8-Methylnonanoic acid
Description
Propriétés
IUPAC Name |
8-methylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOABCKPVCUNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067207 | |
| Record name | Isodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [ExxonMobil MSDS] | |
| Record name | Isodecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21057 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5963-14-4, 26403-17-8 | |
| Record name | 8-Methylnonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-methylnonanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-METHYLNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence of 8-Methylnonanoic Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is a naturally occurring lipid molecule found in various plant species. While not as ubiquitous as its straight-chain counterparts, this compound and its derivatives play crucial roles in plant defense, insect resistance, and the biosynthesis of specialized metabolites. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, its biosynthetic pathways, and relevant analytical methodologies.
Natural Occurrence and Quantitative Data
This compound has been identified in several plant species, most notably within the Solanaceae and Geraniaceae families. Its presence is often associated with glandular trichomes, which are specialized secretory tissues on the plant surface.
Table 1: Quantitative Occurrence of this compound and Related Compounds in Plants
| Plant Species | Plant Part | Compound | Concentration/Amount | Analytical Method | Reference(s) |
| Capsicum spp. (Chili Peppers) | Placenta | 8-Methyl-6-nonenoic acid (precursor to capsaicin) | Pool size is a crucial determinant of capsaicin (B1668287) levels. | GC-MS | [1][2] |
| Capsicum chinense | Placenta | Capsaicinoids (derived from this compound derivatives) | Up to 79% of total capsaicinoids in the fruit. | HPLC | [3] |
| Capsicum annuum | Fruit | Dihydrocapsaicin (derived from this compound) | Varies significantly among cultivars. | HPLC-UV, HPLC-ESI-ITMS | [4] |
| Solanum pennellii (Wild Tomato) | Glandular Trichomes | Acyl sugars containing this compound | A predominant BCFA in secreted acyl sugars. | Not specified | [5] |
Note: Direct quantitative data for free this compound is often limited, as it is typically incorporated into more complex molecules like capsaicinoids and acyl sugars. The levels of these downstream products can serve as an indirect measure of the biosynthetic capacity for this compound.
Biosynthesis of this compound
The biosynthesis of this compound in plants is intricately linked to the catabolism of branched-chain amino acids, primarily valine and leucine. The pathway involves a series of enzymatic reactions that extend the carbon chain of an initial keto-acid derived from these amino acids. This process is particularly well-studied in the context of capsaicinoid biosynthesis in Capsicum species.
The key steps involve:
-
Transamination: A branched-chain amino acid transferase (BCAT) initiates the process by converting a branched-chain amino acid (e.g., valine) to its corresponding α-keto acid.
-
Decarboxylation and Acyl-CoA Synthesis: The α-keto acid is then decarboxylated and converted to a branched-chain acyl-CoA (e.g., isobutyryl-CoA) by a branched-chain α-ketoacid dehydrogenase (BCKDH) complex.
-
Chain Elongation: The branched-chain acyl-CoA serves as a primer for the fatty acid synthase (FAS) complex. A key enzyme in this step is β-ketoacyl-ACP synthase (KAS), which catalyzes the condensation of malonyl-ACP units to elongate the fatty acid chain. Multiple cycles of elongation, reduction, and dehydration occur.
-
Termination: The elongation is terminated by an acyl-ACP thioesterase (FAT), which hydrolyzes the acyl-ACP to release the free fatty acid, in this case, this compound or its unsaturated derivative.
Signaling Pathways
While direct signaling roles for free this compound in plants are not yet well-defined, fatty acids and their derivatives are known to be crucial signaling molecules, particularly in plant defense responses. These pathways often involve the phytohormone jasmonic acid (JA), which is synthesized from linolenic acid.
Fatty acid-derived signals can:
-
Induce systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to secondary infections.
-
Modulate the expression of defense-related genes.
-
Contribute to the formation of physical barriers, such as the cuticle, which contains fatty acid-derived components.
The presence of this compound in the acyl sugars of wild tomatoes, which play a role in deterring herbivores, suggests a direct involvement in plant defense. It is plausible that the release of these BCFAs upon insect feeding could trigger localized or systemic defense signaling cascades.
Experimental Protocols
The analysis of this compound in plant tissues typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.
Protocol 1: Extraction and Derivatization of this compound for GC-MS Analysis
1. Sample Preparation:
- Freeze-dry the plant tissue (e.g., Capsicum placenta, S. pennellii trichome exudate) to remove water.
- Grind the lyophilized tissue to a fine powder.
2. Extraction:
- To approximately 100 mg of powdered tissue, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes.
- Add 0.5 mL of 0.9% NaCl solution and vortex again.
- Centrifuge at 3000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the organic extract under a gentle stream of nitrogen.
3. Saponification (Optional, for total fatty acid analysis):
- To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.
- Heat at 80°C for 10 minutes.
- Cool and add 1 mL of water.
- Extract the non-saponifiable lipids with 2 mL of hexane (B92381) (discard hexane layer).
- Acidify the aqueous layer with 6 M HCl to pH ~2.
- Extract the free fatty acids with 2 mL of hexane. Collect the hexane layer.
4. Derivatization (Methylation):
- Dry the hexane extract containing the free fatty acids under nitrogen.
- Add 1 mL of 2% (v/v) sulfuric acid in methanol.
- Heat at 60°C for 30 minutes.
- Add 1 mL of saturated NaCl solution and 1 mL of hexane.
- Vortex and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
- Dry the hexane layer over anhydrous sodium sulfate.
5. GC-MS Analysis:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injection: Splitless injection of 1 µL of the FAMEs solution.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-15°C/min.
- Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
- Identification: Identify the this compound methyl ester peak by its retention time and comparison of its mass spectrum with a reference standard or library data.
- Quantification: Use an internal standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample) added at the beginning of the extraction for accurate quantification.
Conclusion
This compound is a significant, albeit specialized, fatty acid in the plant kingdom. Its role as a key precursor in the biosynthesis of capsaicinoids in Capsicum and its presence in the defensive acyl sugars of Solanum pennellii highlight its importance in plant secondary metabolism and chemical ecology. Further research into the quantitative distribution of this compound across a wider range of plant species and a deeper understanding of its potential signaling roles will undoubtedly provide valuable insights for crop improvement, natural product synthesis, and the development of novel pharmaceuticals. The methodologies outlined in this guide provide a robust framework for researchers to explore the fascinating world of branched-chain fatty acids in plants.
References
- 1. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capsaicinoids and pungency in Capsicum chinense and Capsicum baccatum fruits1 [redalyc.org]
- 4. Characterization of 75 Cultivars of Four Capsicum Species in Terms of Fruit Morphology, Capsaicinoids, Fatty Acids, and Pigments [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
The Biosynthesis of 8-Methylnonanoic Acid in Capsicum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanoic acid is a branched-chain fatty acid that serves as a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species). The availability of this compound is a key determinant of the overall capsaicinoid content and, consequently, the heat level of the pepper. Understanding the intricate biochemical pathways leading to its formation is of significant interest for agricultural biotechnology, food science, and the pharmaceutical industry, given the therapeutic potential of capsaicinoids. This technical guide provides an in-depth overview of the biosynthesis of this compound in Capsicum, detailing the metabolic pathways, key enzymes, regulatory mechanisms, and experimental protocols for its study.
Core Biosynthetic Pathway
The synthesis of this compound in Capsicum is a multi-step process that originates from the branched-chain amino acid valine. The pathway is a specialized branch of the fatty acid synthesis machinery and primarily occurs in the placental tissue of the pepper fruit. The overall process can be divided into three main stages: initiation, elongation, and termination.
From Valine to Isobutyryl-CoA: The Initiation Phase
The carbon backbone of this compound is derived from the amino acid valine. The initial steps involve the conversion of valine to isobutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) complex.
-
Transamination of Valine: The first committed step is the removal of the amino group from valine, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, yielding glutamate (B1630785) and α-ketoisovalerate.
-
Oxidative Decarboxylation: The resulting α-ketoisovalerate is then oxidatively decarboxylated to form isobutyryl-CoA. This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.
Chain Elongation: The Role of Fatty Acid Synthase (FAS)
Isobutyryl-CoA enters the fatty acid synthesis cycle, where it is elongated by the sequential addition of two-carbon units derived from malonyl-acyl carrier protein (malonyl-ACP). This process involves a cycle of four enzymatic reactions catalyzed by the FAS complex.
-
Condensation: The key rate-limiting step is the condensation of isobutyryl-CoA (or the growing acyl-ACP chain) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS) . This reaction extends the carbon chain by two carbons.
-
Reduction: The resulting β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KR) , utilizing NADPH as a reductant.
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (DH) .
-
Second Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by enoyl-ACP reductase (ENR) , again using NADPH.
This four-step cycle is repeated, with each cycle adding two carbons to the growing fatty acid chain.
Termination of Chain Elongation
The final chain length of the fatty acid is determined by the termination step. In the case of this compound (a C10 fatty acid), the elongation cycle is terminated after four rounds. The release of the completed fatty acid from the ACP is catalyzed by an acyl-ACP thioesterase (FAT) . The resulting free this compound is then activated to 8-methylnonanoyl-CoA by an acyl-CoA synthetase (ACS) before it can be condensed with vanillylamine (B75263) to form dihydrocapsaicin, a major capsaicinoid.
Key Enzymes in this compound Biosynthesis
The efficient synthesis of this compound relies on the coordinated action of several key enzymes. The expression and activity of these enzymes are critical control points in the pathway.
| Enzyme | Abbreviation | Function |
| Branched-Chain Amino Acid Aminotransferase | BCAT | Catalyzes the transamination of valine to α-ketoisovalerate. |
| Branched-Chain α-Ketoacid Dehydrogenase | BCKDH | Catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA. |
| β-Ketoacyl-ACP Synthase | KAS | Catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain, the key elongation step. |
| Acyl Carrier Protein | ACL | A small acidic protein that carries the growing fatty acid chain during synthesis. |
| Acyl-ACP Thioesterase | FAT | Catalyzes the hydrolysis of the thioester bond to release the completed fatty acid from the ACP. |
| Acyl-CoA Synthetase | ACS | Activates the free fatty acid to its CoA ester for subsequent reactions. |
| β-Ketoacyl-ACP Reductase | KR | Reduces the β-keto group during the elongation cycle. |
| β-Hydroxyacyl-ACP Dehydratase | DH | Removes a water molecule during the elongation cycle. |
| Enoyl-ACP Reductase | ENR | Reduces the double bond during the elongation cycle. |
Quantitative Data on Biosynthetic Pathway Components
The levels of precursors, intermediates, and the activity of key enzymes vary significantly among Capsicum cultivars with different pungency levels. While comprehensive kinetic data for all enzymes specifically from Capsicum are not fully available, existing studies provide valuable insights into the regulation of the pathway.
Table 1: Reported Enzyme Activities in Capsicum chinense Tissues [1][2]
| Enzyme | Tissue | Activity (nmol min⁻¹ mg⁻¹ protein) |
| Arogenate Dehydratase (ADT) | Leaves | ~4.5 |
| (Phenylalanine synthesis) | Pericarp | ~6.2 |
| Placentas | ~4.0 | |
| Acetolactate Synthase (ALS) | Leaves | ~1.6 |
| (Valine synthesis) | Pericarp | ~6.4 |
| Placentas | ~5.8 |
Note: ADT and ALS are involved in the synthesis of the amino acid precursors for capsaicinoids.
Table 2: Concentration of Precursors in Capsicum chinense Fruit [2]
| Compound | Developmental Stage | Concentration (nmol g⁻¹ fresh weight) |
| Phenylalanine | Early | ~2.5 |
| Ripe | ~22.0 |
Note: Data on the specific concentration of this compound and its immediate precursors in different cultivars is an active area of research. Studies have shown a strong positive correlation between the expression of genes like Kas and the pungency of the fruit.
Experimental Protocols
Protocol 1: Assay for β-Ketoacyl-ACP Synthase (KAS) Activity
This protocol is adapted from a method used for Capsicum and measures the incorporation of radiolabeled malonyl-CoA into fatty acids.[3]
Materials:
-
Plant tissue (placenta)
-
Extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
E. coli Acyl Carrier Protein (ACP)
-
Acetyl-CoA
-
Isobutyryl-CoA
-
NADH and NADPH
-
2-[¹⁴C]malonyl-CoA
-
Reducing agent (0.1 M K₂HPO₄, 0.4 M KCl, 30% tetrahydrofuran, 5 mg/mL NaBH₄)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Protein Extraction: Homogenize Capsicum placental tissue in ice-cold extraction buffer. Add PMSF to a final concentration of 1 mM to inhibit protease activity. Centrifuge the homogenate and collect the supernatant containing the crude cell lysate.
-
Assay Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (total volume 0.5 mL):
-
540 µg of total protein extract
-
2.5 mM E. coli ACP
-
10 µM acetyl-CoA
-
100 mM potassium phosphate pH 7.4
-
15 µM isobutyryl-CoA
-
1 mM each of NADH and NADPH
-
15 µM 2-[¹⁴C]malonyl-CoA
-
-
Enzyme Reaction: Incubate the reaction mixture at 37°C for 25 minutes.
-
Stopping the Reaction: Stop the reaction by adding 10 mL of the reducing agent. Incubate for 30 minutes at 37°C.
-
Extraction of Fatty Acids: Extract the radiolabeled fatty acids by adding toluene and vortexing. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the toluene (upper) phase to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Inhibitor Control (Optional): To confirm KAS activity, pre-incubate the cell extract with 20 µM cerulenin (B1668410) (a known KAS inhibitor) for 30 minutes at 37°C before starting the assay.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the extraction and analysis of fatty acids from Capsicum tissue.
Materials:
-
Capsicum placental tissue
-
Internal standard (e.g., a fatty acid not naturally present in the sample)
-
Extraction solvent (e.g., methanol (B129727) or a chloroform:methanol mixture)
-
Derivatizing agent (e.g., BF₃-methanol or trimethylsilyldiazomethane)
-
GC-MS system with a suitable capillary column (e.g., a wax or polar column)
Procedure:
-
Sample Preparation: Freeze-dry and grind the placental tissue to a fine powder.
-
Extraction:
-
Weigh a known amount of the powdered tissue.
-
Add a known amount of the internal standard.
-
Extract the lipids and fatty acids using an appropriate solvent system. Sonication or vigorous shaking can improve extraction efficiency.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.
-
-
Derivatization:
-
Evaporate the solvent from the combined supernatants under a stream of nitrogen.
-
To convert the free fatty acids into their more volatile methyl esters (FAMEs), add the derivatizing agent and heat the sample according to the reagent's protocol.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the fatty acid methyl esters. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum (by comparison with an authentic standard or a spectral library).
-
Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.
-
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated at the transcriptional level, with several families of transcription factors and signaling molecules implicated in controlling the expression of the key biosynthetic genes.
Transcriptional Regulation by MYB and bHLH Factors
In the Solanaceae family, the expression of genes involved in specialized metabolic pathways, including flavonoid and capsaicinoid biosynthesis, is often controlled by a complex of R2R3-MYB and basic helix-loop-helix (bHLH) transcription factors. These transcription factors can act as activators or repressors, binding to specific cis-regulatory elements in the promoters of their target genes. In Capsicum, specific MYB and bHLH transcription factors have been shown to regulate the expression of genes in the branched-chain fatty acid pathway, including Kas. There appears to be a hierarchical regulation where some transcription factors control the expression of other regulatory proteins, creating a complex regulatory network.
Role of Jasmonate Signaling
The jasmonate signaling pathway is a key regulator of plant defense responses and is also involved in the regulation of secondary metabolism. Jasmonic acid (JA) and its derivatives can induce the expression of genes involved in the biosynthesis of various defense compounds, including capsaicinoids. It is proposed that environmental stresses that trigger the jasmonate signaling cascade can lead to an upregulation of the genes in the this compound biosynthetic pathway, thereby increasing the production of capsaicinoids as a defense mechanism. The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors like MYC2 (a bHLH transcription factor) that can, in turn, activate the expression of biosynthetic genes.
Visualizations
Biosynthetic Pathway of this compound```dot
// Nodes Valine [label="Valine", fillcolor="#F1F3F4"]; a_Ketoisovalerate [label="α-Ketoisovalerate", fillcolor="#F1F3F4"]; Isobutyryl_CoA [label="Isobutyryl-CoA", fillcolor="#F1F3F4"]; Malonyl_ACP [label="Malonyl-ACP", fillcolor="#F1F3F4"]; FAS_Cycle [label="Fatty Acid Synthase (FAS) Cycle\n(4 iterations)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Acyl_ACP [label="Growing Acyl-ACP Chain", fillcolor="#F1F3F4"]; Eight_Methylnonanoyl_ACP [label="8-Methylnonanoyl-ACP", fillcolor="#F1F3F4"]; Eight_Methylnonanoic_Acid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eight_Methylnonanoyl_CoA [label="8-Methylnonanoyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Capsaicinoid_Biosynthesis [label="Capsaicinoid Biosynthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Valine -> a_Ketoisovalerate [label=" BCAT"]; a_Ketoisovalerate -> Isobutyryl_CoA [label=" BCKDH"]; Isobutyryl_CoA -> FAS_Cycle [label=" KAS"]; Malonyl_ACP -> FAS_Cycle; FAS_Cycle -> Acyl_ACP [label=" KAS, KR, DH, ENR"]; Acyl_ACP -> FAS_Cycle [style=dashed]; FAS_Cycle -> Eight_Methylnonanoyl_ACP [style=dashed]; Eight_Methylnonanoyl_ACP -> Eight_Methylnonanoic_Acid [label=" FAT"]; Eight_Methylnonanoic_Acid -> Eight_Methylnonanoyl_CoA [label=" ACS"]; Eight_Methylnonanoyl_CoA -> Capsaicinoid_Biosynthesis; }
Caption: Experimental workflow for quantifying this compound.
Regulatory Signaling Pathway
Caption: Simplified signaling pathway regulating this compound biosynthesis.
Conclusion
The biosynthesis of this compound is a fundamental process underpinning the production of capsaicinoids in Capsicum. This technical guide has outlined the core biochemical reactions, identified the key enzymes involved, and provided an overview of the regulatory mechanisms. The provided experimental protocols offer a starting point for researchers aiming to quantify the components of this pathway. Further research into the specific kinetics of the enzymes in different Capsicum varieties and a more detailed elucidation of the signaling networks will be crucial for the targeted manipulation of pungency in chili peppers for various applications.
References
microbial production of 8-Methylnonanoic acid
An In-depth Technical Guide to the Microbial Production of 8-Methylnonanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (8-MNA), also known as isocapric acid, is a branched-chain medium-chain fatty acid and a key precursor to capsaicinoids, the pungent compounds in chili peppers.[1] Beyond its role in flavor and fragrance, 8-MNA is being investigated for its own potential bioactivities. This technical guide provides a comprehensive overview of the microbial production of 8-MNA, focusing on the metabolic pathways, genetic engineering strategies, and experimental protocols required to establish and optimize its biosynthesis in microbial hosts. We consolidate key performance data, detail relevant methodologies, and present visual workflows to serve as a practical resource for researchers in metabolic engineering and drug development.
Biosynthetic Pathways for this compound
The microbial synthesis of 8-MNA hinges on the generation of the key precursor, isobutyryl-CoA, followed by three successive rounds of fatty acid synthase (FAS) elongation and final chain termination. Two primary pathways have been engineered in microbial hosts, primarily Escherichia coli, to supply isobutyryl-CoA.[1]
De Novo Biosynthesis from Glucose
In this pathway, the host's central metabolism is engineered to channel carbon from glucose towards isobutyryl-CoA. This involves heterologous expression of genes from organisms like Bacillus subtilis and Capsicum annuum (hot pepper). The pathway begins with pyruvate (B1213749) and diverges from the native branched-chain amino acid synthesis pathway to produce the required starter unit.[1][2]
Pathway from Exogenous Isobutyric Acid
A simpler and often more direct approach involves supplementing the fermentation medium with isobutyric acid. This precursor is then activated to isobutyryl-CoA within the cell by an acyl-CoA synthetase (ACS) or a CoA transferase (PCT), bypassing the complex upstream pathway from glucose.[1]
Microbial Production Systems and Performance
E. coli is the most commonly reported host for 8-MNA production.[1] Engineering efforts focus on expressing key enzymes and optimizing the metabolic network to favor branched-chain fatty acid (BCFA) synthesis over native straight-chain fatty acids (SCFAs). A critical strategy involves replacing the native E. coli β-ketoacyl-ACP synthase III (FabH), which prefers acetyl-CoA, with a heterologous FabH that specifically utilizes branched-chain acyl-CoAs.[2][3]
Quantitative Data
The production of 8-MNA is still in its early stages, with reported titers being modest. However, the production of general BCFAs has reached higher levels, indicating the potential for future optimization.
Table 1: Microbial Production of this compound (8-MNA)
| Host Organism | Key Genes Expressed | Feedstock / Pathway | Titer (mg/L) | Reference(s) |
|---|
| E. coli BL21(DE3) | ACS/PCT, KASIIIa/b, FatB/FatB2 | Isobutyric Acid | ~1.0 |[1] |
Table 2: Microbial Production of Related Branched-Chain Fatty Acids (BCFAs) for Context
| Host Organism | Product | Key Engineering Strategy | Titer (mg/L) | Reference(s) |
|---|---|---|---|---|
| E. coli | Total BCFAs | Optimized lipoylation pathway, BsFabH2 | 276 | [4] |
| E. coli | Total BCFAs | Engineered BCAA pathway | 181 | [4] |
| S. cerevisiae | Fatty Acid Ethyl/Amyl Esters | Disruption of storage lipid pathways | >230 |
| E. coli | Fatty Acid Branched-Chain Esters | Modified fatty acid pathway | 273 | |
Experimental Protocols
This section provides a synthesized guide to the key experimental procedures for producing and analyzing 8-MNA.
General Experimental Workflow
The overall process involves constructing the engineered microbial strain, performing fermentation to produce the target molecule, and subsequently extracting and quantifying the product.
Strain Construction
-
Gene Sourcing : Identify and synthesize codon-optimized sequences for key enzymes. For 8-MNA, these include β-ketoacyl-ACP synthase III (KASIIIa, KASIIIb) and thioesterase (FatB, FatB2) from Capsicum species, and potentially an acyl-CoA synthetase (ACS) for the isobutyric acid pathway.[1] For the de novo pathway, genes like alsS and bkd from B. subtilis are required.[1]
-
Vector Assembly : Clone the synthesized genes into suitable expression vectors (e.g., pET or pACYC series for E. coli) under the control of an inducible promoter (e.g., T7 or araBAD). Use standard molecular cloning techniques like Gibson assembly or Golden Gate cloning.[5]
-
Host Transformation : Transform the assembled plasmids into a suitable production host, such as E. coli BL21(DE3). If chromosomal modifications are needed (e.g., deleting fadE to block β-oxidation), use techniques like CRISPR-Cas9 or lambda red recombineering.[6]
-
Verification : Verify successful cloning and transformation via plasmid sequencing and diagnostic PCR.
Fermentation Protocol
-
Seed Culture : Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.[1]
-
Production Culture : Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with 2% glucose) with the seed culture to an initial OD₆₀₀ of ~0.1.[7]
-
Precursor Feeding (if applicable) : For the exogenous feed pathway, supplement the medium with isobutyric acid (e.g., 1-2 g/L).
-
Induction : Grow the culture at 30-37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[7]
-
Incubation : Continue incubation for 24-72 hours at a reduced temperature (e.g., 30°C) to improve protein folding and stability.[7]
-
Harvesting : Collect the culture broth for extraction and analysis.
Extraction and Quantification
This protocol is based on standard methods for analyzing free fatty acids from culture broth.[8][9]
-
Sample Preparation :
-
Take 1 mL of culture broth and transfer to a glass tube.
-
Add an internal standard (e.g., deuterated dodecanoic acid) for accurate quantification.
-
Acidify the sample to pH < 2 by adding concentrated HCl to protonate the fatty acids.
-
-
Liquid-Liquid Extraction (LLE) :
-
Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a hexane:isopropanol mixture).
-
Vortex vigorously for 2 minutes to extract the fatty acids into the organic phase.
-
Centrifuge at ~3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new glass vial. Repeat the extraction for higher recovery.
-
-
Derivatization for GC-MS Analysis :
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
To the dried residue, add a derivatizing agent to make the fatty acids volatile for GC analysis. A common method is methylation using BF₃-methanol or silylation using BSTFA or HMDS.[10] For example, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine, cap the vial, and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis :
-
Instrument : Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column : Use a non-polar capillary column suitable for fatty acid methyl ester (FAME) or silyl-ester analysis (e.g., HP-5MS, 30 m x 0.25 mm).[10][11]
-
Injection : Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program : Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C and hold for 5-10 minutes.[10]
-
MS Detection : Operate in electron impact (EI) ionization mode and scan a mass range of m/z 50-500.[11]
-
Quantification : Identify the 8-MNA derivative peak by its retention time and mass spectrum compared to an authentic standard. Quantify the concentration by integrating the peak area relative to the internal standard and comparing it against a standard curve.[8]
-
Conclusion and Future Outlook
The microbial production of this compound has been demonstrated, providing a proof-of-concept for its synthesis outside of its native plant hosts.[1] Current reported titers are low, indicating significant room for improvement. Future research should focus on several key areas:
-
Enzyme Discovery and Engineering : Identifying more efficient KASIII and FatB enzymes with higher specificity for isobutyryl-CoA and C10 chain length, respectively.
-
Host Strain Optimization : Systematically engineering the host's central metabolism to increase the precursor pool of isobutyryl-CoA and malonyl-CoA while minimizing competing pathways.[12]
-
Process Optimization : Developing high-cell-density fed-batch fermentation processes to improve volumetric productivity.
-
Product Toxicity : Investigating and mitigating potential feedback inhibition or toxicity caused by the accumulation of 8-MNA.
By leveraging advanced metabolic engineering and synthetic biology tools, the microbial production of 8-MNA can be advanced from a laboratory-scale process to a viable platform for producing this valuable specialty chemical for the pharmaceutical, food, and chemical industries.
References
- 1. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]
- 2. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of nonanedioic acid from nonanoic acid by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. mdpi.com [mdpi.com]
- 12. Genome-scale target identification in Escherichia coli for high-titer production of free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methylnonanoic Acid: Discovery, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylnonanoic acid, a branched-chain fatty acid, has garnered significant interest in the scientific community for its intriguing biological activities and potential therapeutic applications. Initially identified as a metabolite of dihydrocapsaicin (B196133), a component of chili peppers, this molecule has been shown to play a role in energy metabolism, exhibiting potential in the management of metabolic disorders. This technical guide provides a comprehensive overview of the discovery, chemical and physical properties, synthesis methodologies, and biological relevance of this compound. Detailed experimental protocols for its synthesis and for key biochemical assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and Natural Occurrence
This compound was first recognized as a significant in vivo degradation by-product of dihydrocapsaicin (DHC), one of the main capsaicinoids responsible for the pungency of chili peppers. Metabolic studies in rats revealed that a notable portion of ingested DHC is hydrolyzed in the jejunum and liver to form this compound.[1] This discovery was pivotal as it suggested that some of the health benefits attributed to chili pepper consumption might be mediated by its non-pungent metabolites.
Beyond its role as a capsaicinoid metabolite, this compound is also found as a volatile constituent in some plant-based oils, such as that from Azadirachta indica (Neem).[2] It has also been reported in Streptomyces, Pelargonium graveolens, and Solanum pennellii.[3]
Chemical and Physical Properties
This compound is a medium-chain fatty acid with a branched alkyl chain. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Isocapric acid, Isodecanoic acid | [3] |
| CAS Number | 5963-14-4 | [3] |
| Molecular Formula | C₁₀H₂₀O₂ | [4] |
| Molecular Weight | 172.26 g/mol | [3] |
| Appearance | Clear, colorless to yellow liquid | [3][5] |
| Odor | Faint waxy smell | [6] |
| Melting Point | 15-19 °C | [7] |
| Boiling Point | 118-120 °C at 2 mmHg | [7] |
| Density | 0.87 g/cm³ (liquid) | [2] |
| pKa | 4.78 ± 0.10 (Predicted) | |
| Solubility | Soluble in DMF, DMSO, and ethanol. Slightly soluble in chloroform (B151607) and ethyl acetate. Insoluble in water. | [8] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The following are detailed protocols for two common approaches.
Copper-Catalyzed Alkylation of a Grignard Reagent
This method involves the cross-coupling of a Grignard reagent with a halo-ester, followed by hydrolysis.[9]
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve Copper(I) bromide (CuBr) and n-methyl-2-pyrrolidone (NMP) in tetrahydrofuran (B95107) (THF). Cool the mixture in an ice-NaCl bath.
-
Addition of Halo-ester: Add ethyl-6-bromohexanoate dropwise to the cooled solution via a cannula.
-
Preparation and Addition of Grignard Reagent: Separately, cool a solution of isobutyl magnesium bromide in an ice-NaCl bath. Slowly add this Grignard reagent to the reaction mixture dropwise over a period of approximately 40 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Hydrolysis: Acidify the aqueous layer to a pH of approximately 2-3 with 4 M HCl.
-
Extraction: Extract the mixture with hexane.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a pale-yellow oil.
Synthesis via the Oxo Process (Hydroformylation)
The oxo process, or hydroformylation, is an industrial method for producing aldehydes from alkenes. This compound can be synthesized by the oxidation of 8-methylnonanal (B72764), which is produced via the hydroformylation of a suitable branched alkene, such as 7-methyl-1-octene.
Experimental Protocol (Adapted from general hydroformylation procedures):
-
Catalyst Preparation: In a high-pressure reactor, dissolve a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) in a suitable solvent.
-
Reaction Setup: Introduce the alkene substrate (7-methyl-1-octene) into the reactor.
-
Hydroformylation: Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas (synthesis gas). Heat the reactor to the desired temperature (typically 40-200°C) and pressure (10-100 atm) and stir for the required reaction time.
-
Product Isolation: After the reaction, cool the reactor and vent the excess gas. The resulting product mixture will contain 8-methylnonanal.
-
Oxidation: The crude 8-methylnonanal is then oxidized to this compound using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).
-
Purification: The final product, this compound, is purified by distillation or chromatography.
Biological Relevance and Activity
This compound has demonstrated significant biological activity, particularly in the context of metabolic regulation.
Modulation of Energy Metabolism in Adipocytes
In vitro studies using 3T3-L1 adipocytes have shown that this compound can reduce lipid accumulation, especially under conditions of nutrient scarcity.[2] This effect is, at least in part, mediated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2]
Activation of AMP-Activated Protein Kinase (AMPK)
The activation of AMPK by this compound leads to the inhibition of de novo lipogenesis, the process of synthesizing fatty acids from other precursors. This is a critical mechanism by which it exerts its lipid-lowering effects.
Potential in Managing Obesity-Related Conditions
In vivo studies in diet-induced obese mice have shown that supplementation with this compound can lead to a reduction in caloric intake and body weight gain, thereby slowing the development of metabolic disorders.[2] It has also been shown to enhance insulin-stimulated glucose uptake in adipocytes, suggesting a role in improving insulin (B600854) sensitivity.
Signaling Pathways
The primary signaling pathway implicated in the action of this compound is the AMPK pathway. Its activation leads to a cascade of downstream effects that collectively promote catabolic processes and inhibit anabolic pathways.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Microbial Production of this compound
A microbial fermentation process using genetically modified E. coli has been developed for the production of this compound.
Lipid Accumulation Assay in 3T3-L1 Adipocytes (Oil Red O Staining)
Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes.
-
Treatment: Treat the differentiated adipocytes with this compound at the desired concentrations for 48 hours in a serum-free medium.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least one hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Add Oil Red O working solution and incubate for 10 minutes at room temperature.
-
Washing: Remove the Oil Red O solution and wash the cells multiple times with water.
-
Imaging and Quantification: Acquire images under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 490-520 nm).
AMPK Activity Assay (Western Blot)
Protocol:
-
Cell Lysis: After treatment with this compound, wash the 3T3-L1 adipocytes with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for one hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.
Glucose Uptake Assay (2-NBDG)
Protocol:
-
Cell Preparation: Seed 3T3-L1 adipocytes in a multi-well plate and allow them to mature.
-
Starvation: Starve the cells in a serum-free medium for a few hours to establish basal glucose uptake levels.
-
Treatment: Treat the cells with this compound at the desired concentrations.
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to the cells and incubate for 30-60 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measurement: Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. The intensity of the fluorescence is proportional to the amount of glucose taken up by the cells.
Applications in Drug Development
The unique biological activities of this compound make it an interesting candidate for drug development, particularly in the area of metabolic diseases. Its ability to modulate lipid and glucose metabolism suggests potential therapeutic applications for conditions such as obesity, type 2 diabetes, and metabolic syndrome.[2] As a non-pungent metabolite of a natural product, it may offer a favorable safety profile. Further research into its mechanisms of action and preclinical and clinical studies are warranted to fully explore its therapeutic potential. Its role as an intermediate for the synthesis of other molecules also makes it valuable in the broader chemical and pharmaceutical industries.[6]
Conclusion
This compound is a multifaceted molecule with a growing body of research highlighting its significance in cellular metabolism. From its discovery as a metabolite of a common food ingredient to its potential as a therapeutic agent, it represents a promising area of investigation for researchers and drug development professionals. The detailed information and protocols provided in this guide aim to facilitate further exploration of this intriguing branched-chain fatty acid and its potential to address pressing health challenges.
References
- 1. WO2018119343A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]
- 2. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method for the microbial production of 8-methyl nonanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Role of 8-Methylnonanoic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylnonanoic acid (8-MNA), a branched-chain fatty acid, is gaining recognition for its significant role in metabolic regulation. Primarily known as a non-pungent metabolite of dihydrocapsaicin (B196133) found in chili peppers, recent research has illuminated its direct effects on energy homeostasis, lipid metabolism, and glucose sensitivity.[1][2] This technical guide provides a comprehensive overview of the biochemical functions of 8-MNA, detailing its impact on key metabolic pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its effects. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in this burgeoning field.
Introduction: From Chili Peppers to Metabolic Regulation
This compound is a naturally occurring medium-chain fatty acid (MCFA) that serves as a precursor for capsaicinoid biosynthesis in plants.[1][3] In animals, it is a primary degradation by-product of dihydrocapsaicin (DHC), one of the major capsaicinoids in chili peppers.[1][3] While the metabolic benefits of chili consumption have been long attributed to the pungent capsaicinoids, emerging evidence strongly suggests that 8-MNA itself is a bioactive molecule with therapeutic potential for metabolic syndrome.[1][2] Unlike its parent compounds, 8-MNA is non-pungent, making it a more attractive candidate for nutraceutical and pharmaceutical development.[1][4]
This document explores the multifaceted role of 8-MNA in metabolism, focusing on its influence on adipocytes and its systemic effects observed in preclinical models.
Core Metabolic Functions of this compound
The metabolic influence of 8-MNA is most prominently observed in its modulation of lipid and glucose metabolism, primarily through the activation of central energy-sensing pathways.
Regulation of Lipid Metabolism
In vitro studies using 3T3-L1 adipocytes have demonstrated that 8-MNA exerts significant control over lipid dynamics:
-
Inhibition of Lipogenesis: 8-MNA treatment has been shown to decrease de novo lipogenesis, the process of synthesizing fatty acids.[1][4] This is associated with a visible reduction in lipid droplet accumulation within adipocytes.[1]
-
Anti-Lipolytic Effects: The compound exhibits an anti-lipolytic effect, suppressing the breakdown and release of fatty acids from adipose tissue, which can help reduce ectopic fat deposition.[1][3]
Enhancement of Glucose Homeostasis
8-MNA has been found to improve glucose metabolism, a critical factor in managing insulin (B600854) resistance and type 2 diabetes:
-
Increased Insulin-Dependent Glucose Uptake: In 3T3-L1 adipocytes, 8-MNA enhances glucose uptake in the presence of insulin, suggesting an improvement in insulin sensitivity at the cellular level.[1][4] In one study, insulin-stimulated glucose uptake in 8-MNA-treated cells increased by approximately 25% compared to controls.[4]
-
Delayed Onset of Insulin Resistance: In vivo studies with diet-induced obese (DIO) mice have shown that dietary supplementation with 8-MNA can delay the onset of insulin resistance induced by a high-fat diet.[1][2][5]
Central Regulation of Energy Intake
Beyond its direct cellular effects, 8-MNA also appears to influence the central nervous system to regulate appetite:
-
Reduced Caloric Intake: DIO mice fed a diet supplemented with 8-MNA demonstrated a significant reduction in caloric intake and subsequent body weight gain.[1][2][5]
-
Modulation of Hypothalamic Gene Expression: This reduction in appetite is associated with the transcriptional downregulation of the orexigenic (appetite-stimulating) agouti-related protein (AgRP) in the hypothalamus.[1][3]
Signaling Pathways and Molecular Mechanisms
The metabolic effects of 8-MNA are underpinned by its interaction with key intracellular signaling pathways.
AMP-Activated Protein Kinase (AMPK) Activation
A central mechanism of 8-MNA action is the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[4][6]
-
Mechanism of Action: When activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation) and switch off anabolic pathways that consume ATP (like lipogenesis).
-
Downstream Effects: The activation of AMPK by 8-MNA is consistent with the observed decrease in lipid accumulation and suppression of de novo lipogenesis in adipocytes.[1][4]
Figure 1: 8-MNA activates AMPK in adipocytes.
Potential Interaction with PPARγ
While direct binding studies are still needed, it is hypothesized that 8-MNA, like other MCFAs, may act as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ).[1][6] PPARγ is a nuclear receptor that plays a pivotal role in adipocyte differentiation and the regulation of genes involved in lipid and glucose metabolism.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo and in vitro studies on the metabolic effects of this compound.
Table 1: In Vivo Effects of 8-MNA in Diet-Induced Obese (DIO) Mice
| Parameter | Control Group (High-Fat Diet + Soybean Oil) | 8-MNA Group (High-Fat Diet + 8-MNA) | Percentage Change | p-value | Reference |
|---|---|---|---|---|---|
| Body Weight Gain (g) | ~25 g | ~18 g | ~28% decrease | <0.05 | [1] |
| Cumulative Caloric Intake (kcal) | ~1600 kcal | ~1400 kcal | ~12.5% decrease | <0.05 | [1] |
| Hypothalamic AgRP mRNA Expression | Normalized to 1.0 | ~0.6 | ~40% decrease | <0.05 |[3] |
Table 2: In Vitro Effects of 8-MNA on 3T3-L1 Adipocytes
| Parameter | Control Group | 8-MNA Treated Group | Percentage Change | Reference |
|---|---|---|---|---|
| Insulin-Stimulated Glucose Uptake | Normalized to 100% | ~125% | ~25% increase | [4] |
| Lipid Accumulation (Oil Red O Staining) | Significantly higher | Significantly lower | Not quantified | [1] |
| Lipolysis (Isoproterenol-stimulated) | Higher glycerol (B35011) release | Lower glycerol release | Not quantified |[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on 8-MNA.
In Vitro Adipocyte Studies (3T3-L1 cells)
Figure 2: General workflow for in vitro adipocyte experiments.
Protocol 5.1.1: Glucose Uptake Assay
-
Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in 12-well plates.
-
Treatment: Treat mature adipocytes with desired concentrations of 8-MNA (e.g., 1 µM and 10 µM) or vehicle (DMSO) for a specified period (e.g., 5 days during maturation).[4]
-
Starvation: Serum-starve the cells for 2-3 hours.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 0.1 µM) for 30 minutes.[4] A basal (non-insulin stimulated) group should be included.
-
Glucose Uptake: Add 2-deoxy-[³H]-glucose (2-DG) and incubate for 10 minutes.
-
Lysis and Measurement: Wash cells with ice-cold PBS, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
Protocol 5.1.2: Western Blotting for AMPK Activation
-
Protein Extraction: Following treatment with 8-MNA, wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Quantification: Determine protein concentration using a BCA or DC protein assay kit.[1][3]
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a nitrocellulose membrane.[1][3]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.
In Vivo Diet-Induced Obesity Mouse Model
Protocol 5.2.1: Animal Study Design
-
Animal Model: Use male C57BL/6NJcl mice, a common model for diet-induced obesity.[1]
-
Acclimatization and Diet: Acclimatize mice for 2 weeks. Divide them into groups: Normal Diet (ND), High-Fat Diet (HFD) + Soybean Oil (SBO) as a control, and HFD + 8-MNA.[1] The 8-MNA can be provided as a triacylglycerol.
-
Feeding Period: Maintain the diets for an extended period, such as 18 weeks.[1]
-
Monitoring: Measure body weight and food intake weekly.[1]
-
Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at various time points during the study.
-
Tissue Collection: At the end of the study, collect tissues (e.g., hypothalamus, adipose tissue, liver) for biochemical and gene expression analyses.[1]
Protocol 5.2.2: Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from homogenized tissues (e.g., hypothalamus) using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., AgRP, POMC) and a reference gene (e.g., β-actin).
-
Analysis: Analyze the relative gene expression using the ΔΔCt method.
Biosynthesis and Future Directions
Natural and Synthetic Production
8-MNA is naturally derived from DHC in animals.[1] For research and potential commercial purposes, chemical synthesis routes have been established.[7] Furthermore, biosynthetic methods using engineered microorganisms like E. coli are being developed to produce 8-MNA from renewable feedstocks, which could provide a sustainable and scalable source of the compound.[8]
Figure 3: Natural and biotechnological routes to 8-MNA.
Research and Development Outlook
The study of this compound is a promising area for the development of novel therapeutics for metabolic disorders. Future research should focus on:
-
Human Studies: Translating the promising results from animal models to human clinical trials to assess efficacy and safety.
-
Mechanism Elucidation: Further investigating the direct molecular targets of 8-MNA, including its potential interaction with PPARγ and other nuclear receptors.
-
Pharmacokinetics and Delivery: Optimizing delivery methods to enhance bioavailability and target specific tissues.
-
Synergistic Effects: Exploring the potential for synergistic effects when combined with other metabolic modulators or lifestyle interventions.
Conclusion
This compound has emerged as a key bioactive metabolite with significant potential to ameliorate aspects of the metabolic syndrome. Its ability to activate AMPK, enhance insulin sensitivity, reduce lipogenesis, and decrease appetite positions it as a strong candidate for further investigation and development.[1][4][9] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in harnessing the therapeutic potential of this unique branched-chain fatty acid.
References
- 1. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 8-methylnonanoate|CAS 5129-54-4|Research Use [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]
- 9. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 8-Methylnonanoic Acid in Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
8-Methylnonanoic acid (8-MNA) is a branched-chain medium-chain fatty acid (MCFA) and a non-pungent in vivo metabolite of dihydrocapsaicin (B196133), a capsaicinoid found in chili peppers.[1][2] Emerging research has identified 8-MNA as a potent modulator of energy metabolism in adipocytes. Unlike its parent capsaicinoids, which primarily act via the TRPV1 receptor, 8-MNA exhibits distinct metabolic effects without cytotoxicity.[1][3] This document provides a comprehensive technical overview of the molecular mechanisms through which 8-MNA influences adipocyte function, focusing on its roles in lipid metabolism, lipolysis, and glucose homeostasis. All findings presented are based on studies conducted with the 3T3-L1 adipocyte cell line.
Core Mechanisms of Action in Adipocytes
8-MNA modulates three primary metabolic pathways in mature adipocytes: it inhibits de novo lipogenesis through the activation of AMP-activated protein kinase (AMPK), attenuates catecholamine-induced lipolysis, and enhances insulin-stimulated glucose uptake.[1][4]
Inhibition of De Novo Lipogenesis via AMPK Activation
During conditions of nutrient starvation, 8-MNA has been shown to decrease lipid accumulation in adipocytes.[1][5] This effect is directly linked to its ability to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][6] AMPK activation, marked by its phosphorylation at threonine 172, inhibits anabolic pathways like de novo lipogenesis to conserve energy.[1][6] By activating AMPK, 8-MNA effectively suppresses the conversion of carbohydrates and other substrates into fatty acids for storage as triacylglycerol.[1][4]
Attenuation of Isoproterenol-Induced Lipolysis
While capsaicinoids can directly stimulate lipolysis, 8-MNA demonstrates an opposing, anti-lipolytic effect.[1] In mature 3T3-L1 adipocytes, 8-MNA significantly reduces the lipolytic response to the β-adrenergic agonist isoproterenol (B85558).[1][5] Isoproterenol typically stimulates glycerol (B35011) release (a marker of lipolysis) by increasing intracellular cAMP levels. 8-MNA's ability to blunt this effect suggests it may enhance insulin (B600854) sensitivity, possibly by activating phosphodiesterase 3B (PDE3B), which degrades cAMP.[5] This anti-lipolytic action could contribute to reduced circulating non-esterified fatty acids and prevent ectopic fat deposition.[4][7]
Enhancement of Insulin-Stimulated Glucose Uptake
8-MNA improves insulin sensitivity in mature adipocytes.[1][8] Treatment with 8-MNA during adipocyte maturation leads to a significant increase in insulin-dependent glucose uptake.[1][5] This effect is comparable to that of the PPARγ agonist pioglitazone (B448).[1] The enhancement of glucose uptake suggests that 8-MNA may modulate key components of the insulin signaling cascade, ultimately leading to more efficient translocation of GLUT4 transporters to the plasma membrane.[1][4]
Interaction with PPARγ Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is the master regulator of adipogenesis.[9] While some medium-chain fatty acids can act as PPARγ agonists, studies show that 8-MNA does not interfere with PPARγ-mediated adipocyte differentiation.[1][8] When co-administered with the potent PPARγ agonist pioglitazone during the differentiation of 3T3-L1 cells, 8-MNA did not alter the pioglitazone-enhanced fat accumulation, indicating its mechanism is likely independent of direct PPARγ agonism.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on 3T3-L1 adipocytes.
Table 1: Effect of 8-MNA on AMPK Activation and Lipid Content
| Treatment (48h, serum-free) | p-AMPKα/AMPKα Ratio (Fold Change vs. Vehicle) | Lipid Content (% of Vehicle) |
|---|---|---|
| Vehicle (0.1% DMSO) | 1.0 | 100% |
| 8-MNA (1 µM) | ~1.5 | ~85% |
| 8-MNA (10 µM) | ~2.0 | ~75% |
| 8-MNA (100 µM) | ~2.5 | ~65% |
Data derived from Wichai et al., 2023.[1]
Table 2: Effect of 8-MNA on Isoproterenol-Induced Lipolysis
| Maturation Condition (5 days) | Acute Treatment (1h) | Glycerol Release (Fold Change vs. Basal) |
|---|---|---|
| Vehicle (DMSO) | Vehicle | 1.0 |
| Vehicle (DMSO) | Isoproterenol (100 nM) | ~4.5 |
| 8-MNA (1 µM) | Isoproterenol (100 nM) | ~2.5 |
| Pioglitazone (1 µM) | Isoproterenol (100 nM) | ~2.0 |
Data derived from Wichai et al., 2023.[1][6]
Table 3: Effect of 8-MNA on Insulin-Stimulated Glucose Uptake
| Maturation Condition (5 days) | Acute Treatment (30 min) | 2-DG Uptake (Fold Change vs. Basal) |
|---|---|---|
| Vehicle (DMSO) | Vehicle | 1.0 |
| Vehicle (DMSO) | Insulin (0.1 µM) | ~1.8 |
| 8-MNA (1 µM) | Insulin (0.1 µM) | ~2.5 |
| Pioglitazone (1 µM) | Insulin (0.1 µM) | ~2.8 |
Data derived from Wichai et al., 2023.[1]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for studying the effects of 8-MNA in 3T3-L1 adipocytes.[1][2]
Cell Culture and Differentiation
-
Cell Line: 3T3-L1 preadipocytes.
-
Growth Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.
-
Differentiation Induction: Two days post-confluence (Day 0), replace growth medium with differentiation medium: DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Maturation: On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin. From Day 4 onwards, culture cells in DMEM with 10% FBS, replacing the medium every 2-3 days. Experiments are typically performed on fully differentiated, mature adipocytes (Day 7-10).
AMPK Activation (Western Blot)
-
Treatment: Differentiated 3T3-L1 adipocytes are starved in serum-free medium for 48 hours in the presence of vehicle (0.1% DMSO) or varying concentrations of 8-MNA.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk or BSA) and incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin).[1]
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
Lipolysis Assay (Glycerol Release)
-
Treatment: Mature adipocytes (optionally pre-treated with 8-MNA during maturation) are washed and incubated in a serum-free assay buffer.
-
Stimulation: Cells are treated with vehicle, 8-MNA, and/or a lipolytic agent like isoproterenol (100 nM) for a specified time (e.g., 1-3 hours).
-
Sample Collection: The assay buffer (supernatant) is collected.
-
Quantification: The concentration of glycerol in the supernatant is measured using a commercial glycerol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
Glucose Uptake Assay
-
Treatment: Mature adipocytes (pre-treated with 8-MNA during maturation) are serum-starved for 2-4 hours.
-
Insulin Stimulation: Cells are stimulated with or without insulin (0.1 µM) in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.
-
2-DG Uptake: 2-deoxy-D-[³H]glucose (2-DG), a non-metabolizable glucose analog, is added for a short period (e.g., 5-10 minutes).
-
Termination: The uptake is stopped by washing the cells rapidly with ice-cold KRH buffer.
-
Lysis & Measurement: Cells are lysed (e.g., with NaOH or SDS), and the incorporated radioactivity is measured by liquid scintillation counting. Protein concentration is used for normalization.
Conclusion and Future Directions
This compound, a metabolite of dihydrocapsaicin, modulates key metabolic functions in adipocytes by activating AMPK, suppressing catecholamine-induced lipolysis, and enhancing insulin sensitivity.[1][10] These actions are distinct from its parent capsaicinoids and do not appear to involve direct PPARγ agonism.[1] The multifaceted mechanism of 8-MNA makes it an attractive candidate for further investigation as a non-pungent nutraceutical or therapeutic agent for managing metabolic disorders such as obesity and insulin resistance. Future research should focus on elucidating the upstream sensors for 8-MNA that lead to AMPK activation and confirming the hypothesized role of PDE3B in its anti-lipolytic effects. In vivo studies are also critical to validate these cellular mechanisms and assess the therapeutic potential of 8-MNA in a physiological context.[8][11]
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses to 8-methyl nonanoic acid a degradation by-product of dihydrocapsaicin in 3T3-L1 adipocytes - NSTDA Open Repository [nstda.or.th]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Isocapric Acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of isocapric acid. The information is presented to support research, scientific, and drug development applications, with a focus on structured data, detailed experimental methodologies, and clear visual representations of workflows.
Chemical Identity
Isocaproic acid is a branched-chain fatty acid. Its systematic IUPAC name is 4-methylpentanoic acid.[1][2][3] It is also commonly referred to as 4-methylvaleric acid, isohexanoic acid, and isobutylacetic acid.[2][3]
Table 1: Chemical Identifiers for Isocapric Acid
| Identifier | Value |
| IUPAC Name | 4-methylpentanoic acid[1][3][4] |
| Synonyms | Isocaproic acid, 4-Methylvaleric acid, Isohexanoic acid[2][3][4] |
| CAS Number | 646-07-1[1][3] |
| Chemical Formula | C₆H₁₂O₂[1][2][3] |
| Molecular Weight | 116.16 g/mol [1][2][4] |
| Canonical SMILES | CC(C)CCC(=O)O[2][3] |
| InChI Key | FGKJLKRYENPLQH-UHFFFAOYSA-N[3] |
Physical Properties
Isocaproic acid is a colorless to yellowish liquid at room temperature with a characteristic cheesy or rancid odor.[1][5] Its physical state is influenced by the presence of a polar carboxylic acid group capable of forming hydrogen bonds.[1]
Table 2: Physical Properties of Isocapric Acid
| Property | Value |
| Appearance | Colorless to yellowish liquid[1] |
| Odor | Cheesy, sour, unpleasant[1] |
| Melting Point | -46.50 °C (226.65 K)[1] |
| Boiling Point | 199-201 °C to 204.80 °C (477.95 K)[1][6] |
| Density | 0.919 - 0.9277 g/cm³[1][4] |
| pKa | 5.09[6][7] |
| LogP | 1.560 (estimated)[6] |
| Polar Surface Area | 37.3 Ų[6][7] |
Solubility
The solubility of isocapric acid is dictated by its molecular structure, which includes both a polar carboxylic acid head and a nonpolar hydrocarbon tail.
Table 3: Solubility of Isocapric Acid
| Solvent | Solubility | Rationale |
| Water | Moderately soluble (5266 mg/L at 25°C)[1][6] | The carboxylic acid group can form hydrogen bonds with water molecules.[1] |
| Organic Solvents (e.g., ethanol, diethyl ether, chloroform) | Highly soluble[1] | The hydrophobic hydrocarbon tail interacts favorably with nonpolar solvents.[1] |
The solubility of isocapric acid in water is expected to increase with temperature, as is common for most solid and liquid solutes.[1][8]
Chemical Properties and Reactivity
Isocaproic acid is classified as a methyl-branched fatty acid.[2][6] The presence of the carboxyl functional group (-COOH) confers its acidic properties and is the primary site of its chemical reactivity.[1][5] It is a metabolite of 20 alpha-hydroxycholesterol and can be found in some natural sources, including certain dairy products.[2][5]
Spectral Data
Table 4: Characteristic Spectroscopic Data for Isocapric Acid
| Technique | Feature | Typical Range/Value |
| ¹H NMR | -COOH proton | ~12 δ (singlet, broad)[9][10] |
| ¹³C NMR | Carboxyl carbon | 165 - 185 δ[9][10] |
| Infrared (IR) Spectroscopy | O-H stretch (very broad) | 2500 - 3300 cm⁻¹[9][11][12] |
| C=O stretch | 1710 - 1760 cm⁻¹[9][11][12] | |
| C-O stretch | 1210 - 1320 cm⁻¹[11][13] | |
| Mass Spectrometry (GC-MS) | Fragmentation patterns | Available in databases such as PubChem[4] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: A known quantity of isocapric acid is dissolved in a high pH aqueous solution (pH > 10) to ensure complete deprotonation.[14] The solution is then diluted to a suitable working concentration.[15]
-
Titration: The solution is titrated with a standardized solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).[14][15] A calibrated pH meter is used to record the pH of the solution after each incremental addition of the titrant.[15]
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of HCl added.[16] The neutralization endpoint is identified as the inflection point of the resulting S-shaped curve.[14] The pKa is the pH at which half of the volume of titrant required to reach the endpoint has been added.[14]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general workflow for the analysis of isocapric acid, often as a fatty acid methyl ester (FAME), for identification and quantification.
Caption: General workflow for fatty acid analysis using GC-MS.
Methodology:
-
Extraction: Isocaproic acid is extracted from the sample matrix. For biological samples, this often involves cell lysis followed by liquid-liquid extraction with an organic solvent like iso-octane.[17][18] An internal standard (a fatty acid not present in the sample) is typically added at this stage for accurate quantification.[19]
-
Derivatization: To improve volatility and chromatographic separation, carboxylic acids are often converted to their corresponding fatty acid methyl esters (FAMEs).[19][20] This can be achieved by heating the extract in the presence of an acid catalyst, such as sulfuric acid in methanol.[21][22]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph.[21] The FAMEs are separated based on their boiling points and interactions with the stationary phase of a capillary column.[20] The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.[22]
-
Data Processing: Isocaproic acid methyl ester is identified by its characteristic retention time and by comparing its mass spectrum to spectral libraries.[22] Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[19]
Structural Characterization by Infrared (IR) Spectroscopy
This protocol outlines the use of IR spectroscopy to identify the key functional groups in isocapric acid.
Caption: Relationship between functional groups and IR spectral peaks.
Methodology:
-
Sample Preparation: A small amount of neat liquid isocaproic acid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
Data Acquisition: The prepared sample is placed in an infrared spectrometer. An IR beam is passed through the sample, and the instrument records the frequencies at which radiation is absorbed.
-
Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For isocaproic acid, the key features are:
-
A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[11][12]
-
A strong, sharp absorption peak between 1710-1760 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.[9][11]
-
An absorption band in the 1210-1320 cm⁻¹ region, which is attributed to the C-O stretching vibration.[11][13]
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isocaproic acid from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]
- 3. Isocaproic acid - Wikipedia [en.wikipedia.org]
- 4. Isocaproic acid | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 646-07-1: Isocaproic acid | CymitQuimica [cymitquimica.com]
- 6. hmdb.ca [hmdb.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. echemi.com [echemi.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. scribd.com [scribd.com]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
- 18. lipidmaps.org [lipidmaps.org]
- 19. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 20. aquaculture.ugent.be [aquaculture.ugent.be]
- 21. static.igem.org [static.igem.org]
- 22. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
8-Methylnonanoic Acid: A Technical Guide for Researchers
An In-depth Technical Guide on the Branched-Chain Fatty Acid 8-Methylnonanoic Acid for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound, also known as isocapric acid, is a branched-chain fatty acid (BCFA) that is gaining significant attention in metabolic research and drug development.[1] It is a precursor in the biosynthesis of capsaicinoids in chili peppers and is also a primary metabolite of dihydrocapsaicin, a non-pungent capsaicinoid analog.[2][3] Emerging research has highlighted its role in modulating energy metabolism, particularly in adipocytes, making it a promising candidate for further investigation in the context of metabolic disorders such as obesity and type 2 diabetes.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methods, biological functions, and detailed experimental protocols for its study.
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, formulation, and analysis in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Isocapric acid, 8-Methylpelargonic acid | [6][7] |
| CAS Number | 5963-14-4 | [7] |
| Molecular Formula | C₁₀H₂₀O₂ | [3] |
| Molecular Weight | 172.26 g/mol | [3] |
| Physical State | Clear liquid | [3] |
| Melting Point | 15-19 °C | [6] |
| Boiling Point | 118-120 °C (at 2 mmHg) | [8] |
| Density | 0.9047 g/cm³ (estimate) | [8] |
| Refractive Index | 1.433 - 1.435 | [8] |
| pKa | 4.78 ± 0.10 (Predicted) | [6] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 0.1 mg/ml. Slightly soluble in Chloroform, Ethyl Acetate, Methanol. | [6][7] |
Table 2: Spectral Data References for this compound
| Spectrum Type | Data Source |
| ¹³C NMR | --INVALID-LINK-- |
| ¹H NMR | --INVALID-LINK--[2] |
| Mass Spectrometry (GC-MS) | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | --INVALID-LINK-- |
Synthesis and Biosynthesis
This compound can be produced through both chemical synthesis and biosynthetic methods.
Chemical Synthesis
A common method for the chemical synthesis of this compound involves a copper-catalyzed alkylation of a Grignard reagent, followed by hydrolysis.[9]
Figure 1: Workflow for the chemical synthesis of this compound.
Biosynthesis
This compound is a key intermediate in the biosynthesis of capsaicin (B1668287), the pungent compound in chili peppers.[3] The pathway originates from the branched-chain amino acid valine. A microbial fermentation process for producing this compound has also been developed, utilizing genetically modified microbes such as E. coli.[8] This biosynthetic method involves the expression of key enzymes like β-ketoacyl-ACP synthase (KAS) and thioesterases to elongate an isobutyryl-CoA starter unit derived from glucose or isobutyric acid.[8]
Figure 2: Role of this compound in the capsaicin biosynthesis pathway.
Biological Role and Potential Applications
This compound has demonstrated significant biological activity, particularly in the context of energy metabolism in adipocytes.[2] As a metabolite of dihydrocapsaicin, it is believed to contribute to the metabolic benefits associated with chili pepper consumption, but without the associated pungency.[2][5]
Effects on Adipocytes and Metabolic Regulation
In vitro studies using 3T3-L1 adipocytes have shown that this compound:
-
Does not impact cell viability.
-
Reduces de novo lipogenesis , particularly during nutrient starvation.[2]
-
Activates AMP-activated protein kinase (AMPK) , a key regulator of cellular energy homeostasis.[2]
-
Decreases isoproterenol-induced lipolysis.
-
Increases insulin-dependent glucose uptake.
In vivo studies in diet-induced obese mice have shown that dietary supplementation with this compound can lead to reduced caloric intake and body weight gain, delaying the onset of insulin (B600854) resistance.[5][7] These findings suggest that this compound may be a promising non-pungent nutraceutical for preventing metabolic syndrome.[5][9]
Figure 3: Signaling effects of this compound in adipocytes.
Table 3: Summary of Key Biological Effects of this compound
| Biological Effect | Model System | Outcome | Reference |
| Lipid Accumulation | 3T3-L1 Adipocytes | Decreased lipid amounts during nutrient starvation. | |
| AMPK Activity | 3T3-L1 Adipocytes | Increased AMPK activation. | [2] |
| Lipolysis | 3T3-L1 Adipocytes | Reduced lipolytic response to isoproterenol (B85558). | |
| Glucose Uptake | 3T3-L1 Adipocytes | Increased glucose uptake when stimulated with insulin. | |
| Body Weight | Diet-Induced Obese Mice | Reduced body weight gain compared to control. | [5] |
| Caloric Intake | Diet-Induced Obese Mice | Reduced caloric intake compared to control. | [5] |
| Insulin Resistance | Diet-Induced Obese Mice | Delayed onset of high-fat diet-induced insulin resistance. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Protocol: Chemical Synthesis of this compound
This protocol is adapted from Keawsomnuk et al. (2023) and describes a copper-catalyzed Grignard reaction followed by hydrolysis.[2]
Materials:
-
Copper(I) bromide (CuBr)
-
n-methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (B95107) (THF)
-
Ethyl-6-bromohexanoate
-
Isobutyl magnesium bromide
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Copper(I) bromide and n-methyl-2-pyrrolidone in tetrahydrofuran and cool the mixture in an ice-NaCl bath.
-
Add ethyl-6-bromohexanoate dropwise to the cooled solution.
-
Separately, cool a solution of isobutyl magnesium bromide in an ice-NaCl bath.
-
Slowly add the cooled Grignard reagent to the reaction mixture dropwise over 40 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction and perform a workup to isolate the crude ethyl 8-methylnonanoate intermediate.
-
Hydrolyze the ester intermediate by refluxing with a sodium hydroxide solution.
-
After the reaction is complete, cool the mixture and acidify to a pH of 2-3 with 4 M HCl.
-
Extract the mixture with hexane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a pale-yellow oil.
Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is a general method for measuring glucose uptake using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 24-well or 96-well plates)
-
Serum-free medium (e.g., DMEM with 0.5% BSA)
-
Krebs Ringer Phosphate HEPES (KRPH) buffer with 0.2% BSA
-
2-NBDG (fluorescent glucose analog)
-
Insulin solution (positive control)
-
This compound solution
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader (λex = 485 nm, λem = 535 nm)
Procedure:
-
Starve mature 3T3-L1 adipocytes in serum-free medium overnight.
-
Wash the cells and replace the medium with KRPH/BSA buffer. Incubate for 60 minutes.
-
Treat the cells with this compound (or insulin for positive control, vehicle for negative control) in KRPH/BSA buffer supplemented with 80 µM 2-NBDG.
-
Incubate for 60 minutes at 37°C.
-
Stop the uptake by immediately washing the cells three times with ice-cold PBS.
-
Measure the fluorescence intensity of the intracellular 2-NBDG using a plate reader.
Protocol: Lipolysis Assay in 3T3-L1 Adipocytes
This protocol measures the release of glycerol (B35011) and free fatty acids (FFAs) from adipocytes as an indicator of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Assay buffer (e.g., KRBH buffer with 2% fatty acid-free BSA)
-
Isoproterenol (β-adrenergic agonist to stimulate lipolysis)
-
This compound solution
-
Glycerol assay kit
-
Free fatty acid assay kit
-
Spectrophotometer
Procedure:
-
Wash differentiated adipocytes with a wash buffer.
-
Pre-incubate cells with this compound or vehicle control in the assay buffer for a specified time (e.g., 30-60 minutes).
-
Stimulate lipolysis by adding isoproterenol to the appropriate wells. Include a basal (unstimulated) control.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the incubation medium from each well at the end of the incubation period.
-
Measure the concentration of glycerol in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Measure the concentration of FFAs in the medium using a commercial FFA assay kit according to the manufacturer's instructions.
-
Normalize the glycerol and FFA release to the total protein or DNA content of the cells in each well.
Protocol: AMPK Activity Assay
AMPK activation is often assessed by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), via Western blotting.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and Western blot transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat differentiated 3T3-L1 adipocytes with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods.
Table 4: Analytical Techniques for this compound Quantification
| Technique | Sample Preparation | Key Features |
| GC-MS | Derivatization to a volatile ester (e.g., fatty acid methyl ester - FAME) is typically required. Extraction from the matrix (e.g., liquid-liquid extraction). | Excellent for separating volatile compounds. Provides robust identification based on fragmentation patterns. Suitable for profiling various short- and branched-chain fatty acids. |
| LC-MS/MS | Protein precipitation followed by liquid-liquid or solid-phase extraction (SPE). Derivatization may be used to enhance ionization efficiency. | High sensitivity and selectivity, especially with triple quadrupole instruments (MS/MS). Allows for the analysis of non-volatile compounds without derivatization. Can be adapted for high-throughput analysis. |
Conclusion
This compound is a biologically active branched-chain fatty acid with significant potential as a modulator of energy metabolism. Its ability to activate AMPK, reduce lipogenesis, and improve insulin sensitivity in preclinical models makes it a compelling target for research in metabolic diseases.[2][5] The lack of pungency, unlike its parent capsaicinoids, further enhances its translational potential.[9] This guide provides foundational technical information and detailed protocols to facilitate further investigation into the mechanisms of action and therapeutic applications of this compound.
References
- 1. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bilobalide Suppresses Adipogenesis in 3T3-L1 Adipocytes via the AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 5963-14-4 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound CAS#: 5963-14-4 [m.chemicalbook.com]
- 9. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
Methodological & Application
Synthesis of 8-Methylnonanoic Acid for Laboratory Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory synthesis of 8-methylnonanoic acid, a branched-chain fatty acid of interest in metabolic and nutritional research. This compound, a metabolite of dihydrocapsaicin (B196133) found in chili peppers, has been shown to modulate energy metabolism in adipocytes, suggesting its potential in the investigation of metabolic syndrome and obesity.[1] The primary synthesis method detailed is a copper-catalyzed alkylation of a Grignard reagent, a reliable method for creating the necessary carbon-carbon bond.[1][2][3] This protocol includes a comprehensive list of reagents, step-by-step experimental procedures, and methods for purification and characterization.
Introduction
This compound (also known as isocapric acid) is a saturated fatty acid with a methyl branch at the 8th carbon position.[4] It is a naturally occurring compound found in various foods and is also a degradation by-product of dihydrocapsaicin, one of the pungent compounds in chili peppers.[1][2][5] Research has indicated that this compound plays a role in energy metabolism. In vitro studies using 3T3-L1 adipocytes have demonstrated its ability to reduce lipid accumulation and enhance insulin-stimulated glucose uptake.[1][2] These effects are potentially mediated through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways.[1] Furthermore, in vivo studies in diet-induced obese mice have shown that supplementation with this compound can lead to reduced caloric intake and body weight gain.[1] These findings underscore the importance of having a reliable synthesis protocol to produce this compound for further research into its biological functions and therapeutic potential.
Synthesis Protocol: Copper-Catalyzed Grignard Reaction
This protocol describes the synthesis of this compound from ethyl-6-bromohexanoate and isobutyl magnesium bromide via a copper-catalyzed cross-coupling reaction, followed by hydrolysis of the resulting ester.[2][3]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier (Example) |
| Ethyl-6-bromohexanoate | C8H15BrO2 | 223.11 | Sigma-Aldrich |
| Isobutyl magnesium bromide | C4H9BrMg | 161.32 | Sigma-Aldrich |
| Copper(I) bromide | CuBr | 143.45 | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF), anhydrous | C4H8O | 72.11 | Sigma-Aldrich |
| n-Methyl-2-pyrrolidone (NMP) | C5H9NO | 99.13 | Sigma-Aldrich |
| Ammonium (B1175870) chloride (10% aq. solution) | NH4Cl | 53.49 | Fisher Scientific |
| Hexane (B92381) | C6H14 | 86.18 | Fisher Scientific |
| Ethanol (B145695) | C2H5OH | 46.07 | Fisher Scientific |
| Potassium hydroxide (B78521) (4M aq. solution) | KOH | 56.11 | Fisher Scientific |
| Hydrochloric acid (4M aq. solution) | HCl | 36.46 | Fisher Scientific |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | Fisher Scientific |
Experimental Procedure
Step 1: Synthesis of Ethyl 8-methylnonanoate (B15497590) [2]
-
In a flask, dissolve copper(I) bromide (1.45 g, 10.08 mmol) and n-methyl-2-pyrrolidone (129.7 mL) in anhydrous tetrahydrofuran (150 mL).
-
Cool the mixture in an ice-NaCl bath (3:1).
-
Add ethyl-6-bromohexanoate (75.00 g, 336.16 mmol) dropwise to the cooled solution using a cannula.
-
In a separate flask, cool a solution of isobutyl magnesium bromide (54.23 g, 336.16 mmol) in an ice-NaCl bath (3:1).
-
Slowly add the cooled Grignard reagent to the first mixture dropwise over 40 minutes using a cannula.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by adding 100 mL of 10% ammonium chloride solution.
-
Extract the mixture with hexane (2 x 100 mL).
-
Wash the combined organic layers with 10% ammonium chloride solution (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 8-methylnonanoate as a pale-yellow oil.
Step 2: Hydrolysis to this compound [2]
-
Dissolve the crude ethyl 8-methylnonanoate in ethanol (125 mL).
-
Add 4M aqueous potassium hydroxide (125 mL) dropwise at room temperature.
-
Stir the mixture for 90 minutes.
-
Remove the ethanol by concentrating the mixture under reduced pressure.
-
Acidify the remaining aqueous layer to a pH of approximately 2-3 with 4M HCl.
-
Extract the acidified mixture with hexane (2 x 200 mL).
-
Wash the combined organic layers with water (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale-yellow oil.
Characterization Data
| Parameter | Value | Reference |
| Final Yield | 55.00 g (95%) | [2] |
| Appearance | Pale-yellow oil | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 0.86 (d, J = 6.6 Hz, 6H), 1.11–1.19 (m, 2H), 1.22–1.38 (m, 6H), 1.51 (m, 1H), 1.58–1.68 (m, 2H), 2.34 (t, J = 7.5 Hz, 2H) | [2] |
| FT-IR (ATR, cm⁻¹) | 1705 (C=O stretching), 1288 (C-O stretching), 933 (O–H bending) | [2] |
Experimental Workflow and Signaling Pathway
The synthesis of this compound follows a clear two-step process. The logical flow of this synthesis is depicted below.
Caption: Workflow for the synthesis of this compound.
This compound has been shown to influence metabolic pathways in adipocytes. A simplified diagram illustrating its potential mechanism of action is presented below.
Caption: Potential signaling pathway of this compound in adipocytes.
Conclusion
The provided protocol for the synthesis of this compound via a copper-catalyzed Grignard reaction is a high-yield and reliable method suitable for laboratory-scale production. The resulting compound can be used for further investigation into its roles in metabolic regulation and its potential as a therapeutic agent for metabolic disorders. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized product.
References
- 1. Methyl 8-methylnonanoate|CAS 5129-54-4|Research Use [benchchem.com]
- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for the Use of 8-Methylnonanoic Acid in 3T3-L1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanoic acid (8-MNA) is a branched-chain fatty acid and a metabolite of dihydrocapsaicin, a pungent compound found in chili peppers.[1][2] Recent studies have highlighted its potential role in modulating adipocyte metabolism, making it a molecule of interest for research in obesity, insulin (B600854) resistance, and related metabolic disorders.[1][2][3] Unlike its parent compound, 8-MNA is non-pungent, which increases its potential as a nutraceutical.[1] These application notes provide detailed protocols for studying the effects of 8-MNA on 3T3-L1 cells, a widely used murine preadipocyte cell line that can be differentiated into mature adipocytes.
Biological Effects of this compound on 3T3-L1 Adipocytes
This compound has been shown to exert several metabolic effects on 3T3-L1 adipocytes without impacting cell viability at concentrations up to 1 mM.[1][2][4] Its primary effects include the reduction of lipid accumulation under nutrient starvation, activation of the AMP-activated protein kinase (AMPK) pathway, decreased lipolytic response to stimuli, and increased insulin-dependent glucose uptake.[1][2][5]
Data Summary
| Parameter | Effect of 8-MNA | Concentration Range | Key Findings | Reference |
| Cell Viability | No significant impact | Up to 1 mM | Safe for use in 3T3-L1 adipocytes at high concentrations. | [1][2][4] |
| Lipid Accumulation | Decrease | 1 µM and 10 µM | Reduces lipid stores in nutrient-starved adipocytes. | [1] |
| AMPK Activation | Increase in phosphorylation | 1 µM and 10 µM | Activates a key energy-sensing pathway that suppresses lipogenesis. | [1][5] |
| Lipolysis | Reduced response to isoproterenol (B85558) | 1 µM and 10 µM | Attenuates the release of glycerol (B35011), indicating an anti-lipolytic effect. | [1][3] |
| Glucose Uptake | Increased insulin-stimulated uptake | 1 µM | Enhances the cellular response to insulin for glucose transport. | [1][3] |
Experimental Protocols
3T3-L1 Cell Culture and Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum
-
Differentiation Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin
-
Maintenance Medium: DMEM with 10% FBS
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Passage the cells before they reach confluence.
-
Induction of Differentiation: Seed the preadipocytes in the desired culture plates and grow them to confluence. Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium (MDI).
-
Maturation: On Day 3, replace the MDI medium with Insulin Medium.
-
Maintenance: From Day 5 onwards, replace the medium with Maintenance Medium every two days. The cells should be fully differentiated by Day 8, exhibiting a mature adipocyte phenotype with accumulated lipid droplets.
Treatment with this compound
8-MNA can be introduced at different stages depending on the experimental question. For studying its effects on mature adipocytes, treatment is typically initiated after full differentiation.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
Procedure:
-
Prepare a stock solution of 8-MNA in DMSO.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM and 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the medium of the differentiated 3T3-L1 cells with the medium containing 8-MNA or vehicle control (DMSO).
-
Incubate the cells for the desired duration as specified in the subsequent experimental protocols.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of neutral lipids in adipocytes.
Materials:
-
Oil Red O stock solution (0.5 g in 100 ml of isopropanol)
-
Oil Red O working solution (6 ml of stock solution mixed with 4 ml of distilled water, filtered)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with the Oil Red O working solution for 1 hour at room temperature.
-
Wash the cells with distilled water multiple times to remove excess stain.
-
Visualize the stained lipid droplets under a microscope.
-
For quantification, elute the stain by adding isopropanol to each well and measure the absorbance at 520 nm.
Western Blot for AMPK Activation
This protocol details the detection of phosphorylated AMPK, an indicator of its activation.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the primary antibody against total AMPKα for normalization.
Lipolysis Assay
This assay measures the release of glycerol into the medium, an indicator of lipolysis.
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol assay kit
Procedure:
-
Wash the differentiated adipocytes with KRH buffer.
-
Incubate the cells in KRH buffer containing 8-MNA and/or isoproterenol for the desired time (e.g., 3 and 24 hours).[1]
-
Collect the medium from each well.
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
Glucose Uptake Assay
This protocol measures the rate of glucose uptake by the cells, a key function of adipocytes.
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-Deoxy-D-[3H]-glucose or a fluorescent glucose analog
-
Scintillation counter or fluorometer
Procedure:
-
Wash the adipocytes with KRH buffer.
-
Starve the cells in serum-free medium for 2 hours.
-
Treat the cells with or without insulin for 30 minutes.
-
Add the radiolabeled or fluorescent glucose analog and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the amount of internalized glucose using a scintillation counter or fluorometer.
Visualizations
Caption: Experimental workflow for studying 8-MNA in 3T3-L1 adipocytes.
Caption: Signaling effects of 8-MNA on adipocyte metabolism.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 8-Methylnonanoic Acid in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of an in vivo study investigating the effects of 8-methylnonanoic acid (8-MNA) in a diet-induced obese (DIO) mouse model. The protocols and data presented are based on a study that explored the potential of 8-MNA, a non-pungent degradation by-product of dihydrocapsaicin, in mitigating metabolic syndrome (MetS).
Introduction
This compound (8-MNA) is a naturally occurring methyl-branched medium-chain fatty acid (MCFA) and a metabolite of dihydrocapsaicin, a capsaicinoid found in chili peppers.[1][2][3] While capsaicinoids are known for their metabolic benefits, their pungency limits their therapeutic use.[1][2] 8-MNA presents a non-pungent alternative that may offer similar metabolic advantages.[1][2] Previous in vitro studies have shown that 8-MNA can inhibit lipogenesis, reduce lipolytic responses, and increase insulin-dependent glucose uptake in adipocytes, suggesting its potential to modulate energy metabolism.[1][3] The following in vivo study in diet-induced obese mice was conducted to evaluate these potential benefits.[1][2]
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
An 18-week study was conducted to assess the effects of 8-MNA on energy and glucose homeostasis in C57BL/6NJcl mice with diet-induced obesity.[1][2][4]
Key Findings:
-
Reduced Caloric Intake and Body Weight: Mice fed a high-fat diet (HFD) supplemented with 8-MNA showed a significant reduction in caloric intake and body weight gain compared to the control group receiving a HFD with soybean oil (SBO) (p<0.05).[1][2][5]
-
Delayed Onset of Insulin (B600854) Resistance: While there was no significant improvement in glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the study, 8-MNA supplementation did delay the onset of HFD-induced insulin resistance during the earlier phases of the experiment.[1][2][5]
-
Modulation of Appetite-Regulating Genes: The study observed a transcriptional downregulation of the orexigenic agouti-related protein (AgRP) in the hypothalamus of the 8-MNA treated group, suggesting a potential mechanism for the observed reduction in food intake.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the study.
Table 1: Body Weight and Food Intake
| Parameter | Normal Diet (ND) | High-Fat Diet + Soybean Oil (HFD + SBO) | High-Fat Diet + 8-MNA (HFD + 8-MNA) |
| Weekly Weight Gain | Lower | Higher | Significantly lower than HFD + SBO (p<0.05) |
| Final Body Weight | Lower | Higher | Significantly lower than HFD + SBO (p<0.05) |
| Weekly Food Intake | Lower | Higher | Significantly lower than HFD + SBO (p<0.05) |
| Cumulative Food Intake | Lower | Higher | Significantly lower than HFD + SBO (p<0.05) |
Table 2: Metabolic Parameters
| Parameter | Normal Diet (ND) | High-Fat Diet + Soybean Oil (HFD + SBO) | High-Fat Diet + 8-MNA (HFD + 8-MNA) |
| Glucose Tolerance Test (GTT) | Normal | Impaired | No significant improvement vs. HFD + SBO |
| Insulin Tolerance Test (ITT) | Normal | Impaired | No significant improvement vs. HFD + SBO |
| AgRP mRNA Expression (Hypothalamus) | Baseline | Elevated | Significantly lower than HFD + SBO |
Experimental Protocols
Animal Model and Diet
-
Animal Strain: Six-week-old male C57BL/6NJcl mice.[1]
-
Acclimatization: Mice were acclimatized for two weeks prior to the experiment.[1]
-
Housing: Mice were individually housed.[1]
-
Diet Groups:
Experimental Workflow
Caption: Experimental workflow for the in vivo study of 8-MNA in DIO mice.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fast mice for a predetermined period (typically 6 hours).
-
Record baseline blood glucose levels from the tail vein.
-
Administer a sterile solution of dextrose (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
Intraperitoneal Insulin Tolerance Test (IPITT)
-
Fast mice for a predetermined period (typically 4-6 hours).
-
Record baseline blood glucose levels.
-
Administer human recombinant insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specified time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
Gene Expression Analysis
-
At the end of the study, euthanize mice and collect tissues of interest (e.g., hypothalamus).
-
Isolate total RNA from the tissues using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of target genes (e.g., AgRP, POMC) normalized to a housekeeping gene (e.g., β-actin).
Postulated Signaling Pathway
In vitro studies suggest that 8-MNA may exert its effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[3] AMPK activation can lead to the inhibition of lipogenesis and the promotion of fatty acid oxidation. The in vivo findings of reduced body weight and fat accumulation are consistent with this proposed mechanism.
Caption: Postulated signaling pathway of 8-MNA in metabolic regulation.
References
- 1. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Analytical Standards for 8-Methylnonanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 8-methylnonanoic acid, a branched-chain fatty acid of interest in various fields, including metabolic research and drug development.[1] this compound is a precursor in the biosynthesis of capsaicinoids and a metabolite of dihydrocapsaicin.[2][3] This guide outlines methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[4] For optimal GC-MS analysis, this compound is typically derivatized to its more volatile methyl ester, methyl 8-methylnonanoate.[1][5][6]
Experimental Protocol: GC-MS Analysis of this compound (as Methyl Ester)
1.1. Sample Preparation (Esterification)
-
Objective: To convert this compound to its volatile methyl ester (methyl 8-methylnonanoate) for GC-MS analysis.
-
Reagents: this compound standard, Methanol (B129727) (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound standard into a clean, dry reaction vial.
-
Add 2 mL of anhydrous methanol to the vial.
-
Carefully add 2-3 drops of concentrated sulfuric acid. This reaction is exothermic.
-
Cap the vial tightly and heat at 60°C for 1-2 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Add 2 mL of a non-polar solvent (e.g., hexane) and 2 mL of deionized water.
-
Vortex the mixture for 1 minute and then allow the layers to separate.
-
Carefully collect the upper organic layer containing the methyl 8-methylnonanoate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
1.2. Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters for the analysis of methyl 8-methylnonanoate.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
1.3. Expected Quantitative Data
The following table provides expected retention time and key mass spectral fragments for methyl 8-methylnonanoate.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 8-methylnonanoate | ~10-12 | 186 (M+), 155, 143, 101, 87, 74 (base peak), 55, 43, 41 |
Note: Retention times can vary depending on the specific instrument and column conditions.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be a suitable method for the analysis of this compound, particularly when derivatization is not desirable. As fatty acids lack a strong chromophore, UV detection at low wavelengths (around 210 nm) is often employed.
Experimental Protocol: HPLC-UV Analysis of this compound
2.1. Sample Preparation
-
Objective: To prepare this compound standards and samples for HPLC analysis.
-
Reagents: this compound standard, Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve a known weight in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
2.2. Instrumentation and Conditions
The following table outlines the recommended HPLC parameters.
| Parameter | Value |
| HPLC System | |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 70:30 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | |
| Type | UV-Vis or Photodiode Array (PDA) |
| Wavelength | 210 nm |
2.3. Expected Quantitative Data
| Compound | Retention Time (min) |
| This compound | ~5-8 |
Note: Retention time is highly dependent on the specific column and mobile phase composition.
HPLC Analysis Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
Experimental Protocol: ¹H and ¹³C NMR Analysis
3.1. Sample Preparation
-
Objective: To prepare a sample of this compound for NMR analysis.
-
Reagents: this compound, Deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS).
-
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
3.2. Instrumentation and Conditions
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Nuclei | ¹H, ¹³C |
| Solvent | CDCl₃ |
| Reference | TMS (0.00 ppm) |
| Temperature | 25°C |
3.3. Expected Spectral Data
The following table summarizes the expected chemical shifts for this compound.[7]
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH | |
| ~2.35 | Triplet | 2H | -CH₂-COOH | |
| ~1.63 | Multiplet | 2H | -CH₂-CH₂-COOH | |
| ~1.52 | Multiplet | 1H | -CH(CH₃)₂ | |
| ~1.2-1.4 | Multiplet | 8H | -(CH₂)₄- | |
| ~0.87 | Doublet | 6H | -CH(CH₃)₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~180 | -COOH | |
| ~34.0 | -CH₂-COOH | |
| ~38.9 | -CH₂-CH(CH₃)₂ | |
| ~29.0-29.5 | -(CH₂)₄- | |
| ~28.0 | -CH(CH₃)₂ | |
| ~24.7 | -CH₂-CH₂-COOH | |
| ~22.7 | -CH(CH₃)₂ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
References
- 1. Methyl 8-methylnonanoate|CAS 5129-54-4|Research Use [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 8-methyl-nonanoate [webbook.nist.gov]
- 6. Methyl 8-methyl-nonanoate [webbook.nist.gov]
- 7. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 8-Methylnonanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 8-Methylnonanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain fatty acid, is of interest in various research fields, including metabolic and nutritional research, due to its role as a metabolite and its potential biological activities.[1][2] Given its polarity, derivatization is essential for successful GC-MS analysis. This document provides detailed methodologies for sample preparation, derivatization, GC-MS instrument parameters, and data analysis, enabling researchers to achieve reliable and reproducible results.
Introduction
This compound is a medium-chain fatty acid that has been identified in various natural sources and as a metabolite of dihydrocapsaicin, a compound found in chili peppers.[1][2][3] Research suggests its potential involvement in energy metabolism, making its accurate quantification crucial for studies related to metabolic syndrome and obesity.[1][2][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and high polarity. Derivatization is a necessary step to convert the fatty acid into a more volatile and thermally stable derivative, improving chromatographic peak shape and detection sensitivity.[5][6] This application note provides a robust protocol for the analysis of this compound, focusing on derivatization to its methyl ester or trimethylsilyl (B98337) (TMS) ester, followed by GC-MS analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following is a general guideline for preparing a standard solution and extracting this compound from a biological matrix.
1.1. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve the standard in 10 mL of a suitable volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
1.2. Extraction from Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a fatty acid with a different chain length not present in the sample, such as heptadecanoic acid).
-
Add 400 µL of ice-cold isopropanol (B130326) to precipitate proteins.[7]
-
Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean glass tube.
-
The supernatant can then be subjected to derivatization.
Derivatization
Derivatization is essential to increase the volatility of this compound for GC-MS analysis. Two common methods are methylation to form the fatty acid methyl ester (FAME) and silylation to form the trimethylsilyl (TMS) ester.
2.1. Methylation (to form Methyl 8-methylnonanoate):
-
Evaporate the solvent from the prepared sample or standard under a gentle stream of nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the tube and heat at 60°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully collect the upper hexane layer containing the methyl 8-methylnonanoate (B15497590) for GC-MS analysis.
2.2. Silylation (to form this compound trimethylsilyl ester):
-
Evaporate the solvent from the prepared sample or standard under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.[8]
-
Allow the vial to cool to room temperature before GC-MS injection.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[9] |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 1 min, then ramp at 10°C/min to 250°C, hold for 5 min[9] |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis is performed by generating a calibration curve from the analysis of the prepared standards. The peak area of a characteristic ion of the this compound derivative is plotted against the concentration.
Table 1: Characteristic Mass Fragments for this compound Derivatives
| Derivative | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Methyl 8-methylnonanoate | 186 | 74, 87, 101, 143, 155 |
| This compound, TMS ester | 244 | 73, 75, 117, 129, 229 |
Table 2: Example Calibration Data for Methyl 8-methylnonanoate (SIM Mode, m/z 74)
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,432 |
| 25 | 390,112 |
| 50 | 785,234 |
| 100 | 1,560,987 |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Derivatization pathways for this compound for GC-MS analysis.
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound by GC-MS. The key to successful analysis is the derivatization step, which enhances the volatility and chromatographic performance of the analyte. Both methylation and silylation are effective derivatization techniques. By following the detailed experimental procedures and utilizing the specified instrument parameters, researchers can achieve accurate and precise quantification of this compound in various sample matrices, facilitating further investigation into its biological roles and significance.
References
- 1. Methyl 8-methylnonanoate|CAS 5129-54-4|Research Use [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 6. gcms.cz [gcms.cz]
- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 8-Methylnonanoic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanoic acid, also known as isocapric acid, is a branched-chain medium-chain fatty acid (MCFA).[1][2][3] It is a naturally occurring compound found in various foods and is also a degradation by-product of dihydrocapsaicin, a capsaicinoid found in chili peppers.[4][5] In recent research, this compound has garnered attention for its role in modulating energy metabolism, particularly in adipocytes.[6][7] Studies have demonstrated its ability to decrease lipid accumulation, reduce the lipolytic response to stimuli, and enhance insulin-stimulated glucose uptake in 3T3-L1 adipocytes.[4][8] These effects are associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][9] This document provides detailed protocols for the preparation of this compound solutions for use in experimental settings, particularly for in vitro cell culture assays.
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Isocapric acid, 8-methyl-nonanoic acid | [2][3] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |
| Molecular Weight | 172.26 g/mol | [1][3] |
| Physical Form | Clear liquid, neat oil | [1][2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 1 year at -20°C | [2][5] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [2][5] |
| Dimethylformamide (DMF) | 10 mg/mL | [2] |
| Ethanol (B145695) | 10 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 mg/mL (poorly soluble) | [2] |
Experimental Protocols
Two primary methods are presented for the preparation of this compound solutions for cell culture experiments: dissolution in DMSO and complexing with fatty acid-free bovine serum albumin (BSA). The choice of method will depend on the specific experimental requirements and the sensitivity of the cell line to the solvent.
Protocol 1: Preparation of this compound Solution using DMSO
This protocol is suitable for most in vitro cell culture applications where a low concentration of DMSO is tolerated. For 3T3-L1 adipocytes, a final DMSO concentration of 0.1% has been shown to be safe and effective.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Cell culture medium appropriate for the experimental cell line
Procedure for Preparing a 100 mM Stock Solution:
-
Weighing: Accurately weigh out 17.23 mg of this compound (MW: 172.26 g/mol ) into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 100 mM stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thawing: Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should consist of cell culture medium containing the same final concentration of DMSO as the this compound-treated samples (e.g., 0.1% DMSO).
-
Application to Cells: Immediately add the prepared working solution to your cell cultures.
Protocol 2: Preparation of this compound Complexed with Fatty Acid-Free BSA
This method is recommended for experiments where cells are sensitive to DMSO or when a more physiologically relevant delivery system is desired. This protocol creates a complex of this compound with bovine serum albumin, mimicking its transport in vivo.
Materials:
-
This compound
-
Ethanol (100%), molecular biology grade
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium without serum
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Water bath set to 37°C
-
Sterile filter (0.22 µm)
Procedure for Preparing a 5 mM 8-MNA:BSA Stock Solution (5:1 molar ratio):
-
Prepare 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium in a sterile conical tube.
-
Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming.
-
Warm the solution to 37°C in a water bath to aid dissolution.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
-
Prepare 150 mM this compound Stock in Ethanol:
-
Weigh 25.84 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of 100% ethanol and vortex until fully dissolved.
-
-
Complexing this compound with BSA:
-
In a sterile conical tube, warm the 10% fatty acid-free BSA solution to 37°C.
-
Slowly add the required volume of the 150 mM this compound in ethanol to the BSA solution while gently swirling. For a 5:1 molar ratio to achieve a 5 mM final concentration, add 33.3 µL of the 150 mM stock to 1 mL of 10% BSA solution.
-
Incubate the mixture in a 37°C water bath for at least 1 hour with gentle, continuous agitation to allow for complex formation.
-
The final stock solution will be approximately 5 mM this compound complexed with BSA.
-
-
Storage and Use:
-
The 8-MNA:BSA complex solution can be stored in aliquots at -20°C.
-
For experiments, thaw the complex and dilute it to the desired final concentration in your cell culture medium.
-
Important: Prepare a vehicle control using the same concentration of BSA and ethanol in the cell culture medium.
-
Visualizations
Signaling Pathway of this compound in Adipocytes
Caption: Signaling pathway of this compound in adipocytes.
Experimental Workflow for Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 8-methylnonanoate|CAS 5129-54-4|Research Use [benchchem.com]
- 8. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
8-Methylnonanoic Acid: A Novel Substrate for Probing Cellular Energy Metabolism and Drug Discovery
Application Note AP001
Introduction
8-Methylnonanoic acid (8-MNA) is a branched-chain medium-chain fatty acid that has garnered significant interest in metabolic research. As a primary metabolite of dihydrocapsaicin, a pungent compound found in chili peppers, 8-MNA is emerging as a key player in mediating the beneficial metabolic effects associated with chili consumption, without the associated pungency.[1][2][3] This makes it an attractive molecule for researchers in academia and the pharmaceutical industry who are investigating novel therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes.
This application note provides a comprehensive overview of the use of this compound as a substrate in various enzymatic and cell-based assays. It is intended for researchers, scientists, and drug development professionals interested in exploring the metabolic effects of 8-MNA and identifying potential drug targets.
This compound in Cellular Metabolism
8-MNA has been shown to modulate key metabolic pathways in adipocytes, the primary site of energy storage in the body. A critical mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation by 8-MNA leads to a cascade of downstream effects that collectively promote a more favorable metabolic phenotype.
Key Metabolic Effects of this compound:
-
AMPK Activation: 8-MNA treatment of adipocytes leads to a concentration-dependent increase in the phosphorylation of AMPK at Threonine 172, a key marker of its activation.[1]
-
Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. This leads to a reduction in lipid accumulation within adipocytes.
-
Modulation of Lipolysis: 8-MNA has been shown to reduce the lipolytic response to β-adrenergic stimulation, such as with isoproterenol.[4][5] This suggests a role in regulating the release of free fatty acids from adipose tissue.
-
Enhanced Glucose Uptake: Studies in 3T3-L1 adipocytes have demonstrated that 8-MNA can increase insulin-stimulated glucose uptake, indicating an improvement in insulin (B600854) sensitivity.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various studies.
Table 1: Effect of this compound on AMPK Activation in 3T3-L1 Adipocytes
| 8-MNA Concentration (µM) | Fold Increase in AMPK Phosphorylation (pAMPK/AMPK) | Reference |
| 1 | ~1.5 | [1] |
| 10 | ~2.5 | [1] |
Table 2: Effect of this compound on Isoproterenol-Stimulated Lipolysis in 3T3-L1 Adipocytes
| Treatment | Glycerol Release (nmol/well) | % Inhibition of Isoproterenol Response | Reference |
| Vehicle | Baseline | - | [4] |
| Isoproterenol (100 nM) | Increased | 0% | [4] |
| 8-MNA (10 µM) + Isoproterenol (100 nM) | Reduced | Significant reduction | [4][5] |
Table 3: Effect of this compound on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Glucose Uptake (fold increase over basal) | Reference |
| Insulin | Increased | [1] |
| 8-MNA + Insulin | Further Increased | [1] |
Signaling Pathway
The central role of 8-MNA in modulating adipocyte metabolism is depicted in the following signaling pathway diagram.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of 8-Methylnonanoic Acid on Lipid Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanoic acid (8-MNA) is a methyl-branched medium-chain fatty acid (MCFA) and a non-pungent in vivo metabolite of dihydrocapsaicin (B196133) (DHC), a capsaicinoid found in chili peppers.[1][2] Unlike capsaicinoids, which are known for their pungency, 8-MNA has garnered interest for its potential as a metabolic modulator without the associated sensory drawbacks.[1] In vitro studies using 3T3-L1 adipocytes have demonstrated that 8-MNA can decrease lipid accumulation, particularly by inhibiting de novo lipogenesis.[1][3] This effect is primarily mediated through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1]
These application notes provide a comprehensive set of protocols for researchers to investigate the effects of 8-MNA on lipid accumulation in an in vitro adipocyte model. The detailed methodologies cover cell culture, treatment, lipid staining, quantification, and mechanistic analysis.
Overview of the Mechanism of Action
In 3T3-L1 adipocytes, 8-MNA has been shown to reduce the storage of neutral lipids.[1] The primary mechanism involves the activation of AMPK.[1] Once activated via phosphorylation, AMPK inhibits key enzymes involved in anabolic processes like de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors).[1] By suppressing this pathway, 8-MNA leads to a measurable decrease in the accumulation of lipid droplets within the cells.[1]
Experimental Workflow
The overall experimental process involves culturing and differentiating preadipocytes, treating the resulting mature adipocytes with 8-MNA, and subsequently analyzing the impact on lipid content through qualitative and quantitative methods.
Detailed Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Seeding : Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin. Seed cells into the desired culture plates (e.g., 24-well plates for staining) and grow to confluence.
-
Initiation of Differentiation (Day 0) : Two days post-confluence, replace the growth medium with differentiation medium I (DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin Treatment (Day 2) : After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Maturation (Day 4 onwards) : After another 48 hours, replace the medium with maintenance medium (DMEM, 10% FBS). Replace this medium every 2 days. Mature adipocytes, characterized by the presence of visible lipid droplets, should be ready for experiments between days 8 and 12.
Protocol 2: Treatment of Mature Adipocytes with 8-MNA
-
Stock Solution : Prepare a 10 mM stock solution of this compound (Cayman Chemical, CAS 5963-14-4) in dimethyl sulfoxide (B87167) (DMSO).[4]
-
Working Solutions : On the day of the experiment, dilute the 8-MNA stock solution in serum-free DMEM to final desired concentrations (e.g., 1 µM and 10 µM).[1]
-
Vehicle Control : Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%) in serum-free DMEM.[1]
-
Treatment : Aspirate the maintenance medium from the mature adipocytes, wash once with PBS, and add the prepared 8-MNA working solutions or the vehicle control.
-
Incubation : Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.[1]
Protocol 3: Oil Red O (ORO) Staining for Lipid Droplet Visualization
This protocol is adapted from standard procedures for staining neutral lipids in cultured cells.[5][6]
-
Cell Washing : Gently aspirate the treatment medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation : Add 10% formalin to each well to cover the cells and incubate for 30-60 minutes at room temperature.[5]
-
Washing : Remove the formalin and wash the cells twice with deionized water.
-
Isopropanol (B130326) Rinse : Add 60% isopropanol to each well and incubate for 5 minutes. Remove the isopropanol.[5][7]
-
Staining : Prepare the ORO working solution by diluting an ORO stock (0.3-0.5g in 100 mL of 100% isopropanol) with water (3 parts stock to 2 parts water) and filtering. Add the working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-20 minutes at room temperature.[5][6]
-
Final Washes : Discard the ORO solution and wash the cells 3-5 times with deionized water until the excess stain is removed.
-
Visualization : Add PBS or water to the wells to prevent drying and visualize the red-stained lipid droplets under a light microscope.
Protocol 4: Quantification of Lipid Accumulation
-
Preparation : After the final water wash in Protocol 3, ensure all water is removed from the wells.
-
Dye Elution : Add 100% isopropanol to each well (e.g., 500 µL for a 24-well plate) and incubate for 10 minutes on a shaker to elute the stain from the lipid droplets.[5]
-
Measurement : Transfer the isopropanol-dye mixture to a 96-well plate.
-
Absorbance Reading : Measure the absorbance at 490-520 nm (492 nm is common) using a microplate reader.[5][8] Use 100% isopropanol as a blank.
-
Normalization : The results can be expressed as absolute absorbance or as a percentage relative to the vehicle-treated control group.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison between treatment groups.
Table 1: Effect of 8-MNA on Lipid Accumulation in 3T3-L1 Adipocytes Data represents the mean absorbance of eluted Oil Red O stain (n=3) ± SEM. Data is normalized to the vehicle control.
| Treatment Group | Concentration (µM) | Absorbance at 492 nm | Lipid Accumulation (% of Control) |
| Vehicle Control | 0 (0.1% DMSO) | 0.854 ± 0.042 | 100% |
| 8-MNA | 1 | 0.712 ± 0.035 | 83.4% |
| 8-MNA | 10 | 0.559 ± 0.029** | 65.5% |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Effect of 8-MNA on AMPK Activation Data represents the mean densitometry ratio of phosphorylated AMPK (p-AMPK) to total AMPK from Western blot analysis (n=3) ± SEM.
| Treatment Group | Concentration (µM) | p-AMPK / Total AMPK Ratio | Fold Change vs. Control |
| Vehicle Control | 0 (0.1% DMSO) | 0.31 ± 0.021 | 1.0 |
| 8-MNA | 1 | 0.59 ± 0.038 | 1.9 |
| 8-MNA | 10 | 0.88 ± 0.055** | 2.8 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Summary
The protocols outlined provide a robust framework for investigating the anti-lipogenic properties of this compound. Studies have shown that 8-MNA does not impact cell viability and reduces lipid accumulation in mature adipocytes, an effect linked to the activation of the AMPK signaling pathway.[1][3] By following these detailed methodologies, researchers can effectively quantify changes in intracellular lipid content and explore the underlying molecular mechanisms, contributing to the evaluation of 8-MNA as a potential therapeutic or nutraceutical agent for metabolic disorders.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Glucose Uptake with 8-Methylnonanoic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanoic acid (8-MNA) is a naturally occurring branched-chain medium-chain fatty acid. It is notably a degradation by-product of dihydrocapsaicin, a capsaicinoid found in chili peppers.[1][2][3] Emerging research has highlighted the potential of 8-MNA as a non-pungent therapeutic agent for metabolic syndrome.[1][2][4] In vitro and in vivo studies have demonstrated that 8-MNA can modulate energy metabolism and improve glucose homeostasis.[1][2][5][6][7] Specifically, 8-MNA has been shown to enhance insulin-dependent glucose uptake in adipocytes, suggesting its role as an insulin-sensitizing agent.[1][2][5][6][7]
These application notes provide detailed protocols for measuring glucose uptake in cells treated with 8-MNA, focusing on the widely used 2-NBDG fluorescence-based assay. This document also outlines the key signaling pathways involved and presents quantitative data from relevant studies in a clear, tabular format.
Key Signaling Pathway: 8-MNA and Glucose Uptake
This compound treatment has been shown to increase insulin-dependent glucose uptake in 3T3-L1 adipocytes.[1][2][5][7] This effect is associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][5][6][8] The activation of AMPK can lead to a series of downstream events that promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.
Figure 1: Simplified signaling pathway of 8-MNA and insulin-mediated glucose uptake.
Data Presentation
The following tables summarize the quantitative findings from studies investigating the effects of 8-MNA on glucose uptake and related metabolic parameters.
Table 1: Effect of 8-MNA on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
| Treatment Group | 8-MNA Concentration (µM) | Insulin Stimulation | Relative 2-DG Uptake (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | - | 1.0 |
| Vehicle Control | 0 | + (0.1 µM) | ~2.5 |
| 8-MNA | 1 | + (0.1 µM) | ~3.0 |
| 8-MNA | 10 | + (0.1 µM) | ~3.5 |
| Pioglitazone (Positive Control) | 1 | - | ~1.5 |
| Pioglitazone (Positive Control) | 1 | + (0.1 µM) | ~4.0 |
Data adapted from in vitro studies on 3T3-L1 adipocytes. The values are approximate representations based on published graphical data.[5]
Table 2: Effect of 8-MNA on AMPK Activation in 3T3-L1 Adipocytes
| Treatment Group | 8-MNA Concentration (µM) | Duration | Relative AMPK Phosphorylation (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 48 h | 1.0 |
| 8-MNA | 1 | 48 h | ~1.5 |
| 8-MNA | 10 | 48 h | ~2.0 |
Data adapted from in vitro studies on 3T3-L1 adipocytes. The values are approximate representations based on published graphical data.[5]
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay Using 2-NBDG
This protocol describes the measurement of glucose uptake in cultured cells (e.g., 3T3-L1 adipocytes) treated with 8-MNA using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Cultured cells (e.g., differentiated 3T3-L1 adipocytes)
-
Cell culture plates (e.g., 24-well or 96-well plates)
-
This compound (8-MNA)
-
Dimethyl sulfoxide (B87167) (DMSO, for dissolving 8-MNA)
-
Cell culture medium (e.g., DMEM) with and without glucose
-
Fetal Bovine Serum (FBS)
-
Insulin solution
-
2-NBDG
-
Phloretin (optional, as an inhibitor of glucose uptake for control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Fluorescence microplate reader or flow cytometer
Experimental Workflow:
Figure 2: Workflow for the in vitro 2-NBDG glucose uptake assay with 8-MNA treatment.
Procedure:
-
Cell Culture and Differentiation:
-
Seed preadipocytes (e.g., 3T3-L1) in culture plates and grow to confluence.
-
Induce differentiation into mature adipocytes using an appropriate differentiation cocktail. This process typically takes several days.
-
-
8-MNA Treatment:
-
Prepare a stock solution of 8-MNA in DMSO.
-
Treat the differentiated adipocytes with the desired concentrations of 8-MNA (e.g., 1 µM and 10 µM) or vehicle (DMSO) for a specified period. This can be a chronic treatment during the final days of differentiation or an acute treatment for a shorter duration (e.g., 24-48 hours) prior to the assay.[5][6]
-
-
Serum Starvation:
-
Insulin Stimulation:
-
Following starvation, treat the cells with a submaximal concentration of insulin (e.g., 0.1 µM) or vehicle (PBS) for 30 minutes at 37°C to stimulate glucose uptake.[5]
-
-
2-NBDG Incubation:
-
Stopping the Reaction and Washing:
-
Fluorescence Measurement:
-
For Plate Reader:
-
Lyse the cells in an appropriate buffer (e.g., 0.1% SDS).
-
Measure the fluorescence of the lysate in a microplate reader (Excitation/Emission ~485/535 nm).
-
-
For Flow Cytometry:
-
-
Data Analysis:
-
Normalize the fluorescence readings to the total protein concentration of the cell lysate (for plate reader measurements) or to the mean fluorescence intensity of the cell population (for flow cytometry).
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Protocol 2: In Vivo Study of Glucose Homeostasis in Mice
This protocol provides a general framework for assessing the in vivo effects of 8-MNA on glucose metabolism in a diet-induced obese mouse model.[1][2][4]
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Normal diet (ND)
-
This compound (formulated for dietary supplement)
-
Control oil (e.g., soybean oil)
-
Glucose solution for Glucose Tolerance Test (GTT)
-
Insulin solution for Insulin Tolerance Test (ITT)
-
Blood glucose meter and test strips
Experimental Design:
Figure 3: Logical workflow for an in vivo study of 8-MNA's effect on glucose homeostasis.
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet (HFD) for a period sufficient to induce obesity and insulin resistance (e.g., 8-12 weeks). A control group should be fed a normal diet (ND).
-
-
Treatment:
-
Monitoring:
-
Glucose Tolerance Test (GTT):
-
Fast the mice overnight (e.g., 12-16 hours).
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Administer insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both GTT and ITT to quantify glucose clearance and insulin sensitivity.
-
Compare the results between the different treatment groups using appropriate statistical analyses.
-
Conclusion
This compound shows promise as a modulator of glucose metabolism. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of 8-MNA on glucose uptake in both cellular and whole-animal models. The provided data and pathway diagrams offer a solid foundation for understanding the mechanism of action of this interesting bioactive compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data in the study of 8-MNA and its potential therapeutic applications.
References
- 1. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 11. abcam.com [abcam.com]
Troubleshooting & Optimization
troubleshooting 8-Methylnonanoic acid synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 8-Methylnonanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Copper-Catalyzed Grignard Coupling
This synthesis involves the reaction of a Grignard reagent (e.g., isobutylmagnesium bromide) with a halo-ester (e.g., ethyl 6-bromohexanoate) in the presence of a copper catalyst, followed by hydrolysis.
Q1: Low or no yield of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] Poor Quality Magnesium: Use fresh, shiny magnesium turnings. If the surface is dull (oxidized), activate it by stirring vigorously under nitrogen or with a small crystal of iodine until the color disappears before adding the alkyl halide.[1][2] |
| Failed Reaction Initiation | Initiation Difficulty: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the Grignard formation. Gentle heating may be required, but be cautious of solvent evaporation.[2] |
| Side Reactions | Wurtz-type Homo-coupling: This is a major side reaction where the Grignard reagent couples with the starting alkyl halide.[1] To minimize this, ensure slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide. |
| Ineffective Copper Catalyst | Catalyst Activity: Use a high-purity copper catalyst (e.g., CuI, CuBr, or Li2CuCl4). Ensure it is properly dispersed in the reaction mixture. |
Q2: Presence of significant impurities in the final product.
Common Impurities & Purification Strategies:
| Impurity | Identification (GC-MS) | Removal Strategy |
| Unreacted Ethyl 6-bromohexanoate (B1238239) | Peak corresponding to the mass of the starting ester. | Acid-Base Extraction: After hydrolysis, the carboxylic acid product will be deprotonated in a basic aqueous solution (e.g., NaOH or NaHCO3) and separate from the neutral ester. The aqueous layer can then be acidified to recover the pure product. |
| Homo-coupled Byproduct (e.g., 2,7-dimethyloctane) | Peak corresponding to the dimer of the Grignard's alkyl group. | Fractional Distillation: Due to the difference in boiling points between the desired acid and the non-polar hydrocarbon byproduct, fractional distillation under reduced pressure can be effective. |
| Ethyl 8-methylnonanoate (B15497590) (unhydrolyzed intermediate) | Peak corresponding to the ester of the final product. | Complete Hydrolysis: Ensure the hydrolysis step (e.g., with aqueous KOH or HCl) is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion. Monitor by TLC or GC-MS. |
Method 2: Fischer-Speier Esterification (as a potential route to an intermediate)
While not a direct synthesis of the acid, Fischer esterification is crucial for preparing the ester intermediate (ethyl 8-methylnonanoate) which is then hydrolyzed. Problems in this step will affect the overall synthesis.
Q1: Incomplete esterification reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Equilibrium Limitation | The Fischer esterification is an equilibrium process.[3][4] To drive it towards the product, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus.[3][4] |
| Insufficient Catalyst | Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] |
| Low Reaction Temperature | The reaction is typically performed at reflux to ensure a sufficient reaction rate.[5] |
Q2: Product contains unreacted carboxylic acid.
Purification Strategy:
| Problem | Solution |
| Residual Starting Acid | After the reaction, the mixture can be washed with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[6] The ester will remain in the organic layer. |
Method 3: Microbial Production
This method utilizes genetically engineered microorganisms (e.g., E. coli) to produce this compound from simple carbon sources like glucose.
Q1: Low yield of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Fermentation Conditions | pH and Temperature: Optimize the pH and temperature of the fermentation broth for the specific microbial strain. Aeration: Ensure adequate oxygen supply, as fatty acid synthesis is an aerobic process. |
| Precursor Limitation | The biosynthesis of branched-chain fatty acids like this compound depends on the availability of specific precursors, such as isobutyryl-CoA.[7] Supplementing the culture medium with precursors like isobutyric acid or α-ketoisovalerate can increase the yield.[7] |
| Product Toxicity | High concentrations of free fatty acids can be toxic to microbial cells, inhibiting growth and production. Implement in-situ product removal strategies, such as solvent extraction or adsorption, to maintain a low concentration in the fermentation broth. |
Q2: The product is a mixture of different fatty acids.
Common Impurities & Purification Strategies:
| Impurity | Origin | Purification Strategy |
| Other Straight-chain and Branched-chain Fatty Acids | The microbial fatty acid synthesis pathway can produce a range of fatty acids. | Chromatography: High-Performance Liquid Chromatography (HPLC) or preparative gas chromatography can be used to separate fatty acids with different chain lengths and branching.[7] Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under vacuum can be employed.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Grignard-based synthesis of this compound?
A1: The most common side reaction is the Wurtz-type homo-coupling of the Grignard reagent with the starting alkyl halide.[1] This results in the formation of a dimer of the alkyl group from the Grignard reagent (e.g., 2,7-dimethyloctane (B85488) from isobutylmagnesium bromide). To minimize this, slow addition of the alkyl halide is crucial.
Q2: How can I effectively remove water from my Fischer esterification reaction?
A2: Using a Dean-Stark apparatus is a common and effective method to remove water azeotropically with a solvent like toluene.[3] Alternatively, using a large excess of the alcohol reactant can shift the equilibrium towards the product side.[4]
Q3: In the microbial production method, what are the key genetic modifications required to enhance the yield of this compound?
A3: Key genetic modifications often involve the overexpression of genes responsible for the synthesis of the branched-chain precursor isobutyryl-CoA and the specific fatty acid synthase components (like KASIII) that prefer this precursor.[7] Additionally, expressing a thioesterase (like FatB) that has a preference for terminating the fatty acid chain at the desired length (C10) is critical.[7]
Q4: What is the best method for purifying the final this compound product to a high purity (>98%)?
A4: A combination of methods is often best. An initial acid-base extraction is very effective at removing neutral impurities.[7] This is typically followed by fractional distillation under reduced pressure to separate the product from other acidic impurities or byproducts with different boiling points. For very high purity, preparative HPLC can be used.[7]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identification and purity assessment. The retention time and the mass spectrum of your product can be compared to a known standard.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound via Copper-Catalyzed Grignard Coupling
This protocol is adapted from a published synthesis method.[9]
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyl bromide
-
Ethyl 6-bromohexanoate
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Aqueous potassium hydroxide (B78521) (KOH)
-
Aqueous hydrochloric acid (HCl)
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add a small amount of anhydrous THF and a few drops of isobutyl bromide to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color, gentle reflux), add the remaining isobutyl bromide dissolved in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flame-dried flask under nitrogen, add CuI and anhydrous THF.
-
Cool this mixture to 0°C and add the prepared Grignard reagent via a cannula.
-
Add ethyl 6-bromohexanoate dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Hydrolysis:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 8-methylnonanoate.
-
Dissolve the crude ester in ethanol (B145695) and add an aqueous solution of KOH.
-
Heat the mixture to reflux for 2 hours to hydrolyze the ester.
-
-
Purification:
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with HCl until the pH is ~2.
-
Extract the acidic solution with hexane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
-
Further purification can be achieved by vacuum distillation.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
General Workflow for this compound Synthesis and Purification
Caption: General workflow for chemical synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes [frontiersin.org]
Technical Support Center: Optimizing 8-Methylnonanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the chemical synthesis of 8-methylnonanoic acid. The primary focus is on the widely used copper-catalyzed Grignard reaction followed by ester hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Question | Potential Causes | Solutions |
| Low or No Product Yield | I am experiencing a significantly lower yield than the expected >90%. What could be the issue? | Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction. Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded. Inactive Catalyst: The copper catalyst may be old or of poor quality. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Verify Grignard Reagent: Use freshly prepared Grignard reagent. Consider titrating the reagent to determine its exact concentration before use. Use High-Purity Catalyst: Employ a fresh, high-purity copper(I) salt. Optimize Reactant Ratios: Carefully measure and control the molar ratios of the Grignard reagent, ethyl 6-bromohexanoate (B1238239), and catalyst. |
| Formation of Significant Side Products | My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them? | Wurtz Coupling: Homocoupling of the Grignard reagent can occur. Formation of Ketone Impurity: The Grignard reagent can react with the ester product. | Slow Addition of Grignard Reagent: Add the Grignard reagent dropwise to the reaction mixture, especially at the beginning, to minimize localized high concentrations. Maintain Low Temperature: Keep the reaction temperature low during the addition of the Grignard reagent to disfavor side reactions. |
| Incomplete Hydrolysis of the Ester Intermediate | I am observing the presence of ethyl 8-methylnonanoate (B15497590) in my final product after hydrolysis. How can I ensure complete conversion? | Insufficient Base: The amount of base used for hydrolysis may not be enough to drive the reaction to completion. Short Reaction Time: The hydrolysis reaction may not have been allowed to proceed for a sufficient duration. | Use Excess Base: Employ a molar excess of a strong base like potassium hydroxide (B78521). Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC to ensure the disappearance of the starting ester. Gentle heating can also be applied to accelerate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the Grignard coupling reaction in this synthesis?
A1: Copper(I) salts are highly effective catalysts for this reaction. While both copper(I) bromide (CuBr) and copper(I) chloride (CuCl) can be used, a detailed comparative study published in a 2023 article in the Journal of Organic Chemistry demonstrated that CuBr often provides slightly higher yields and better reproducibility for this specific transformation. A yield of 95% has been reported using CuBr.[1]
Q2: What is the optimal temperature for the Grignard reaction?
A2: The initial formation of the Grignard reagent and its subsequent reaction with ethyl 6-bromohexanoate should be carried out at a low temperature, typically in an ice-salt bath.[1] Maintaining a low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the Grignard coupling and the subsequent hydrolysis can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a stain such as potassium permanganate (B83412) can be used to visualize the non-UV active fatty acid and its ester.
Q4: What are the most common impurities, and how can they be removed?
A4: The most common impurities are unreacted starting materials (isobutyl bromide and ethyl 6-bromohexanoate), the Wurtz coupling product (2,7-dimethyloctane), and the intermediate ester (ethyl 8-methylnonanoate). Purification can be achieved through an acidic workup to remove basic impurities, followed by extraction and column chromatography on silica (B1680970) gel.
Q5: Are there any safety precautions I should be aware of?
A5: Grignard reagents are highly reactive and pyrophoric. It is crucial to work under an inert atmosphere and in anhydrous conditions. Diethyl ether and tetrahydrofuran (B95107) (THF) are flammable solvents and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a high-yield synthesis reported in the literature.[1]
Part 1: Synthesis of Ethyl 8-methylnonanoate
-
Reaction Setup: All glassware must be oven-dried and assembled under a positive pressure of argon or nitrogen.
-
Catalyst and Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add copper(I) bromide (CuBr, 1.45 g, 10.08 mmol) and N-methyl-2-pyrrolidone (NMP, 129.7 mL). Dissolve the mixture in anhydrous tetrahydrofuran (THF, 150 mL) and cool the solution in an ice-salt bath.
-
Addition of Reactants: Add ethyl 6-bromohexanoate (75.00 g, 336.16 mmol) dropwise to the cooled solution via the dropping funnel.
-
Grignard Reagent Addition: In a separate flame-dried flask, prepare isobutylmagnesium bromide from isobutyl bromide (54.23 g, 336.16 mmol) and magnesium turnings in anhydrous THF. Cool this Grignard reagent solution in an ice-salt bath and add it slowly to the main reaction mixture via a cannula over a period of 40 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (100 mL). Extract the mixture with hexane (B92381) (2 x 100 mL). Wash the combined organic layers with saturated ammonium chloride solution (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 8-methylnonanoate as a pale-yellow oil.
Part 2: Hydrolysis of Ethyl 8-methylnonanoate
-
Reaction Setup: Dissolve the crude ethyl 8-methylnonanoate in ethanol (B145695) (125 mL) in a round-bottom flask.
-
Base Addition: Add a 4 M aqueous solution of potassium hydroxide (KOH, 125 mL) dropwise at room temperature.
-
Reaction: Stir the mixture for 90 minutes.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Acidification and Extraction: Acidify the remaining aqueous layer to a pH of approximately 2-3 with 4 M hydrochloric acid (HCl). Extract the mixture with hexane (2 x 200 mL) and wash the combined organic layers with water (200 mL).
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale-yellow oil. This procedure has been reported to yield 55.00 g (95%) of the final product.[1]
Data Presentation
Table 1: Effect of Copper Catalyst on the Yield of Ethyl 8-methylnonanoate
| Catalyst | Yield (%) |
| CuBr | 95 [1] |
| CuCl | Data not available in the searched literature |
| CuI | Data not available in the searched literature |
Note: The provided yield for CuBr is for the overall two-step synthesis of this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: 8-Methylnonanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 8-Methylnonanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C.[1][2] Some suppliers suggest that it can be stored at room temperature for shorter periods.[3] It should be kept in a dry, cool, and well-ventilated area in a tightly sealed container.[4]
Q2: What is the shelf life of this compound?
A2: When stored properly at -20°C, this compound is stable for at least one year.[1]
Q3: How should I handle this compound upon receipt?
A3: this compound is typically supplied as a neat oil which may be colorless to pale yellow.[5][6] It is important to adhere to standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE). Avoid contact with strong oxidizing agents.[4]
Q4: In which solvents can I dissolve this compound?
A4: this compound is insoluble in water.[4] It is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol, at a concentration of up to 10 mg/mL.[1] It has limited solubility in phosphate-buffered saline (PBS, pH 7.2) at approximately 0.1 mg/mL.[1]
Q5: Is this compound sensitive to light or air?
A5: While specific data on light and air sensitivity is limited, general best practices for fatty acids suggest minimizing exposure to air and light to prevent potential oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, especially once the primary container is opened.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving | Inappropriate solvent; Insufficient mixing; Low temperature | - Ensure you are using a recommended organic solvent (DMSO, DMF, Ethanol).- Gentle warming to 37°C and vortexing can aid dissolution.[7]- For cell culture applications, prepare a concentrated stock in an organic solvent first, then dilute into the aqueous medium.[8] |
| Precipitation in Media | Exceeding solubility limit in aqueous media; pH changes | - Avoid high concentrations of the organic stock solution in your final culture medium (typically ≤0.5% v/v).- Use a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in aqueous solutions.[7][9]- Ensure the pH of your final solution is compatible with the compound's stability. |
| Inconsistent Experimental Results | Compound degradation; Improper storage; Inaccurate concentration | - Prepare fresh working solutions from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions by aliquoting after the initial preparation.- Verify the concentration of your stock solution if degradation is suspected. |
| Change in Appearance (e.g., color) | Potential degradation or oxidation | - If the compound appears significantly different from its initial state (e.g., darkens in color), it may be a sign of degradation. It is advisable to use a fresh vial. |
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [1][3] |
| Molecular Weight | 172.26 g/mol | [5][10] |
| Appearance | Neat oil; Colorless to pale yellow liquid | [1][6] |
| Purity | ≥98% | [1][3] |
Table 2: Solubility Data
| Solvent | Concentration | Source(s) |
| DMF | 10 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| PBS (pH 7.2) | 0.1 mg/mL | [1] |
| Water | Insoluble | [4] |
Table 3: Storage and Stability
| Condition | Recommendation | Source(s) |
| Long-term Storage | -20°C | [1][2] |
| Short-term Storage | Room Temperature or -20°C | [3] |
| Stability | ≥ 1 year (at -20°C) | [1] |
| Handling | Keep well-closed; Store in a dry, cool, ventilated area | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound (neat oil)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
In a sterile environment (e.g., a laminar flow hood), carefully transfer a calculated volume of this compound to a sterile tube. For example, to prepare 1 mL of a 100 mM stock, add 17.23 mg of this compound.
-
Add the appropriate volume of DMSO to achieve the final concentration of 100 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Treatment of 3T3-L1 Adipocytes with this compound
-
Materials:
-
Differentiated 3T3-L1 adipocytes in culture
-
100 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM)
-
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare the working solution by diluting the stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.5%).
-
For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound, add 0.1 µL of the 100 mM stock solution.
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Remove the existing medium from the cultured 3T3-L1 adipocytes and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 48 hours).[5]
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. larodan.com [larodan.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methylnonanoic Acid Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylnonanoic acid (8-MNA) in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound (8-MNA) and what is its primary known mechanism of action in cells?
This compound is a branched-chain medium-chain fatty acid (MCFA).[1] In cellular models, such as 3T3-L1 adipocytes, its primary known mechanism of action is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a key regulator of cellular energy homeostasis.[2] Unlike capsaicinoids, from which it can be derived, 8-MNA's effects are not mediated by the TRPV1 receptor.[1]
2. Is 8-MNA cytotoxic to cells?
Studies in 3T3-L1 adipocytes have shown that 8-MNA does not have a significant impact on cell viability at concentrations up to 1 mM when incubated for 24 hours.[1] However, cytotoxicity can be cell-type dependent, and it is always recommended to perform a dose-response curve for your specific cell line.
3. How should I dissolve 8-MNA for use in cell culture?
This compound has low solubility in aqueous solutions like cell culture media.[3] The most common method is to first dissolve it in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution.[1][4] This stock solution is then diluted to the final working concentration in the cell culture medium. It is crucial to keep the final solvent concentration as low as possible (typically ≤ 0.1% for DMSO) to avoid solvent-induced cellular effects.[5]
4. What are the recommended concentrations of 8-MNA to use in cell-based assays?
The optimal concentration of 8-MNA will vary depending on the cell type and the specific assay. In studies with 3T3-L1 adipocytes, concentrations in the range of 1 µM to 10 µM have been shown to elicit metabolic effects.[6] A concentration of 10 µM was used to observe effects on lipid accumulation and lipolysis.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
5. What are potential off-target effects of 8-MNA?
As a medium-chain fatty acid, 8-MNA could have broader effects on cellular metabolism beyond AMPK activation. MCFAs can influence lipid and glucose metabolism and may have pro-inflammatory effects in certain contexts.[7] They can also interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in adipogenesis and inflammation.[7][8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution | Key Considerations |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel or repeater pipette for consistent volume dispensing. | Cell density can significantly impact cellular responses. Avoid creating a gradient of cell numbers across the plate. |
| Poor Solubility/Precipitation of 8-MNA | Prepare fresh dilutions of 8-MNA from the stock solution for each experiment. After diluting in media, visually inspect for any precipitation. Briefly vortex or sonicate the stock solution before dilution. | Fatty acids can come out of solution, especially at high concentrations or in low-serum media.[9] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with sterile water or PBS to create a humidity barrier. | This is particularly important for long-term experiments (>24 hours). |
| Inconsistent Washing Steps | Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove liquids gently and consistently across all wells. | Adherent cells can detach if washing is too vigorous, leading to lower cell numbers in some wells. |
Issue 2: No Observable Effect of 8-MNA Treatment
| Potential Cause | Recommended Solution | Key Considerations |
| Sub-optimal Concentration | Perform a dose-response experiment with a wide range of 8-MNA concentrations (e.g., 0.1 µM to 100 µM). | The effective concentration can be highly dependent on the cell type and the specific endpoint being measured. |
| Incorrect Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration. Some effects may be rapid, while others may require longer incubation. | AMPK activation can be an early event, while changes in lipid accumulation may take 24-48 hours.[1] |
| Degradation of 8-MNA | 8-MNA is a stable compound.[3] However, it is good practice to prepare fresh working solutions from a frozen stock for each experiment. | Store stock solutions at -20°C or -80°C to ensure long-term stability. |
| Cell Line Insensitivity | The cellular targets of 8-MNA (e.g., components of the AMPK pathway) may not be expressed or may be mutated in your chosen cell line. | Consider using a positive control known to activate the AMPK pathway, such as AICAR, to confirm that the pathway is functional in your cells. |
| High Serum Concentration | Fatty acids can bind to albumin in serum, reducing their effective concentration. For some assays, reducing the serum concentration or using serum-free media during treatment may be necessary. | Be aware that serum starvation can itself induce stress and activate AMPK.[1] A proper control for serum-starved conditions is essential. |
Issue 3: Vehicle Control (e.g., DMSO) Shows an Effect
| Potential Cause | Recommended Solution | Key Considerations |
| High Vehicle Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (ideally ≤ 0.1%).[5] | Perform a vehicle dose-response curve to determine the maximum tolerated concentration for your cell line.[5] |
| Solvent-Induced Cellular Stress | DMSO is not biologically inert and can induce cellular stress, alter gene expression, and affect cell differentiation.[5][10] | Always compare the 8-MNA treated group to a vehicle-only control group, not to untreated cells. This allows you to subtract the effect of the vehicle.[5] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | 10 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL |
| Data sourced from Cayman Chemical.[3] |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Considered safe for most cell lines with minimal impact on viability or signaling. | Highly recommended for all long-term (>24h) experiments.[5] |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). | Acceptable. Always run a vehicle control titration to confirm for your cell line.[5] |
| > 0.5% | May induce stress, affect proliferation, or cause cytotoxicity in some cell lines. | Use with caution, only if required for solubility and for short-term assays.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Calcein AM)
This protocol is adapted from a study on 3T3-L1 adipocytes.[1]
-
Cell Seeding: Seed differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom culture plate.
-
Treatment: Incubate the cells with various concentrations of 8-MNA (e.g., 10 nM to 1 mM) or vehicle control (e.g., 0.1% DMSO) in serum-free DMEM for 24 hours.
-
Staining: Add 1 µM Calcein AM to each well and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess Calcein AM.
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~515 nm).
-
Analysis: Normalize the fluorescence intensity of the 8-MNA-treated groups to the vehicle-treated group (set to 100%).
Protocol 2: Lipolysis Assay (Glycerol Release)
This protocol is adapted from a study on 3T3-L1 adipocytes.[1]
-
Cell Seeding: Culture 3T3-L1 adipocytes in a 96-well culture plate.
-
Treatment: Treat the cells with either vehicle (0.1% DMSO), 8-MNA (e.g., 10 µM), or a positive control for lipolysis (e.g., 100 nM isoproterenol) for the desired time (e.g., 3 and 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Glycerol (B35011) Measurement: Measure the amount of glycerol released into the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Analysis: Compare the amount of glycerol released in the 8-MNA-treated wells to the vehicle control and positive control wells.
Visualizations
Caption: General workflow for cell-based assays with 8-MNA.
Caption: Simplified AMPK signaling pathway activated by 8-MNA.
Caption: A logical approach to troubleshooting 8-MNA assays.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing 8-Methylnonanoic Acid Solubility for In Vivo Research
Welcome to the technical support center for 8-Methylnonanoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a branched-chain fatty acid.[1] Like many medium-chain fatty acids, it has poor water solubility, which presents a significant challenge for its administration in in vivo research, potentially leading to low and variable bioavailability.
Q2: What are the known solubility properties of this compound?
A2: this compound is a neat oil at room temperature. Its solubility in common solvents has been determined as follows:
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 10 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL |
| Data sourced from Cayman Chemical.[2] |
Q3: What are the primary strategies to improve the solubility of this compound for in vivo administration?
A3: The main approaches to enhance the solubility and bioavailability of this compound for in vivo studies include:
-
Lipid-Based Formulations: Utilizing oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Prodrug Approach: Synthesizing a more soluble or absorbable form of the compound, such as a triacylglycerol.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that increase the aqueous solubility of the fatty acid.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffers
Problem: My solution of this compound in an aqueous buffer for my in vivo experiment is cloudy and shows precipitation.
Cause: this compound has very low solubility in aqueous solutions like PBS (0.1 mg/mL).[2] Direct dissolution in aqueous media will likely result in precipitation.
Solutions:
-
For Oral Administration - Oil-Based Vehicle: this compound is miscible with various oils. Consider dissolving it in a pharmaceutically acceptable oil such as corn oil, sesame oil, or medium-chain triglycerides (MCTs).
-
Protocol: See "Protocol 1: Preparation of an Oil-Based Formulation for Oral Gavage."
-
-
For Parenteral or Oral Administration - Use of Co-solvents: A mixture of a water-miscible organic solvent and water can be used.
-
Considerations: The final concentration of the organic solvent must be within the tolerated limits for the chosen animal model and route of administration. Toxicity of the co-solvent should be carefully evaluated. A common vehicle for animal studies is a mixture of DMSO, PEG400, Tween-80, and saline.[3]
-
-
Aqueous Formulation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic fatty acid chain, increasing its aqueous solubility.
-
Protocol: See "Protocol 2: Preparation of an Aqueous Formulation using Cyclodextrins."
-
Issue 2: Low or Variable Bioavailability After Oral Administration
Problem: I am observing inconsistent or low absorption of this compound in my animal model after oral gavage.
Cause: Poor solubility in the gastrointestinal tract can lead to inefficient absorption. The formulation may not be effectively dispersing and interacting with the intestinal epithelium.
Solutions:
-
Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS is a mixture of oils, surfactants, and co-solvents that spontaneously forms a fine emulsion in the aqueous environment of the GI tract, enhancing drug solubilization and absorption.
-
Workflow for Developing a SEDDS:
Workflow for SEDDS formulation development.
-
-
Prodrug Approach - Triacylglycerol Synthesis: A successful strategy reported in the literature for in vivo studies in mice is the administration of this compound as a triacylglycerol mixed into a high-fat diet.[2][4] This mimics the natural form of dietary fat absorption.
-
Protocol: See "Protocol 3: Synthesis of Propane-1,2,3-triyl tris(8-methylnonanoate)."
-
Experimental Protocols
Protocol 1: Preparation of an Oil-Based Formulation for Oral Gavage
This protocol is a starting point for preparing a simple oil-based solution for oral administration in mice.
Materials:
-
This compound
-
Vehicle: Sesame oil, corn oil, or medium-chain triglyceride (MCT) oil
-
Glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound into a sterile glass vial.
-
Add the calculated volume of the oil vehicle to achieve the target concentration.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may aid dissolution.
-
Visually inspect the solution for clarity and absence of precipitates before administration.
-
Administer to the animal using an appropriately sized gavage needle. The maximum recommended dosing volume for mice is 10 mL/kg.[5]
Protocol 2: Preparation of an Aqueous Formulation using Cyclodextrins
This protocol describes a general method for preparing an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or purified water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a solution of HP-β-CD in water (e.g., 20-40% w/v).
-
Slowly add the this compound to the stirring HP-β-CD solution.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution should be clear. If not, it may be filtered through a 0.22 µm filter to remove any un-complexed fatty acid.
-
Determine the final concentration of this compound in the solution analytically.
Protocol 3: Synthesis of Propane-1,2,3-triyl tris(8-methylnonanoate)
This protocol is based on a method described for the synthesis of the triacylglycerol of this compound for in vivo studies.[6]
Materials:
-
2,3-dihydroxypropyl 8-methylnonanoate
-
This compound
-
4-dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2,3-dihydroxypropyl 8-methylnonanoate, this compound, and DMAP in DCM and cool in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude triacylglycerol.
-
Further purification may be required, for example, by column chromatography.
References
Technical Support Center: Overcoming Challenges in 8-Methylnonanoic Acid Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 8-Methylnonanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are vacuum distillation, preparative high-performance liquid chromatography (HPLC), and recrystallization. The choice of method depends on the initial purity of the acid, the nature of the impurities, and the desired final purity and scale of the purification.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials from the synthesis, such as ethyl-6-bromohexanoate and isobutyl magnesium bromide if a Grignard reaction is used.[1] Other potential impurities include positional isomers, byproducts of side reactions, and residual solvents used during the synthesis and workup.
Q3: What level of purity can I expect to achieve with different purification methods?
A3: Commercially available this compound is often available at purities of 97% or ≥98%.[2][3] With careful optimization of laboratory purification methods, it is possible to achieve purities greater than 99%. The final achievable purity will depend on the chosen method and the specific impurities present.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for identifying and quantifying volatile impurities.[4][5] Nuclear magnetic resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.[6] High-performance liquid chromatography (HPLC) is also a powerful tool for purity assessment.
Troubleshooting Guides
Vacuum Distillation
Q1: My this compound is darkening or decomposing during vacuum distillation. What can I do?
A1: Darkening or decomposition is often due to excessive temperature. It is crucial to perform the distillation under a deep vacuum to lower the boiling point of the fatty acid. Ensure your vacuum system is free of leaks and can achieve a pressure of 2 mmHg or lower. The boiling point of this compound is reported to be 118-120 °C at 2 mmHg.[7] Avoid prolonged heating by ensuring a smooth and efficient distillation process.
Q2: I am seeing poor separation of this compound from impurities with similar boiling points. How can I improve this?
A2: For impurities with close boiling points, fractional distillation with a packed column can enhance separation efficiency. Ensure you are using a suitable column packing material and optimize the reflux ratio. A slower distillation rate can also improve the separation of components with close boiling points.
Preparative HPLC
Q1: I am getting poor peak resolution during the preparative HPLC of this compound. What are the possible causes?
A1: Poor peak resolution can be caused by several factors. Ensure your column is properly equilibrated with the mobile phase. You may need to optimize the mobile phase composition; for fatty acids, a gradient elution with a reverse-phase column (like C18) is often effective. Consider adjusting the pH of the mobile phase with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group, which can lead to sharper peaks.
Q2: My column is getting clogged or showing high backpressure during the purification of this compound.
A2: High backpressure can be due to precipitation of the sample on the column or the presence of particulate matter. Always filter your sample through a 0.22 or 0.45 µm filter before injection. If the sample is not fully dissolved in the mobile phase, this can also cause issues. Ensure complete dissolution before injection.
Recrystallization
Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this, you can try using a larger volume of solvent to ensure the saturation point is reached at a lower temperature. Alternatively, using a solvent system where the compound has slightly lower solubility can be beneficial. Slow cooling is also crucial; allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[8]
Q2: The yield of my recrystallized this compound is very low. How can I improve it?
A2: A low yield is often due to using too much solvent or premature crystallization during hot filtration.[8] To improve your yield, use the minimum amount of hot solvent required to fully dissolve your compound. If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are preheated to prevent the product from crashing out. After collecting the crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.[8]
Data Presentation
| Purification Method | Key Parameters | Typical Purity | Typical Yield | Notes |
| Synthesis & Extraction | Extraction with hexane (B92381) after acidification. | Crude | 95% | Yield reported for a specific synthesis protocol.[6] |
| Column Chromatography | 5% Ethyl Acetate in Hexane. | Purified | 51% | For a related triglyceride of 8-MNA.[9] |
| Commercial Product | Not specified. | ≥98% | Not Applicable | Purity level for commercially available this compound.[2] |
| Commercial Product | Not specified. | 97% | Not Applicable | Purity level for commercially available this compound.[3][10] |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Include a packed distillation column for enhanced separation if necessary. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be reduced to approximately 2 mmHg.
-
Heating: Begin heating the distillation flask gently. Use a heating mantle with a stirrer for uniform heating.
-
Distillation: As the temperature increases, the this compound will begin to boil and distill. The boiling point at 2 mmHg is expected to be in the range of 118-120 °C.[7]
-
Fraction Collection: Collect the distilled this compound in a pre-weighed receiving flask. Discard any initial forerun that may contain more volatile impurities.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the distilled product using GC-MS or NMR.
Protocol 2: Preparative HPLC of this compound
-
Column and Mobile Phase: Use a C18 reverse-phase preparative HPLC column. Prepare a mobile phase consisting of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase (e.g., acetonitrile). Filter the sample solution through a 0.45 µm syringe filter.
-
Method Development: If a method is not already established, perform analytical scale injections to optimize the gradient elution profile for the best separation of this compound from its impurities.
-
Preparative Run: Scale up the injection volume for the preparative column. Run the optimized gradient method.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product: Dry the purified this compound under high vacuum to remove any residual solvent.
-
Purity Check: Confirm the purity of the final product using analytical HPLC or another suitable analytical technique.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent for recrystallization. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below. A solvent pair, such as ethanol/water or acetone/hexane, can also be effective.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Purity Assessment: Determine the purity of the recrystallized this compound by measuring its melting point and using an appropriate analytical method like GC-MS.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 5963-14-4 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. This compound CAS#: 5963-14-4 [amp.chemicalbook.com]
minimizing degradation of 8-Methylnonanoic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, use, and troubleshooting of 8-Methylnonanoic acid (8-MNA) in experimental settings. Our aim is to help you minimize degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (also known as isocapric acid) is a branched-chain saturated fatty acid.[1][2] In research, it is recognized as a precursor in the biosynthesis of capsaicinoids in plants and is also a metabolic degradation by-product of dihydrocapsaicin (B196133) (DHC) in animals.[1][3][4] It is used in studies related to energy metabolism, particularly for its role in activating AMP-activated protein kinase (AMPK), and in the development of pharmaceuticals and as a flavoring agent.[5][6]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C, where it is stable for at least one year.[1] For short-term use, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is a neat oil at room temperature.[1] Due to its low solubility in aqueous solutions, it is recommended to first dissolve it in an organic solvent. The choice of solvent will depend on your experimental system. After dissolving in an organic solvent, it can be further diluted in an aqueous buffer. For cell culture experiments, it is crucial to complex the fatty acid with fatty-acid-free Bovine Serum Albumin (BSA) to enhance solubility and prevent precipitation and cytotoxicity.[3][8]
Q4: Is this compound toxic to cells in culture?
A4: this compound has been shown to have no significant impact on the viability of 3T3-L1 adipocytes at concentrations up to 1 mM.[5] However, like other fatty acids, high concentrations of free 8-MNA in culture media can be cytotoxic.[3] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. The use of BSA to complex the fatty acid can mitigate potential cytotoxicity.[8]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Cell Culture Media
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. Free fatty acids are poorly soluble in aqueous solutions.[8]
-
Solution:
-
Complex with BSA: Prepare a stock solution of 8-MNA complexed with fatty-acid-free BSA. The BSA will act as a carrier and improve the solubility of the fatty acid in the culture medium.[8]
-
Optimize Concentration: Reduce the final concentration of 8-MNA in your experiment. It's advisable to determine the optimal concentration through a dose-response experiment.[8]
-
Solvent Choice: Ensure the initial solvent used to dissolve the 8-MNA is appropriate and that the final concentration of the solvent in the media is non-toxic to the cells.[9]
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause 1: Degradation of this compound stock solution. Although 8-MNA is a saturated fatty acid and thus relatively stable, improper storage can lead to degradation.
-
Solution:
-
Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light and air by using amber vials and purging the headspace with an inert gas like nitrogen or argon before sealing.
-
-
-
Possible Cause 2: Interaction with other media components.
-
Solution:
-
Prepare fresh working solutions for each experiment.
-
Ensure that the pH of the final solution is within a stable range for your experiment.
-
-
Issue 3: Suspected Degradation of this compound
-
Signs of Degradation: While 8-MNA is relatively stable, degradation may be indicated by a change in color or the appearance of additional peaks in an analytical chromatogram.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any discoloration or particulate matter in the neat oil or your stock solutions.
-
Analytical Verification: Assess the purity of your 8-MNA sample using Gas Chromatography-Mass Spectrometry (GC-MS) or a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11] Compare the chromatogram to a fresh, high-purity standard.
-
Preventative Measures:
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | [13] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [1][13] |
| Ethanol (B145695) | ~25 mg/mL | [1][13] |
| PBS (pH 7.2) | ~0.1 mg/mL | [1] |
Table 2: Recommended Storage Conditions
| Storage Duration | Temperature | Conditions | Reference |
| Long-term (≥ 1 year) | -20°C | In a tightly sealed container | [1] |
| Short-term | Cool, dry place | Well-ventilated, away from oxidizing agents | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol is adapted from general methods for preparing fatty acid-BSA complexes for in vitro experiments.
Materials:
-
This compound
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile water
-
0.1 M NaOH
Procedure:
-
Prepare a BSA Solution: Dissolve fatty-acid-free BSA in sterile water to make a 10% (w/v) solution. Warm to 37°C to aid dissolution.
-
Prepare 8-MNA Stock: Accurately weigh this compound and dissolve it in a minimal amount of ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Complexation:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 8-MNA stock solution dropwise to the BSA solution while stirring gently. The molar ratio of 8-MNA to BSA should be optimized for your experiment, but a 5:1 ratio is a common starting point.
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle stirring to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterilize the 8-MNA-BSA complex solution by passing it through a 0.22 µm filter.
-
Store the complexed stock solution at -20°C in small aliquots.
-
Protocol 2: Assessing Purity of this compound using GC-MS
This is a general protocol that can be adapted for the analysis of 8-MNA.
1. Sample Preparation (Derivatization):
-
To improve volatility for GC analysis, the carboxylic acid group of 8-MNA should be derivatized, for example, by converting it to its methyl ester.
-
A common method is to use a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or by acidic methanolysis.
2. GC-MS Analysis:
-
GC System: An Agilent 7890B GC or similar.
-
Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min, and hold for a few minutes.
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
MS System: An Agilent 5977A MSD or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
3. Data Analysis:
-
Identify the peak corresponding to the derivatized 8-MNA based on its retention time and mass spectrum.
-
Assess purity by calculating the peak area of 8-MNA relative to the total peak area of all components in the chromatogram.
-
Potential degradation products would appear as additional peaks.
Mandatory Visualizations
Caption: Experimental workflow for using 8-MNA in cell-based assays.
Caption: Troubleshooting flowchart for common issues with 8-MNA.
Caption: Simplified signaling pathway of 8-MNA-mediated AMPK activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing GC-MS for 8-Methylnonanoic Acid Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 8-methylnonanoic acid. The following troubleshooting guides and FAQs address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar compound due to its carboxylic acid group. This polarity leads to poor volatility and potential interactions with active sites in the GC system, resulting in broad, tailing peaks and low sensitivity. Derivatization, most commonly through esterification to form a fatty acid methyl ester (FAME), replaces the active hydrogen on the carboxyl group with a nonpolar methyl group.[1][2] This increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[1]
Q2: What is the most common derivatization method for this compound?
A2: The most common method is methylation to form this compound methyl ester (8-MNA-ME). This is typically achieved by using reagents such as a methanolic solution of potassium hydroxide (B78521) (trans-esterification), boron trifluoride-methanol, or by acid-catalyzed methylation with reagents like methanolic HCl or sulfuric acid.[3][4]
Q3: What are the characteristic mass spectral fragments for the methyl ester of this compound?
A3: For fatty acid methyl esters, common fragments include the molecular ion (M+), a prominent base peak at m/z 74 (resulting from a McLafferty rearrangement), and a peak at m/z 87. For branched-chain FAMEs like 8-MNA-ME, additional characteristic fragments arise from cleavages at the branch point, which can help in its identification and differentiation from its straight-chain isomer, decanoic acid methyl ester.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Peak or Very Low Signal | Incomplete derivatization. | Ensure the derivatization reagent is fresh and the reaction conditions (temperature and time) are optimal. |
| Injector temperature too low. | For FAMEs, an injector temperature of 250 °C is a good starting point. Increase in increments of 10-20 °C if necessary, but avoid temperatures that could cause degradation.[6] | |
| Leaks in the system. | Check for leaks at the injector, column fittings, and septum using an electronic leak detector. | |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, low-bleed GC column specifically designed for MS applications. If tailing persists, you may need to trim the first few centimeters of the column.[7] |
| Column overload. | If the sample is too concentrated, dilute it or use a split injection with a higher split ratio.[6] | |
| Insufficient injector temperature. | A low injector temperature can lead to slow vaporization and peak tailing.[6] | |
| Retention Time Shifts | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and the carrier gas flow is constant. Check for leaks in the gas lines.[7] |
| Column aging or contamination. | Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. | |
| Poor Resolution/Co-elution | Inadequate temperature program. | Optimize the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds. |
| Incorrect column phase. | A mid-polar or polar stationary phase, such as one containing cyanopropyl, can provide better selectivity for FAMEs. |
Recommended GC-MS Parameters
The following table provides a starting point for the GC-MS analysis of this compound methyl ester. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Initial Recommendation | Optimization Notes |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[8] | For better separation of isomers, a more polar column (e.g., DB-WAX) can be evaluated. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] | Maintain a consistent flow rate for reproducible retention times. |
| Injector Temperature | 250 °C[6][8] | Can be increased up to 280 °C to ensure complete vaporization of higher boiling point analytes. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations) | The choice depends on the sample concentration. Splitless injection maximizes sensitivity.[6] |
| Oven Temperature Program | Initial: 60 °C, hold for 1 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min[6] | The ramp rate and final temperature can be adjusted to improve separation and reduce run time. A slower ramp rate can improve resolution. |
| MS Transfer Line Temp. | 280 °C[6] | Should be high enough to prevent condensation of the analyte. |
| Ion Source Temperature | 230 °C[6] | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra for library matching. |
| Scan Range | m/z 40-400 | This range will cover the expected molecular ion and key fragment ions of 8-MNA-ME. |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)
This protocol describes a common acid-catalyzed methylation procedure.
Materials:
-
Sample containing this compound
-
Methanolic HCl (1.25 M) or 2% H₂SO₄ in methanol
-
Hexane (B92381) (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
2 mL glass vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh or pipette the sample containing this compound into a 2 mL glass vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methylation: Add 500 µL of methanolic HCl (or 2% H₂SO₄ in methanol) to the dried sample.
-
Reaction: Tightly cap the vial and heat at 60 °C for 1 hour in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 500 µL of hexane to the vial and vortex for 30 seconds.
-
Neutralization: Add 500 µL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Vortex again for 30 seconds.
-
Phase Separation: Centrifuge the vial at a low speed for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAME to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
Procedure:
-
Instrument Setup: Set up the GC-MS system according to the initial recommended parameters in the table above.
-
System Blank: Before injecting the sample, perform a blank run with hexane to ensure the system is clean and free of contaminants.
-
Sample Injection: Inject 1 µL of the derivatized sample extract into the GC-MS.
-
Data Acquisition: Acquire the data in full scan mode over the specified m/z range.
-
Data Analysis:
-
Identify the peak corresponding to this compound methyl ester based on its retention time.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern (looking for key ions such as m/z 74 and the molecular ion).
-
Integrate the peak area for quantitative analysis if required.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. gcms.cz [gcms.cz]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. ec.europa.eu [ec.europa.eu]
resolving inconsistencies in 8-Methylnonanoic acid experimental results
Welcome to the technical support center for 8-methylnonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to help resolve common inconsistencies encountered during experimentation with this branched-chain fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as isocapric acid, is a branched-chain fatty acid. It serves as a precursor in the synthesis of capsaicin (B1668287) and is a degradation by-product of dihydrocapsaicin.[1][2] In research, it is used to study metabolic pathways, particularly in adipocytes, where it can influence lipid accumulation and glucose uptake.[2] It also has applications as an intermediate in the synthesis of various chemicals and pharmaceuticals and can be used as a flavoring agent.[3]
Q2: What are the key physical and chemical properties of this compound?
Proper handling and storage are crucial for maintaining the integrity of this compound. Below is a summary of its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.3 g/mol | [1] |
| Appearance | A neat oil; clear colorless to yellow liquid | [1][4] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 1 year (under proper storage) | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [1] |
Q3: What are the common impurities that can arise during the synthesis of this compound?
Impurities can significantly impact experimental outcomes. Depending on the synthetic route, common impurities may include unreacted starting materials, residual solvents from the reaction and workup, and byproducts from side reactions. If the synthesis involves heating, a potential impurity could be the decarboxylation product.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis, analysis, and biological evaluation of this compound.
Synthesis Inconsistencies
Inconsistent yields or purity during the synthesis of this compound can be a significant hurdle. The following guide addresses common problems.
Issue: Low Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Catalyst | Ensure the correct molar ratio of the acid catalyst is used. |
| Inefficient Water Removal | In Fischer-Speier esterification, ensure the Dean-Stark apparatus is functioning correctly to drive the reaction equilibrium towards the product. |
| Reaction Time/Temperature | Optimize reaction time and temperature; prolonged high temperatures can lead to degradation. |
| Grignard Reagent Quality | If using a Grignard-based synthesis, ensure the reagent is fresh and the reaction is performed under anhydrous conditions. |
Issue: Product Impurity
| Possible Cause | Suggested Solution |
| Incomplete Neutralization | After the reaction, ensure thorough washing with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst. |
| Inefficient Purification | Optimize vacuum distillation conditions. Ensure the vacuum is stable and the temperature is controlled to prevent co-distillation of impurities or product degradation. |
| Side Reactions | Analyze the reaction mixture by GC-MS or NMR to identify byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. |
This method involves a copper-catalyzed alkylation of a Grignard reagent, followed by hydrolysis of the resulting ester.[5]
-
Alkylation:
-
In a flame-dried flask under an inert atmosphere, add copper(I) bromide and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the mixture in an ice-salt bath.
-
Slowly add ethyl-6-bromohexanoate.
-
Separately, cool a solution of isobutyl magnesium bromide in THF in an ice-salt bath.
-
Add the Grignard reagent dropwise to the reaction mixture over 40 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution and extract the product with hexane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 8-methylnonanoate (B15497590).
-
-
Hydrolysis:
-
Dissolve the crude ethyl 8-methylnonanoate in ethanol.
-
Add aqueous potassium hydroxide (B78521) (4 M) dropwise at room temperature.
-
Monitor the reaction progress (e.g., by TLC).
-
After completion, concentrate the mixture under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue and extract the this compound.
-
Analytical Inconsistencies (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound. However, inconsistencies such as poor peak shape and variable quantification can occur.
Issue: Poor Peak Shape (Tailing)
| Possible Cause | Suggested Solution |
| Active Sites in the System | Free carboxylic acids can interact with active sites in the GC inlet or column, leading to peak tailing.[6] Derivatize the acid to its methyl ester (FAME) or trimethylsilyl (B98337) (TMS) ester to improve volatility and reduce interactions. |
| Improper Column Installation | A poor column cut or incorrect installation depth in the inlet can cause peak tailing.[7][8] Re-cut the column for a clean, square edge and ensure it is installed at the correct height. |
| Contamination | Contamination in the inlet liner or the front of the column can lead to broad or tailing peaks.[6] Replace the inlet liner and trim a small portion from the front of the column. |
| Sample Overload | Injecting too much sample can overload the column, resulting in fronting or tailing peaks.[7] Reduce the injection volume or dilute the sample. |
Issue: Inconsistent Quantification
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion. Optimize reaction time, temperature, and reagent concentration.[9] Ensure anhydrous conditions, as moisture can inhibit many derivatization reactions. |
| Standard Degradation | The calibration standards may have degraded over time. Prepare fresh standards regularly and store them appropriately. |
| Injector Discrimination | The injector temperature may not be optimal, leading to discrimination against higher boiling point compounds. Optimize the injector temperature. |
To improve the chromatographic behavior of this compound, derivatization to its fatty acid methyl ester (FAME) is recommended.
-
Sample Preparation: Accurately weigh a known amount of this compound into a vial.
-
Reagent Addition: Add a solution of boron trifluoride in methanol (B129727) (e.g., 14% BF₃-MeOH).
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 10-30 minutes).
-
Extraction: After cooling, add water and a non-polar solvent (e.g., hexane). Vortex to extract the FAME into the organic layer.
-
Analysis: Inject the organic layer into the GC-MS system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS#: 5963-14-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Ensuring High Purity of 8-Methylnonanoic Acid for Metabolic Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in achieving and verifying the high purity of 8-Methylnonanoic acid required for metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity essential for metabolic studies?
This compound (also known as isocapric acid) is a branched-chain fatty acid.[1][2][3] In metabolic studies, high purity is crucial as even minor impurities can lead to erroneous results.[4] Contaminants can interfere with analytical measurements, or worse, elicit biological effects that could be mistakenly attributed to the compound of interest, compromising the validity of the study.[3][4]
Q2: What are the common impurities found in commercially available this compound?
Commercially available this compound typically has a purity of ≥98%.[1] Potential impurities can arise from the synthesis process and may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include halo-esters (like ethyl 6-bromohexanoate) or Grignard reagents (such as isobutylmagnesium bromide).
-
Isomers: Positional isomers or other branched-chain fatty acids with similar carbon numbers may be present.
-
Straight-chain fatty acids: Linear fatty acids that are structurally similar and may co-purify.
-
Oxidation products: Like all fatty acids, this compound can be susceptible to oxidation if not stored properly.
Q3: How should I store this compound to maintain its purity?
To ensure stability and prevent degradation, this compound should be stored at -20°C.[1] It is typically supplied as a neat oil.[1] For long-term storage, it is advisable to blanket the sample with an inert gas like nitrogen or argon to minimize oxidation.
Q4: What are the primary analytical methods to assess the purity of this compound?
The most common and effective methods for analyzing fatty acid purity are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. For fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required to increase volatility.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze free fatty acids without derivatization.[8] It is particularly useful for separating isomers and for preparative purification.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of this compound.
Purification Troubleshooting
Problem: My starting material has a purity of ~98%, but I need >99.5% for my metabolic study.
Solution: A common and effective method for purifying branched-chain fatty acids and removing straight-chain impurities is urea (B33335) adduction (or urea crystallization) . This technique relies on the principle that straight-chain fatty acids form crystalline inclusion complexes with urea, while branched-chain fatty acids like this compound are excluded and remain in the liquid phase.[10]
Problem: After urea crystallization, my recovery of this compound is low.
Possible Causes & Solutions:
-
Incorrect Urea-to-Fatty Acid Ratio: An excessive amount of urea can lead to the entrapment of the branched-chain fatty acid. Optimize the ratio; a good starting point is a 3:1 urea to fatty acid weight ratio.
-
Crystallization Temperature is Too Low: Very low temperatures can cause the this compound to solidify along with the urea-straight-chain adducts. Ensure the crystallization occurs at a controlled temperature, such as room temperature or slightly below, without freezing the entire mixture.[10]
-
Incomplete Separation of Phases: Ensure a complete separation of the crystalline urea adducts from the liquid phase containing your product. Use of a centrifuge can aid in pelleting the urea crystals before decanting the supernatant.
Analytical Troubleshooting (GC-MS)
Problem: I am seeing no peaks or very low signal intensity for my this compound methyl ester (8-MNAME) in the GC-MS.
Possible Causes & Solutions:
-
Incomplete Derivatization: The conversion to the methyl ester may be incomplete. Ensure your derivatization protocol is robust. Heating with methanolic HCl or BF3-methanol are common methods. Verify the reaction time and temperature.
-
Injector Problems: The injector may be blocked or contaminated. Check the syringe and ensure it is functioning correctly. Clean or replace the injector liner.[2]
-
MS Detector Issues: The detector may not be properly tuned or may be contaminated. Check the tuning report and perform maintenance as recommended by the instrument manufacturer.[11]
Problem: My 8-MNAME peak is tailing in the chromatogram.
Possible Causes & Solutions:
-
Active Sites in the GC System: Free carboxyl groups from underivatized fatty acid can interact with active sites in the injector liner or the column, causing peak tailing. Ensure derivatization is complete. Use a deactivated liner.
-
Column Contamination: The column may be contaminated. Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column.[12]
-
Improper Column Installation: A poor column cut or incorrect installation depth can cause peak distortion.[11] Re-install the column carefully.[12]
Quantitative Data
The following table illustrates the potential effectiveness of urea crystallization for the enrichment of unsaturated (analogous to branched-chain in this context) fatty acids. While this data is for a different oil, it demonstrates the principle of the purification method.
| Fatty Acid Type | Composition Before Urea Crystallization (%) | Composition After Urea Crystallization (%) | Enrichment Factor |
| Saturated Fatty Acids (SFA) | 33.71 | 7.68 | 0.23 |
| Monounsaturated Fatty Acids (MUFA) | 18.79 | 2.71 | 0.14 |
| Polyunsaturated Fatty Acids (PUFA) | 27.64 | 70.88 | 2.56 |
Data adapted from a study on tuna fish oil, demonstrating the principle of separating straight-chain saturated and monounsaturated fatty acids from more complex structures.[13]
Experimental Protocols
Protocol 1: Purification of this compound by Urea Adduction
This protocol is designed to increase the purity of this compound from a commercial source (typically ≥98%) to a higher purity suitable for metabolic studies.
Materials:
-
This compound (starting material)
-
Urea (high purity)
-
Methanol (B129727) (reagent grade)
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
Procedure:
-
Preparation of Urea Solution: Prepare a saturated solution of urea in methanol by heating and stirring. For example, dissolve 3.5 g of urea in 10 ml of methanol at approximately 60°C.
-
Dissolving the Fatty Acid: In a separate flask, dissolve your this compound starting material in a minimal amount of a 1:1 (v/v) mixture of DCM and hexane.
-
Adduct Formation: While stirring, add the warm, saturated urea solution to the fatty acid solution. A white precipitate of the urea-straight-chain fatty acid adduct should begin to form as the solution cools.
-
Crystallization: Allow the mixture to slowly cool to room temperature and then let it stand for several hours (e.g., 5-6 hours) to ensure complete crystallization of the adducts.[5]
-
Separation: Separate the liquid phase (containing the purified this compound) from the solid urea crystals. This can be done by vacuum filtration or by centrifuging the mixture and carefully decanting the supernatant.
-
Washing: Wash the collected urea crystals with a small amount of cold hexane to recover any entrapped this compound and add this wash to the supernatant.
-
Solvent Removal: Remove the solvents (DCM, hexane, and methanol) from the supernatant using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Analyze the purity of the final product using GC-MS or HPLC as described in the protocols below.
Protocol 2: GC-MS Analysis of this compound Purity
1. Derivatization to Fatty Acid Methyl Ester (FAME):
-
Accurately weigh approximately 10 mg of the purified this compound into a screw-cap vial.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 2 hours.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 1 mL of deionized water.
-
Vortex the mixture thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the this compound methyl ester (8-MNAME) to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or similar.
-
MS System: Agilent 5975C or similar.
-
Column: A polar cyanopropyl column such as a CP-Sil 88 or HP-88 (e.g., 50 m x 0.25 mm ID, 0.20 µm film thickness) is recommended for good separation of fatty acid isomers.[14][15]
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 220°C at 3°C/min.
-
Hold at 220°C for 10 minutes.
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-350
3. Data Analysis:
-
Identify the peak corresponding to 8-MNAME based on its retention time and mass spectrum. The molecular ion peak will be at m/z 186.29.
-
Integrate the peak area of 8-MNAME and any impurity peaks.
-
Calculate the purity as the percentage of the 8-MNAME peak area relative to the total peak area.
Protocol 3: HPLC Analysis of this compound Purity
1. Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent such as acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or similar with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid or phosphoric acid. A typical starting condition could be 70:30 (v/v) acetonitrile:water with 0.1% formic acid. The acid is added to suppress the ionization of the carboxylic acid group and improve peak shape.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time, which can be confirmed by injecting a standard if available.
-
Assess the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. repository.unima.ac.id:8080 [repository.unima.ac.id:8080]
- 14. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
Validation & Comparative
A Comparative Analysis of the Biological Effects of 8-Methylnonanoic Acid and Nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 8-methylnonanoic acid and its straight-chain counterpart, nonanoic acid. While both are nine-carbon fatty acids, the presence of a methyl group in the 8th position of this compound significantly influences its biological properties. This document summarizes the available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to aid researchers in understanding the distinct and overlapping effects of these two molecules.
Data Presentation: A Quantitative Comparison
Direct comparative studies quantifying the biological effects of this compound and nonanoic acid are limited. However, a key study by Sahin et al. (2006) provides a direct comparison of their antimicrobial activities. For other biological effects, this guide presents data for each compound individually to facilitate a qualitative comparison.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Microorganism | This compound | Nonanoic Acid |
| Bacillus subtilis | >500 | - |
| Mycobacterium smegmatis | >500 | - |
| Sarcina lutea | >500 | - |
| Escherichia coli | >500 | - |
| Salmonella typhimurium | >500 | - |
| Streptomyces nojiriensis | 250 | >500 |
| Candida utilis (Fungus) | >500 | - |
Data extracted from Sahin et al., 2006. A dash (-) indicates that data for nonanoic acid was not provided in this specific comparative study.
Biological Effects: A Detailed Comparison
Antimicrobial and Antifungal Activity
This compound: this compound has demonstrated selective antimicrobial activity. Notably, it shows inhibitory effects against Streptomyces nojiriensis with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL.[1] However, it exhibits weak or no activity against other tested bacteria such as Bacillus subtilis, Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, and Salmonella typhimurium, and the fungus Candida utilis at concentrations up to 500 µg/mL.[1]
Nonanoic Acid: Nonanoic acid possesses broad-spectrum antimicrobial and antifungal properties.[2][3] It is known to inhibit the spore germination and mycelial growth of pathogenic fungi.[3] The ammonium (B1175870) salt of nonanoic acid is utilized as a commercial herbicide and its mechanism involves the disruption of the waxy cuticle of plants, leading to cell leakage and death by desiccation.[2][4] This mechanism of disrupting cell membrane integrity is also believed to be the basis for its antimicrobial and antifungal actions.[5] Nonanoic acid has also been shown to have antibacterial activity against Streptococcus faecalis.[2]
Herbicidal Activity
This compound: There is currently no significant body of research available to support the use of this compound as an herbicide.
Nonanoic Acid: Nonanoic acid, often in the form of its ammonium salt, is a widely used non-selective, contact herbicide.[2][4] It acts by stripping the waxy cuticle of the plant, which leads to rapid cell disruption, leakage of cellular contents, and ultimately, death of the plant tissue through desiccation.[2][5] Its fast-acting nature makes it a common component in commercial "burn-down" herbicides.[6] However, because it is a contact herbicide, it is not translocated throughout the plant and may not be effective on the roots of perennial weeds.[4]
Effects on Mammalian Cells and Signaling Pathways
This compound: Recent research has focused on the metabolic effects of this compound in mammalian systems, largely due to its identity as a non-pungent metabolite of dihydrocapsaicin, a compound found in chili peppers.[7][8] In vitro studies using 3T3-L1 adipocytes have shown that this compound can:
-
Inhibit de novo lipogenesis: It reduces the synthesis of new fatty acids.[8]
-
Reduce lipolysis: It decreases the breakdown of stored fats in response to stimuli.[8]
-
Increase insulin-dependent glucose uptake: This suggests a potential role in improving insulin (B600854) sensitivity.[8]
The mechanism for these effects is linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8] In vivo studies in mice suggest that this compound may help in reducing caloric intake and body weight gain, potentially through pathways involving Agouti-related protein (AgRP) and Interleukin-6 (IL-6).[7]
Caption: Signaling pathway of this compound in adipocytes.
Nonanoic Acid: Nonanoic acid's effects on mammalian cells have been primarily studied in the context of skin irritation and neuronal cells.
-
Epidermal Effects: When applied to the skin, nonanoic acid can alter the sodium/potassium ratio, indicating a disruption of cell membrane integrity and cellular homeostasis.[9] It has also been shown to increase the mRNA expression of interleukin-6 (IL-6), suggesting a role in modulating inflammatory responses in the skin.[9]
-
Neuronal Differentiation: In certain neuronal cell lines, such as PC12 cells, nonanoic acid has been observed to promote neuronal differentiation and support the growth of neurites.[9]
Caption: Biological effects of Nonanoic acid on mammalian cells.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the methodology described by Sahin et al. (2006) for determining the Minimum Inhibitory Concentration (MIC) of fatty acids.
-
Preparation of Test Compounds: Dissolve this compound and nonanoic acid in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it in the appropriate growth medium.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Herbicidal Activity Assessment (Post-emergence Foliar Spray)
This is a general protocol for assessing the post-emergence herbicidal activity of fatty acids.
-
Plant Cultivation: Grow target weed species in individual pots containing a standard potting mix in a greenhouse or growth chamber under controlled conditions.
-
Preparation of Herbicide Solutions: Prepare aqueous solutions of nonanoic acid at various concentrations. An appropriate surfactant may be included to ensure even coverage.
-
Herbicide Application: Apply the herbicide solutions to the foliage of the plants at a specific growth stage (e.g., 3-4 true leaves) using a calibrated sprayer to ensure uniform application.
-
Treatment Groups: Include a negative control group (sprayed with water and surfactant only) and a positive control group (sprayed with a commercial herbicide).
-
Efficacy Evaluation: Visually assess the percentage of plant injury (phytotoxicity) at set time points after treatment (e.g., 24, 48, 72 hours, and 7 days).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant biomass, dry it in an oven, and record the dry weight to quantify the reduction in growth compared to the control group.
Cytotoxicity Assay on Mammalian Cells (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds on mammalian cell lines.
-
Cell Culture: Culture the desired mammalian cell line (e.g., 3T3-L1 adipocytes, HaCaT keratinocytes) in a suitable growth medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound and nonanoic acid in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound and nonanoic acid exhibit distinct biological profiles. While nonanoic acid is a broad-spectrum antimicrobial and herbicidal agent that acts by disrupting cell membranes, this compound shows more selective antimicrobial activity and has emerged as a modulator of mammalian energy metabolism with potential therapeutic applications in metabolic disorders. The structural difference of a single methyl group leads to these significant functional divergences. Further direct comparative studies are warranted to fully elucidate their differential effects on a wider range of biological systems.
References
- 1. Analysis of fatty acids in fatty acid-based herbicides by gas chromatography | LUP Student Papers [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of the Metabolic Effects of 8-Methylnonanoic Acid and Capsaicin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of 8-Methylnonanoic acid (8-MNA) and capsaicin (B1668287), supported by experimental data. This document delves into their mechanisms of action, presents quantitative data in structured tables, details experimental protocols, and visualizes key pathways and workflows.
Executive Summary
Capsaicin, the pungent component of chili peppers, and its non-pungent metabolite, this compound (8-MNA), both exhibit promising metabolic benefits. While capsaicin's effects are primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), 8-MNA appears to exert its influence through distinct, though not fully elucidated, pathways that include the activation of AMP-activated protein kinase (AMPK). This guide reveals that while both compounds can positively impact metabolism, they do so through different mechanisms and with varying effects on key metabolic processes such as lipogenesis and glucose uptake. Notably, in vitro evidence suggests that 8-MNA, unlike capsaicin, directly inhibits de novo lipogenesis in adipocytes, highlighting its potential as a non-pungent alternative for metabolic modulation.
Comparative Analysis of Metabolic Effects
The metabolic effects of 8-MNA and capsaicin have been investigated in various in vitro and in vivo models. While both compounds show potential in improving metabolic health, their mechanisms and specific effects differ.
Lipid Metabolism
A key differentiator between the two compounds lies in their impact on lipid metabolism. In a direct comparative study using 3T3-L1 adipocytes, 8-MNA was shown to decrease lipid accumulation by inhibiting de novo lipogenesis.[1][2] In contrast, under the same experimental conditions, capsaicin did not affect lipid accumulation.[1][2] This suggests that the anti-lipogenic effects observed from chili pepper consumption may be partly attributable to its metabolite, 8-MNA.[1][2] The anti-lipogenic action of 8-MNA is associated with the activation of AMPK, a key regulator of cellular energy homeostasis.[1][2]
In vivo studies with diet-induced obese mice have shown that dietary supplementation with 8-MNA can reduce caloric intake and body weight gain.[3][4] Capsaicin has also been shown to reduce body weight in animal models, an effect linked to increased energy expenditure and fat oxidation.[5][6]
Glucose Metabolism
Both 8-MNA and capsaicin have demonstrated beneficial effects on glucose metabolism. In 3T3-L1 adipocytes, 8-MNA treatment led to an increased glucose uptake in response to insulin (B600854), suggesting it may enhance insulin sensitivity.[1][2][7] Similarly, capsaicin has been shown to improve glucose tolerance and insulin sensitivity in various animal models and some human studies.[6] The mechanisms for capsaicin's effects on glucose metabolism are often linked to its activation of TRPV1, which can modulate insulin signaling pathways and increase GLP-1 secretion.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies on the metabolic effects of this compound and capsaicin.
Table 1: In Vitro Effects of this compound and Capsaicin on Adipocytes
| Parameter | This compound (8-MNA) | Capsaicin | Cell Line | Key Findings | Reference |
| Lipid Accumulation | Decreased | No effect | 3T3-L1 adipocytes | 8-MNA (1 µM) inhibited de novo lipogenesis, while capsaicin (1 µM) did not. | [1][2] |
| AMPK Activation | Increased | Increased | 3T3-L1 adipocytes | Both compounds activate AMPK, a key regulator of metabolism. | [1][2][6] |
| Glucose Uptake | Increased (insulin-dependent) | Increased | 3T3-L1 adipocytes, C2C12 myotubes | Both compounds can enhance glucose uptake in metabolic cell lines. | [1][2][6][7] |
| Lipolysis | Decreased (isoproterenol-induced) | Not directly compared | 3T3-L1 adipocytes | 8-MNA reduced stimulated fat breakdown. | [1][2] |
Table 2: In Vivo Effects of this compound and Capsaicin on Metabolism
| Parameter | This compound (8-MNA) | Capsaicin | Animal Model | Key Findings | Reference |
| Body Weight | Decreased | Decreased | Diet-induced obese mice | Both compounds showed potential to reduce body weight gain. | [3][4][5] |
| Food Intake | Decreased | No effect or decreased | Diet-induced obese mice | 8-MNA reduced caloric intake. Effects of capsaicin on food intake are variable. | [3][4][5] |
| Glucose Tolerance | Delayed onset of insulin resistance | Improved | Diet-induced obese mice | 8-MNA showed early benefits in glucose homeostasis. Capsaicin consistently improves glucose tolerance. | [3][4][6] |
| Plasma Insulin | Not significantly changed | Increased or no change | Diet-induced obese mice | Effects on plasma insulin levels can vary depending on the study design. | [3][6] |
| Triglycerides | Not significantly changed | Decreased | Diet-induced obese mice | Capsaicin has been shown to lower plasma triglycerides. | [3][6] |
Signaling Pathways
The metabolic effects of 8-MNA and capsaicin are mediated by distinct signaling pathways.
This compound Signaling
The primary signaling pathway identified for 8-MNA's metabolic effects is the activation of AMP-activated protein kinase (AMPK) .[1][2] The upstream receptor for 8-MNA has not been definitively identified, but as a medium-chain fatty acid, it is hypothesized to act on G-protein coupled receptors such as GPR40 and GPR120 , which are known to be activated by fatty acids and play a role in metabolism.
Capsaicin Signaling
Capsaicin's metabolic effects are predominantly initiated by its binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6] Activation of TRPV1 leads to an influx of calcium ions, which in turn activates several downstream signaling pathways, including AMPK , protein kinase A (PKA) , and protein kinase C (PKC) . These pathways then modulate various metabolic processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies.
In Vitro Adipocyte Culture and Treatment
-
Cell Line: 3T3-L1 preadipocytes are commonly used.
-
Differentiation: Preadipocytes are grown to confluence and then induced to differentiate into mature adipocytes using a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Treatment: Mature adipocytes are treated with 8-MNA or capsaicin at specified concentrations (e.g., 1 µM) for a defined period (e.g., 48 hours) in a serum-free medium.[1][2]
-
Lipid Accumulation Assay: Lipid droplets are stained with Oil Red O. The stained lipid is then extracted and quantified by measuring its absorbance at a specific wavelength.[2]
-
AMPK Activity Assay: The phosphorylation status of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), is determined by Western blotting using phospho-specific antibodies.
-
Glucose Uptake Assay: Cells are stimulated with insulin, and the uptake of a fluorescent glucose analog (e.g., 2-NBDG) is measured using a fluorescence plate reader.[1][2]
-
Lipolysis Assay: Adipocytes are stimulated with a β-adrenergic agonist like isoproterenol, and the release of glycerol (B35011) or free fatty acids into the medium is measured using commercially available kits.[1][2]
In Vivo Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice are often used.
-
Diet: Mice are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, to induce obesity and metabolic syndrome.
-
Treatment: 8-MNA or capsaicin is administered orally, either mixed in the diet or via gavage, at a specific dose for a set duration (e.g., 18 weeks for 8-MNA).[3]
-
Metabolic Monitoring: Body weight and food intake are monitored regularly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity, mice are fasted and then given an intraperitoneal injection of glucose (for GTT) or insulin (for ITT). Blood glucose levels are measured at various time points.[3]
-
Plasma Analysis: At the end of the study, blood is collected to measure plasma levels of insulin, triglycerides, cholesterol, and other metabolic markers using ELISA or colorimetric assays.[3]
-
Tissue Analysis: Tissues such as the liver and adipose tissue are collected for histological analysis and measurement of gene and protein expression related to metabolic pathways.[3]
Conclusion
Both this compound and capsaicin present compelling opportunities for the development of novel therapeutics for metabolic disorders. Capsaicin's well-established action on TRPV1 provides a clear target for intervention. However, its pungency can be a significant drawback for oral administration. 8-MNA, as a non-pungent metabolite, offers a promising alternative. Its distinct mechanism of action, particularly its direct inhibition of de novo lipogenesis in adipocytes, suggests it may have a different and potentially complementary therapeutic profile to capsaicin.
Further research is warranted to fully elucidate the upstream receptors and signaling pathways of 8-MNA and to conduct more direct, head-to-head comparative studies with capsaicin in various preclinical and clinical settings. Understanding the nuanced differences in their metabolic effects will be crucial for harnessing their full therapeutic potential.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - ProQuest [proquest.com]
- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Capsaicin for Weight Control: “Exercise in a Pill” (or Just Another Fad)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 8-Methylnonanoic Acid: A Comparative Guide to AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Methylnonanoic acid (8-MNA) and other well-established AMP-activated protein kinase (AMPK) activators. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing the experimental validation of 8-MNA's effect on AMPK, benchmarked against key alternative compounds. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols and visual diagrams of the relevant signaling pathways and workflows.
Quantitative Comparison of AMPK Activators
The following table summarizes the available quantitative data for the activation of AMPK by this compound and selected alternative compounds. It is important to note that direct EC50 values for 8-MNA are not yet prominently published, and the effective concentrations for other activators can vary significantly based on the cell type and experimental conditions.
| Compound | Common Cell Types Studied | Effective Concentration for AMPK Activation | Reported EC50 for AMPK Activation | Key Mechanistic Notes |
| This compound (8-MNA) | 3T3-L1 adipocytes | 1 - 10 µM (concentration-dependent increase in p-AMPK)[1] | Not explicitly reported | Activates AMPK, leading to reduced de novo lipogenesis.[1] The mechanism may involve a Ca2+/CaM-dependent kinase cascade.[1] |
| Metformin | Hepatocytes, Myotubes, various cancer cell lines | 0.5 - 20 mM[2][3] | Variable; often in the millimolar range. | Primarily inhibits mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio.[2][4] |
| Berberine | Myotubes, Adipocytes, Hepatocytes, various cancer cell lines | 15 - 60 µM[5][6] | Not consistently reported; effects seen in the micromolar range. | Inhibits mitochondrial complex I, increases the AMP:ATP ratio, and may also involve LKB1 and SIRT1 activation.[7][8] |
| Resveratrol (B1683913) | Neurons, Myotubes, Endothelial cells | 10 - 100 µM[9][10] | Highly cell-type dependent; effects observed in the micromolar range. | Activates AMPK via LKB1 and SIRT1-dependent mechanisms; at high concentrations, it can also increase the AMP:ATP ratio.[11][12][13] |
| AICAR (Acadesine) | Multiple cell types including cancer cells, muscle cells, and endothelial cells | 0.5 - 3 mM[14] | ~0.5 - 1 mM in some cell types. | An adenosine (B11128) analog that is metabolized to ZMP, an AMP mimetic, which allosterically activates AMPK.[15][16] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: 3T3-L1 preadipocytes are a common model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (for 3T3-L1 adipocytes): To induce differentiation into mature adipocytes, post-confluent preadipocytes are treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Compound Treatment: Mature adipocytes are serum-starved for a defined period (e.g., 2-4 hours) before treatment with various concentrations of 8-MNA or other AMPK activators for the desired time (e.g., 1-24 hours). A vehicle control (e.g., DMSO) is run in parallel.
Western Blotting for AMPK Activation
This protocol details the detection of phosphorylated AMPK (p-AMPK) at Threonine-172, a key indicator of its activation, relative to the total AMPK protein.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with a primary antibody for total AMPKα.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
The level of AMPK activation is expressed as the ratio of p-AMPKα to total AMPKα.
-
Visualizing the Pathways and Processes
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular energy homeostasis and highlights the points of intervention for 8-MNA and other activators.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Experimental Workflow for AMPK Activation Assay
The following diagram outlines the key steps in a typical Western blot experiment to assess AMPK activation.
Caption: Workflow for Western blot analysis of AMPK activation.
Conclusion
This compound has been demonstrated to be a concentration-dependent activator of AMPK, positioning it as a compound of interest for further investigation in metabolic research and drug development. While direct comparative quantitative data such as EC50 values are still emerging, its ability to modulate AMPK signaling and associated downstream pathways, such as the inhibition of de novo lipogenesis, is evident. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of 8-MNA in comparison to other established AMPK activators. The provided protocols and pathway diagrams serve as practical tools to facilitate these research endeavors.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 9. Resveratrol engages AMPK to attenuate ERK and mTOR signaling in sensory neurons and inhibits incision-induced acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Cli… [ouci.dntb.gov.ua]
- 14. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. AMP-activated Protein Kinase Activation by 5-Aminoimidazole-4-carbox-amide-1-β-d-ribofuranoside (AICAR) Reduces Lipoteichoic Acid-induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Methylnonanoic Acid and Other Medium-Chain Fatty Acids for Researchers
An in-depth analysis of the biochemical properties and cellular effects of 8-Methylnonanoic acid in comparison to common straight-chain medium-chain fatty acids, supported by experimental data.
This guide provides a comprehensive comparison of this compound (8-MNA), a branched-chain medium-chain fatty acid (MCFA), with other well-studied straight-chain MCFAs, including caprylic acid (C8:0), capric acid (C10:0), and lauric acid (C12:0). For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of these fatty acids is crucial for advancing research in metabolic diseases, antimicrobial therapies, and other biomedical applications.
Physicochemical Properties
The structural difference between the branched-chain 8-MNA and its straight-chain counterparts influences their physical and chemical characteristics.
| Property | This compound | Caprylic Acid (C8:0) | Capric Acid (C10:0) | Lauric Acid (C12:0) |
| Synonyms | Isodecanoic acid | Octanoic acid | Decanoic acid | Dodecanoic acid |
| Molecular Formula | C10H20O2 | C8H16O2 | C10H20O2 | C12H24O2 |
| Molecular Weight | 172.26 g/mol | 144.21 g/mol | 172.26 g/mol | 200.32 g/mol |
| Structure | Branched-chain | Straight-chain | Straight-chain | Straight-chain |
Comparative Biological Activity
Experimental data reveals distinct biological effects of 8-MNA compared to other MCFAs, particularly in the context of adipocyte metabolism.
Adipocyte Lipid Accumulation
In vitro studies on 3T3-L1 adipocytes demonstrate that 8-MNA has a notable inhibitory effect on de novo lipogenesis.[1]
| Fatty Acid | Concentration | Effect on Lipid Accumulation in 3T3-L1 Adipocytes | Reference |
| This compound | 1 µM and 10 µM | Decreased lipid accumulation | [1] |
| Caprylic Acid (C8:0) | Not specified | Reduced lipid accumulation during maturation | [1] |
| Capric Acid (C10:0) | Not specified | Reduced lipid accumulation during maturation | [1] |
| Capsaicin | 1 µM | No effect on lipid accumulation | [1] |
| Dihydrocapsaicin | 1 µM | No effect on lipid accumulation | [1] |
AMP-Activated Protein Kinase (AMPK) Activation
8-MNA has been shown to activate AMPK in 3T3-L1 adipocytes, a key regulator of cellular energy homeostasis.[1][2] This activation is associated with the observed reduction in lipid accumulation.[1][2] While other MCFAs are also known to activate AMPK, direct comparative studies with 8-MNA are limited.
Glucose Uptake in Adipocytes
Treatment of 3T3-L1 adipocytes with 8-MNA has been demonstrated to increase insulin-stimulated glucose uptake, suggesting a role in improving insulin (B600854) sensitivity.[1]
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
Straight-chain MCFAs (C8-C10) have been identified as partial agonists of PPARγ, a key regulator of adipogenesis and insulin sensitivity.[3][4] Decanoic acid (C10) in particular has been shown to be a direct ligand of PPARγ.[5] While 8-MNA is a metabolite of a compound known to have metabolic benefits, its direct interaction with PPARγ compared to other MCFAs has not been extensively studied.[6][7]
| Fatty Acid | PPARγ Activation | Reference |
| Caprylic Acid (C8:0) | Low-potency partial agonist | [3][4] |
| Nonanoic Acid (C9:0) | Partial agonist | [3] |
| Capric Acid (C10:0) | Partial agonist, direct ligand | [3][4][5] |
Antimicrobial Activity
Medium-chain fatty acids are recognized for their antimicrobial properties. Lauric acid, in particular, exhibits strong activity against various pathogens.[8] The antimicrobial potential of 8-MNA in direct comparison to these straight-chain MCFAs warrants further investigation.
Signaling Pathways and Experimental Workflows
To facilitate further research, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Caption: 8-MNA activates AMPK, leading to the inhibition of de novo lipogenesis.
Caption: Workflow for assessing lipid accumulation in adipocytes.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future comparative studies.
Synthesis of this compound
Protocol: this compound can be synthesized via a copper-catalyzed alkylation of a Grignard reagent, followed by hydrolysis of the resulting ester.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve copper(I) bromide in tetrahydrofuran (B95107) (THF) and cool the mixture.
-
Addition of Reagents: Slowly add ethyl-6-bromohexanoate, followed by the dropwise addition of isobutyl magnesium bromide solution.
-
Reaction: Allow the reaction to proceed overnight at room temperature.
-
Workup and Purification: Quench the reaction, perform an acid-base extraction, and purify the final product by distillation.
Oil Red O Staining for Lipid Accumulation
Protocol: This method is used to visualize and quantify neutral lipid content in cultured adipocytes.[1]
-
Cell Fixation: Wash differentiated and treated 3T3-L1 adipocytes with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Incubate the cells with a working solution of Oil Red O for 10-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells repeatedly with water to remove excess stain.
-
Quantification: Elute the bound Oil Red O with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 492 nm) using a spectrophotometer.
Western Blot for AMPK Activation
Protocol: This technique is used to detect the phosphorylation state of AMPK, indicating its activation.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of AMPK (e.g., anti-phospho-AMPKα (Thr172)). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the results to the total AMPK protein levels.
Glucose Uptake Assay
Protocol: This assay measures the uptake of glucose or a fluorescent glucose analog into cultured adipocytes.[1]
-
Cell Preparation: Differentiate 3T3-L1 adipocytes in a multi-well plate. Prior to the assay, starve the cells in a serum-free medium.
-
Insulin Stimulation: Treat the cells with or without insulin in a suitable buffer.
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG, to the cells and incubate for a defined period.
-
Measurement: Wash the cells with ice-cold PBS to stop the uptake and measure the intracellular fluorescence using a plate reader.
Conclusion
This compound exhibits distinct biological activities, particularly in adipocyte metabolism, when compared to straight-chain MCFAs. Its ability to reduce lipid accumulation and enhance insulin-stimulated glucose uptake, potentially through AMPK activation, makes it a compound of interest for metabolic research. However, direct comparative studies with other MCFAs under standardized conditions are needed to fully elucidate its relative potency and mechanisms of action. The provided protocols and diagrams serve as a resource for researchers to design and conduct such comparative investigations, ultimately contributing to a deeper understanding of the therapeutic potential of different medium-chain fatty acids.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Synthesis Methods for 8-Methylnonanoic Acid
For researchers, scientists, and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of specialty fatty acids like 8-methylnonanoic acid is of significant interest. This branched-chain fatty acid serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of three distinct methods for the synthesis of this compound: Copper-Catalyzed Grignard Alkylation, Malonic Ester Synthesis, and Microbial Production. The objective is to offer a clear comparison of their performance based on experimental data, alongside detailed methodologies to aid in laboratory application.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters for the three synthesis methods, providing a clear and easy-to-compare overview of their performance.
| Parameter | Copper-Catalyzed Grignard Alkylation | Malonic Ester Synthesis | Microbial Production |
| Starting Materials | Ethyl-6-bromohexanoate, Isobutyl magnesium bromide | Diethyl malonate, Isobutyl bromide | Glucose or Isobutyric acid |
| Key Reagents/Catalysts | Copper(I) bromide (CuBr), n-methyl-2-pyrrolidone (NMP), Tetrahydrofuran (B95107) (THF), Potassium hydroxide (B78521) (KOH) | Sodium ethoxide, Ethanol (B145695), Hydrochloric acid | Genetically engineered Saccharomyces cerevisiae |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to Reflux | ~30°C (fermentation) |
| Reaction Time | Overnight (coupling) + 2 hours (hydrolysis) | ~1.5 hours (alkylation) + ~5 hours (hydrolysis & decarboxylation) | 24 - 72 hours (fermentation) |
| Reported Yield | ~95%[1] | Estimated 40-60% | Titer-dependent (e.g., up to ~75 mg/L for similar fatty acids)[2] |
| Product Purity | High, after column chromatography | Moderate, requires careful purification | High, after purification (e.g., HPLC) |
| Byproducts | Magnesium salts, ethanol | Sodium bromide, ethanol, carbon dioxide | Biomass, various metabolic byproducts |
| Scalability | Good for lab-scale; scale-up requires careful handling of Grignard reagents | Well-established and scalable | Potentially large-scale, dependent on bioreactor capacity and optimization |
| Environmental Impact | Use of organic solvents and metal catalyst | Use of organic solvents and strong base | Generally considered "greener"; uses renewable feedstocks |
| Safety Considerations | Highly reactive and moisture-sensitive Grignard reagent | Use of flammable solvents and strong base | Standard microbiological safety protocols |
Experimental Protocols
Below are detailed methodologies for the three synthesis methods.
Copper-Catalyzed Grignard Alkylation
This method involves the coupling of a Grignard reagent with a bromo-ester, followed by hydrolysis to yield the carboxylic acid.
Materials:
-
Ethyl-6-bromohexanoate
-
Isobutyl magnesium bromide
-
Copper(I) bromide (CuBr)
-
n-methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous sodium sulfate
Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve Copper(I) bromide and n-methyl-2-pyrrolidone in tetrahydrofuran and cool the mixture in an ice-NaCl bath.
-
Slowly add ethyl-6-bromohexanoate to the cooled solution.
-
In a separate flask, cool a solution of isobutyl magnesium bromide in an ice-NaCl bath and then slowly add it to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution and extract the aqueous layer with hexane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 8-methylnonanoate.
-
Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol/water for 2 hours.
-
After cooling, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the mixture with hexane, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[1]
Malonic Ester Synthesis
This classical method utilizes the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Isobutyl bromide
-
Hydrochloric acid
-
Potassium hydroxide (for basic hydrolysis)
Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature to form the sodium salt of diethyl malonate.
-
To the resulting solution, add isobutyl bromide and reflux the mixture for approximately 1.5 hours.[3]
-
After the alkylation is complete, hydrolyze the resulting diethyl isobutylmalonate. This can be achieved by either:
-
Heat the resulting substituted malonic acid to induce decarboxylation, yielding this compound.[4]
-
The final product can be purified by distillation or other chromatographic methods.
Microbial Production
This method employs genetically engineered microorganisms to produce this compound from simple carbon sources.
Materials:
-
Genetically engineered strain of Saccharomyces cerevisiae (yeast)
-
Fermentation medium (e.g., YPD medium) containing glucose or isobutyric acid as a carbon source
-
Bioreactor/fermenter
Protocol:
-
Prepare a sterile fermentation medium in a bioreactor.
-
Inoculate the medium with a culture of the genetically engineered Saccharomyces cerevisiae strain. This strain is typically modified to express key enzymes for the biosynthesis of branched-chain fatty acids.
-
Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH, and aeration for 24 to 72 hours.
-
The engineered yeast will metabolize the carbon source (glucose or isobutyric acid) to produce isobutyryl-CoA, which then undergoes several rounds of elongation to form this compound.[5]
-
After the fermentation is complete, separate the biomass from the culture broth.
-
Extract the this compound from the broth.
-
Purify the product using methods such as semi-preparative High-Performance Liquid Chromatography (HPLC).[5]
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, visualize the logical flow of the three synthesis methods.
Caption: Workflow for Copper-Catalyzed Grignard Alkylation.
Caption: Workflow for Malonic Ester Synthesis.
Caption: Workflow for Microbial Production.
References
Unveiling the Anti-Lipogenic Potential of 8-Methylnonanoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-lipogenic effects of 8-Methylnonanoic acid (8-MNA) against other relevant compounds. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying signaling pathways.
This compound, a branched-chain medium-chain fatty acid and a non-pungent metabolite of dihydrocapsaicin (B196133) found in chili peppers, has emerged as a promising agent in the modulation of lipid metabolism.[1][2] This guide delves into the scientific evidence cross-validating its anti-lipogenic properties, offering a comparative perspective with its parent compounds and other medium-chain fatty acids.
Comparative Efficacy in Inhibiting Lipogenesis
In vitro studies utilizing 3T3-L1 adipocytes have demonstrated the dose-dependent anti-lipogenic activity of 8-MNA. Notably, under nutrient starvation conditions, 8-MNA was found to decrease lipid accumulation, an effect not observed with its parent compounds, capsaicin (B1668287) (CAP) and dihydrocapsaicin (DHC), at similar concentrations.[1] This suggests that the metabolic benefits of chili consumption may be partly attributable to its metabolites like 8-MNA.[1][3]
| Compound | Cell Line | Concentration | Effect on Lipid Accumulation | Reference |
| This compound (8-MNA) | 3T3-L1 adipocytes | 1 µM | Significant decrease | [1] |
| 10 µM | Significant decrease | [1] | ||
| Capsaicin (CAP) | 3T3-L1 adipocytes | 1 µM | No significant effect | [1] |
| Dihydrocapsaicin (DHC) | 3T3-L1 adipocytes | 1 µM | No significant effect | [1] |
| Octanoic acid (C8:0) | 3T3-L1 preadipocytes | Not specified | Reduced lipid accumulation during maturation | [3] |
| Decanoic acid (C10:0) | 3T3-L1 preadipocytes | Not specified | Reduced lipid accumulation during maturation | [3] |
Delving into the Mechanism of Action: Signaling Pathways
The primary mechanism underlying the anti-lipogenic effect of 8-MNA is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][4] Activated AMPK phosphorylates and inactivates downstream targets involved in lipogenesis, thereby suppressing the synthesis of new fatty acids.
Below are diagrams illustrating the established signaling pathway for the anti-lipogenic action of 8-MNA and a general experimental workflow for its evaluation.
Detailed Experimental Protocols
For reproducibility and cross-validation, detailed methodologies are crucial. The following are summarized protocols for key experiments based on published studies.
Cell Culture and Differentiation of 3T3-L1 Adipocytes
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: Two days post-confluence, differentiation is induced by treating cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) for 48 hours.
-
Maintenance: The medium is then replaced with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS, replenishing the medium every two days. Mature adipocytes are typically used for experiments 8-10 days post-differentiation.
Lipid Accumulation Assay (Oil Red O Staining)
-
Treatment: Differentiated 3T3-L1 adipocytes are treated with various concentrations of 8-MNA or alternative compounds for a specified period (e.g., 48 hours) under serum-free conditions to assess de novo lipogenesis.[1]
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
Staining: After washing with water and 60% isopropanol, cells are stained with a working solution of Oil Red O for 10 minutes to visualize lipid droplets.
-
Quantification: The stain is eluted with 100% isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.
AMPK Activity Assay (Western Blotting)
-
Protein Extraction: Following treatment, total protein is extracted from the 3T3-L1 adipocytes using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Subsequently, it is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.[1]
In Vivo Evidence and Future Directions
Animal studies using diet-induced obese mice have further corroborated the beneficial metabolic effects of 8-MNA.[2] In these studies, 8-MNA supplementation led to reduced caloric intake and body weight gain, and it delayed the onset of high-fat diet-induced insulin resistance.[5][6] However, the anti-lipogenic effects observed in vitro were not as pronounced in the in vivo models, suggesting that other mechanisms, such as appetite suppression, may play a more significant role in the overall metabolic improvements seen in animals.[2]
Further research is warranted to fully elucidate the systemic effects of 8-MNA and its potential as a nutraceutical for the prevention and management of metabolic disorders.[1][2] The non-pungent nature of 8-MNA makes it a more attractive candidate for therapeutic development compared to its parent capsaicinoids.[1]
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 8-Methylnonanoic Acid and Dihydrocapsaicin in Adipocyte Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of 8-methylnonanoic acid (8-MNA) and dihydrocapsaicin (B196133) (DHC) on adipocytes, supported by experimental data. As a non-pungent metabolite of DHC, 8-MNA presents an intriguing alternative for metabolic research, free from the characteristic spiciness of capsaicinoids that can limit in vivo studies. This document summarizes key findings, presents quantitative data in a clear, tabular format, details experimental methodologies, and visualizes relevant biological pathways.
Overview and Key Differences
This compound is a saturated medium-chain fatty acid that is an in vivo degradation by-product of dihydrocapsaicin, a pungent capsaicinoid found in chili peppers.[1] While the metabolic effects of capsaicinoids like DHC are often attributed to their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, emerging research indicates that their metabolites, such as 8-MNA, may contribute significantly to their biological activity, potentially through different mechanisms.[2][3] A key distinction is that 8-MNA is non-pungent, making it a more viable candidate for nutraceutical and therapeutic applications where the pungency of DHC is a limiting factor.[3]
Comparative Efficacy in Adipocyte Models
The following tables summarize the quantitative data from studies on 3T3-L1 adipocytes, a widely used cell line for studying adipogenesis and adipocyte metabolism.
Table 1: Effects on Adipocyte Viability
| Compound | Concentration | Cell Line | Assay | Result | Reference |
| This compound | Up to 1 mM | 3T3-L1 Adipocytes | Calcein AM | No significant effect on cell viability | [2] |
| Dihydrocapsaicin | 10 µM | 3T3-L1 Adipocytes | MTT | No significant effect on cell viability | [4] |
Table 2: Effects on Lipid Accumulation
| Compound | Concentration | Cell Line | Assay | Result | Reference |
| This compound | 1 µM | 3T3-L1 Adipocytes | Oil Red O Staining | Decreased lipid accumulation | [2] |
| Dihydrocapsaicin | 1 µM | 3T3-L1 Adipocytes | Oil Red O Staining | No significant effect on lipid accumulation | [2] |
| Dihydrocapsaicin | 10 µM | 3T3-L1 Adipocytes | Oil Red O & Triglyceride Assay | Reduced lipid accumulation and triglyceride content | [4] |
Table 3: Effects on AMPK Activation
| Compound | Concentration | Cell Line | Assay | Result | Reference |
| This compound | 1 µM and 10 µM | 3T3-L1 Adipocytes | Western Blot | Increased p-AMPK/AMPK ratio | [2] |
| Dihydrocapsaicin | 1 µM | 3T3-L1 Adipocytes | Western Blot | No significant effect on p-AMPK/AMPK ratio | [2] |
Table 4: Effects on Lipolysis
| Compound | Condition | Cell Line | Assay | Result | Reference |
| This compound | Basal | 3T3-L1 Adipocytes | Glycerol (B35011) Release | No significant effect | [5] |
| This compound | Isoproterenol-stimulated | 3T3-L1 Adipocytes | Glycerol Release | Reduced glycerol release | [6] |
| Dihydrocapsaicin | Basal | 3T3-L1 Adipocytes | Glycerol Release | Data not available in a direct comparative study |
Table 5: Effects on Glucose Uptake
| Compound | Condition | Cell Line | Assay | Result | Reference |
| This compound | Insulin-stimulated | 3T3-L1 Adipocytes | 2-Deoxyglucose Uptake | Increased glucose uptake | [6] |
| Dihydrocapsaicin | Insulin-stimulated | 3T3-L1 Adipocytes | 2-Deoxyglucose Uptake | Data not available in a direct comparative study |
Signaling Pathways and Mechanisms of Action
The differential effects of 8-MNA and DHC on adipocytes can be attributed to their distinct mechanisms of action. DHC primarily acts through the TRPV1 receptor, while 8-MNA appears to exert its effects through TRPV1-independent pathways, notably involving the activation of AMP-activated protein kinase (AMPK).
Caption: Signaling pathways of DHC and 8-MNA in adipocytes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Adipocyte Differentiation (3T3-L1)
-
Cell Seeding: 3T3-L1 preadipocytes are seeded in DMEM supplemented with 10% fetal bovine serum (FBS) and cultured to confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation (Day 2 onwards): After 48 hours, the differentiation medium is replaced with adipocyte maintenance medium (DMEM, 10% FBS, and 10 µg/mL insulin). The medium is changed every two days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 7 onwards.
Cell Viability Assay (Calcein AM)
-
Differentiated 3T3-L1 adipocytes in a 96-well plate are treated with various concentrations of the test compound (e.g., 8-MNA) or vehicle control (e.g., 0.1% DMSO) in serum-free DMEM for 24 hours.
-
After incubation, the cells are washed with PBS and then incubated with 1 µM Calcein AM in PBS for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Lipid Accumulation Assay (Oil Red O Staining)
-
Mature 3T3-L1 adipocytes are washed with PBS and fixed with 10% formalin for at least 1 hour.
-
The fixed cells are washed with water and then with 60% isopropanol.
-
The cells are stained with a working solution of Oil Red O (0.21% in 60% isopropanol) for 10 minutes at room temperature.
-
The staining solution is removed, and the cells are washed multiple times with water.
-
For quantification, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm.
Caption: Oil Red O staining experimental workflow.
Western Blot for AMPK Activation
-
Adipocyte cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
Lipolysis Assay (Glycerol Release)
-
Mature 3T3-L1 adipocytes are washed and incubated in a serum-free medium.
-
To measure basal lipolysis, cells are treated with the test compound or vehicle. To measure stimulated lipolysis, cells are co-treated with a lipolytic agent like isoproterenol (B85558) (a β-adrenergic agonist) and the test compound.
-
After a defined incubation period (e.g., 1-3 hours), the culture medium is collected.
-
The concentration of glycerol released into the medium is measured using a commercial colorimetric or fluorometric assay kit, which typically involves enzymatic reactions that produce a detectable product.
-
The amount of glycerol is normalized to the total protein content of the cells in each well.
Glucose Uptake Assay (2-Deoxyglucose)
-
Differentiated adipocytes are serum-starved for several hours.
-
The cells are then washed and incubated in a glucose-free buffer.
-
Insulin is added to stimulate glucose uptake, along with the test compound or vehicle.
-
A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radiolabeled analog like [3H]-2-deoxyglucose is added, and the cells are incubated for a short period (e.g., 30 minutes).
-
The uptake is stopped by washing the cells with ice-cold PBS.
-
The cells are lysed, and the amount of internalized 2-deoxyglucose is quantified by measuring fluorescence or radioactivity.
Discussion and Future Directions
The available data suggest that this compound, the non-pungent metabolite of dihydrocapsaicin, has distinct and potentially more favorable effects on adipocyte metabolism compared to its parent compound at similar low micromolar concentrations. Specifically, 8-MNA has been shown to reduce lipid accumulation and activate AMPK, effects not observed with DHC at a 1 µM concentration.[2] Furthermore, 8-MNA demonstrates anti-lipolytic activity in the presence of a β-agonist and enhances insulin-stimulated glucose uptake, positioning it as a promising agent for further investigation in the context of metabolic disorders.[6]
A significant gap in the current literature is the lack of direct, quantitative comparisons between 8-MNA and DHC across all key adipocyte functions, particularly lipolysis and glucose uptake. Future studies should aim to perform head-to-head comparisons of these two compounds over a range of concentrations to fully elucidate their relative potencies and mechanisms of action. Additionally, exploring the effects of these compounds on the expression of key adipogenic transcription factors, such as PPARγ and C/EBPα, would provide deeper insights into their roles in adipocyte differentiation and function.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular responses to 8-methyl nonanoic acid a degradation by-product of dihydrocapsaicin in 3T3-L1 adipocytes - NSTDA Open Repository [nstda.or.th]
The Emerging Role of 8-Methylnonanoic Acid in Glucose Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Methylnonanoic acid's (8-MNA) performance in regulating glucose metabolism against other alternatives, supported by experimental data. 8-MNA, a branched-chain fatty acid and a metabolite of dihydrocapsaicin (B196133) found in chili peppers, is gaining attention for its potential therapeutic benefits in metabolic disorders.[1][2][3][4]
In Vitro Efficacy: this compound Enhances Insulin-Stimulated Glucose Uptake
Recent studies utilizing 3T3-L1 adipocytes, a common model for studying fat cell biology, have demonstrated the potential of 8-MNA in improving glucose utilization.
Key Findings:
-
Increased Glucose Uptake: Treatment of 3T3-L1 adipocytes with 8-MNA at concentrations of 1 µM and 10 µM resulted in an approximate 25% increase in insulin-stimulated glucose uptake.[1] This suggests that 8-MNA can enhance the sensitivity of fat cells to insulin (B600854), a critical factor in maintaining glucose homeostasis.
-
AMPK Activation: The observed increase in glucose uptake is associated with the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2][5] AMPK activation is a known mechanism for increasing glucose transport into cells.[6][7][8]
Comparative Data: In Vitro Glucose Uptake in 3T3-L1 Adipocytes
| Compound | Concentration | Fold Increase in Insulin-Stimulated Glucose Uptake (approx.) | Primary Mechanism of Action |
| This compound | 1 µM | 1.25 | AMPK Activation |
| This compound | 10 µM | 1.25 | AMPK Activation |
| Metformin (B114582) (Alternative) | Varies (µM to mM) | Varies | AMPK Activation, Inhibition of mitochondrial complex I[9][10][11][12] |
| Other MCFAs (e.g., Octanoic Acid) (Alternative) | Varies (µM to mM) | Varies | May influence insulin signaling and glucose metabolism[3][13] |
Note: Direct comparative studies of 8-MNA against metformin and other MCFAs in the same experimental setup are limited. The data for alternatives are based on the broader scientific literature.
In Vivo Effects: Delaying the Onset of Insulin Resistance
Animal studies have provided further evidence for the beneficial effects of 8-MNA on systemic glucose metabolism.
Key Findings:
In a study involving diet-induced obese mice, supplementation with 8-MNA demonstrated a significant delay in the onset of insulin resistance compared to the control group.[4][5][14] This was evidenced by lower fasting blood glucose levels in the 8-MNA treated group during the initial weeks of the study. However, it is important to note that this protective effect appeared to diminish over the long term.[4][5]
Comparative Data: In Vivo Blood Glucose Levels in Diet-Induced Obese Mice
| Time Point | Treatment Group | Average Blood Glucose (mg/dL) |
| Week 4 | High-Fat Diet (HFD) | ~180 |
| HFD + 8-MNA | ~150 | |
| Week 8 | High-Fat Diet (HFD) | ~200 |
| HFD + 8-MNA | ~160 | |
| Week 17 | High-Fat Diet (HFD) | ~220 |
| HFD + 8-MNA | ~210 |
Note: This table presents a summary of trends observed in published research. Absolute values can vary between studies. No direct comparison with a metformin-treated group was available in the cited study for 8-MNA.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Proposed signaling pathway for 8-MNA-mediated glucose uptake in adipocytes.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
- 9. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Metformin - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
evaluating the efficacy of different 8-Methylnonanoic acid purification techniques
A Comparative Guide to the Purification of 8-Methylnonanoic Acid
For researchers, scientists, and professionals in drug development, obtaining high-purity this compound is crucial for ensuring the accuracy and reliability of experimental outcomes. This branched-chain fatty acid, a precursor in the biosynthesis of capsaicinoids and a metabolite of dihydrocapsaicin, is of significant interest in metabolic and nutritional research.[1] The efficacy of various purification techniques can vary significantly in terms of purity, yield, and throughput. This guide provides an objective comparison of common purification methods for this compound, supported by detailed experimental protocols and workflow visualizations.
Comparison of Purification Techniques
The selection of an appropriate purification method depends on the initial purity of the this compound, the desired final purity, the scale of the purification, and the available resources. Below is a summary of the expected performance of three common techniques: Fractional Distillation, Recrystallization, and Preparative High-Performance Liquid Chromatography (HPLC).
| Purification Technique | Typical Purity (%) | Expected Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95 - 99 | 70 - 90 | High | Scalable, cost-effective for large quantities. | Requires significant boiling point differences between components; potential for thermal degradation. |
| Recrystallization | > 98 | 60 - 85 | Medium | Can yield very pure crystals; removes insoluble impurities effectively.[2][3] | Yield can be compromised by solubility; finding a suitable solvent can be challenging.[2][3] |
| Preparative HPLC | > 99.5 | 50 - 80 | Low | Highest purity achievable; excellent for separating closely related impurities.[4][5] | Expensive, time-consuming, and not easily scalable.[5] |
Experimental Protocols
Fractional Distillation
Fractional distillation is effective for separating liquids with close boiling points and is a viable method for purifying this compound from other volatile impurities.[6][7]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle. The vapor will begin to rise through the fractionating column.
-
Fraction Collection: As the vapor mixture ascends the column, it will undergo successive condensation and vaporization cycles, enriching the vapor with the more volatile component.[6] Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (approximately 245-247 °C at atmospheric pressure).
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]
Caption: Workflow for the purification of this compound via fractional distillation.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, or liquids that can be solidified at low temperatures, by dissolving the impure compound in a suitable solvent at a high temperature and allowing it to crystallize as the solution cools.[3][11]
Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol (B145695) and water can be effective.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the this compound decreases.[12] Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
-
Analysis: Determine the purity of the recrystallized product by measuring its melting point and by using analytical techniques such as HPLC or GC-FID.
Caption: Workflow for the purification of this compound via recrystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. It is particularly useful for obtaining very high purity samples, albeit on a smaller scale.[4][5] A patent for the microbial production of 8-methyl nonanoic acid suggests semi-preparative HPLC as a purification method for the crude product.[13]
Methodology:
-
Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reversed-phase C18 column is often suitable for fatty acids. The mobile phase could be a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Injection and Fraction Collection: Inject the sample onto the column. Monitor the elution of compounds using a UV detector (around 210 nm for the carboxyl group). Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated this compound using analytical HPLC or GC-MS.
Caption: Workflow for the purification of this compound via preparative HPLC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Purification [chem.rochester.edu]
- 7. Khan Academy [khanacademy.org]
- 8. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Identification by GC-FID and GC-MS of amino acids, fatty and bile acids in binding media used in works of art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]
A Comparative Study: Microbial vs. Chemical Synthesis of 8-Methylnonanoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Production Methodologies for 8-Methylnonanoic Acid, a Key Intermediate in Pharmaceuticals and Flavorings.
This compound, a branched-chain fatty acid, is a valuable molecule with applications in the synthesis of pharmaceuticals, such as capsaicin (B1668287) analogs, and as a flavoring agent. Its production can be achieved through both microbial fermentation and traditional chemical synthesis. This guide provides a detailed comparison of these two approaches, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Performance Comparison
| Parameter | Microbial Synthesis | Chemical Synthesis |
| Typical Yield | High (Potentially) | Variable (35-95% reported for similar reactions) |
| Product Titer | Data not readily available for this compound specifically, but titers for other fatty acids in E. coli can reach g/L scale. | Not applicable |
| Productivity | Data not readily available for this compound specifically. | Dependent on reaction scale and setup. |
| Purity | Generally high, but requires downstream processing to separate from biomass and media components. | Variable, dependent on reaction specificity and purification methods. A purity of ≥98% is commercially available for chemically synthesized this compound.[1] |
| Feedstock | Renewable resources like glucose or isobutyric acid.[2] | Petroleum-derived starting materials (e.g., halo-esters, Grignard reagents). |
| Environmental Impact | Generally considered more sustainable and environmentally friendly. | Often involves harsh reagents, solvents, and potentially heavy metal catalysts. |
| Scalability | Scalable through standard fermentation technologies. | Well-established and scalable chemical processes. |
| Key Advantages | Utilizes renewable feedstocks, potential for high specificity and stereoselectivity, milder reaction conditions. | Well-established and predictable, often faster reaction times for a given batch size. |
| Key Disadvantages | Strain development can be time-consuming, downstream processing can be complex, and specific quantitative data for this compound is limited in public literature. | Reliance on non-renewable resources, use of hazardous materials, and potential for by-product formation. |
Microbial Synthesis: A Bio-Based Approach
Microbial synthesis of this compound typically involves the use of genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae.[3] The core of this strategy lies in hijacking the cell's natural fatty acid biosynthesis machinery and redirecting it towards the production of the desired branched-chain fatty acid.
Experimental Protocol: Microbial Production in E. coli
This protocol is a generalized representation based on available patent literature.[2][4]
-
Strain Engineering:
-
The host organism (E. coli) is genetically modified to enhance the production of the precursor molecule, isobutyryl-CoA. This can be achieved by overexpressing genes involved in the valine degradation pathway or by introducing pathways that convert isobutyric acid to isobutyryl-CoA.
-
Key enzymes for the elongation of the fatty acid chain are introduced or overexpressed. These often include β-ketoacyl-ACP synthase III (KASIIIa and KASIIIb) and thioesterases (FatB and FatB2) from plant sources, such as Capsicum species, which are known to produce branched-chain fatty acids.[2]
-
Competing metabolic pathways that consume isobutyryl-CoA or the fatty acid intermediates may be knocked out to improve product yield.
-
-
Fermentation:
-
The engineered E. coli strain is cultured in a bioreactor containing a defined fermentation medium.
-
The medium typically contains a primary carbon source (e.g., glucose) and, in some strategies, a supplementary feed of a precursor like isobutyric acid.[2]
-
Fermentation parameters such as temperature, pH, and dissolved oxygen are carefully controlled to optimize cell growth and product formation.
-
-
Downstream Processing:
-
After fermentation, the this compound is recovered from the culture broth.
-
This typically involves separating the cells from the broth, followed by extraction of the fatty acid from the supernatant using organic solvents.
-
Further purification steps, such as chromatography, may be necessary to achieve high purity.
-
Signaling Pathway and Experimental Workflow
Caption: Microbial synthesis workflow for this compound.
Chemical Synthesis: The Traditional Route
Chemical synthesis of this compound primarily relies on well-established organic chemistry reactions. The most common methods involve the formation of a carbon-carbon bond to construct the branched alkyl chain.
Experimental Protocol: Grignard Reagent Alkylation
This protocol is a generalized representation based on published literature.[5]
-
Reaction Setup:
-
A reaction vessel is charged with a suitable halo-ester, such as ethyl 6-bromohexanoate, and a copper catalyst (e.g., copper(I) bromide) in an anhydrous ether solvent (e.g., tetrahydrofuran).
-
The Grignard reagent, isobutylmagnesium bromide, is prepared separately or added from a commercial source.
-
-
Grignard Reaction:
-
The isobutylmagnesium bromide solution is added dropwise to the cooled reaction mixture containing the halo-ester and catalyst.
-
The reaction is typically stirred overnight at room temperature to allow for the complete coupling of the Grignard reagent to the alkyl halide portion of the ester.
-
-
Hydrolysis (Saponification):
-
The resulting ester, ethyl 8-methylnonanoate, is then hydrolyzed to the carboxylic acid.
-
This is achieved by heating the ester with a strong base, such as sodium hydroxide, in a mixture of water and an alcohol.
-
Acidification of the reaction mixture then protonates the carboxylate salt to yield this compound.
-
-
Purification:
-
The crude this compound is extracted from the aqueous layer using an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed.
-
The final product is typically purified by distillation or chromatography to achieve high purity.
-
Experimental Workflow
Caption: Chemical synthesis workflow via Grignard reaction.
Conclusion
Both microbial and chemical synthesis routes offer viable pathways for the production of this compound. The choice between these methods will largely depend on the specific requirements of the researcher or organization.
-
For applications where sustainability, use of renewable resources, and potentially high stereoselectivity are paramount, microbial synthesis presents an attractive option. However, the initial investment in strain development and optimization, along with the need for more publicly available quantitative production data, are important considerations.
-
For situations requiring a well-established, predictable, and often faster route to the final product, chemical synthesis remains a robust choice. The trade-offs include a reliance on petroleum-based feedstocks and the use of potentially hazardous reagents.
As the field of synthetic biology continues to advance, the efficiency and cost-effectiveness of microbial production are expected to improve, potentially making it the preferred method for the large-scale, sustainable production of this compound and other valuable branched-chain fatty acids in the future.
References
- 1. caymanchem.com [caymanchem.com]
- 2. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018119343A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 8-Methylnonanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 8-Methylnonanoic acid, a common precursor in chemical synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Safety and Hazard Information
While some sources indicate that this compound is not classified as a hazardous substance[1], other safety data sheets (SDS) suggest it may cause skin irritation, serious eye irritation, and respiratory irritation[2][3]. Due to these conflicting reports, it is prudent to handle this compound as a potentially hazardous material. A similar compound, 4-Methylnonanoic acid, is classified as a corrosive liquid[4]. Therefore, appropriate personal protective equipment (PPE) should always be worn.
| Data Point | Information | Source |
| Hazard Classification | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Prudent to manage as hazardous waste. | [2][3][5] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat. | [2][5] |
| Incompatible Materials | Avoid mixing with aqueous solutions, acids, bases, and oxidizers. | [1][5] |
| Spill Cleanup | Use inert absorbent material (e.g., sand, silica (B1680970) gel). | [1][2][5] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills:
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Wipe up the spill with an absorbent cloth.
-
Clean the affected area with water[1].
Large Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder[1][2].
-
Carefully collect the absorbed material into a suitable, closed container labeled as "Hazardous Waste"[2][5].
-
Dispose of the container and its contents according to institutional and local regulations.
Disposal Workflow
The proper disposal of this compound must follow a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key steps for its disposal.
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Procedure
The disposal of this compound should be managed as hazardous waste in line with federal, state, and local regulations, as well as institutional policies[5].
Step 1: Waste Determination and Segregation
-
It is the responsibility of the waste generator to classify the chemical waste as hazardous[5]. Given the available data, this compound should be treated as such.
-
Proper segregation is critical. Collect this compound waste in a dedicated container for non-halogenated organic solvents[5].
-
Keep it separate from incompatible materials such as aqueous solutions, acids, bases, and oxidizers to prevent dangerous chemical reactions[5].
Step 2: Container Labeling and Storage
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any associated hazard symbols[5]. Consult your institution's Environmental Health and Safety (EHS) department for specific labeling requirements.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. Do not accumulate more than 55 gallons of hazardous waste in the laboratory at any one time[5].
Step 3: Final Disposal
-
Once the waste container is full or the waste stream is no longer being generated, contact your institution's EHS office to schedule a waste pickup[5].
-
Under no circumstances should this compound be disposed of by pouring it down the sink or allowing it to evaporate in a fume hood[5].
References
Personal protective equipment for handling 8-Methylnonanoic acid
Essential Safety & Handling Guide: 8-Methylnonanoic Acid
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Hazard Summary & Personal Protective Equipment (PPE)
While some sources suggest this compound is not classified as hazardous, other data indicates potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with appropriate caution. The following table summarizes the potential hazards and recommended personal protective equipment.
| Hazard Category | Description | Recommended PPE |
| Skin Irritation | May cause skin irritation upon contact.[2][3] | Chemical-resistant gloves, lab coat. |
| Eye Irritation | May cause serious eye irritation.[2][3] | Safety goggles or a face shield.[3] |
| Respiratory Irritation | Inhalation of vapors or fumes may cause respiratory irritation.[2][3] | Work in a well-ventilated area, preferably a chemical fume hood.[4][5] |
Detailed Personal Protective Equipment (PPE) Specifications
Proper selection of PPE is critical to minimize exposure. The following table provides detailed specifications for recommended equipment.
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | ANSI Z87.1 certified safety goggles or a face shield.[4] | Provides a barrier against splashes and aerosols. |
| Hand Protection | Nitrile or Butyl rubber gloves.[6][7][8] | These materials offer good resistance to organic acids. Always inspect gloves for integrity before use and change them immediately if contaminated.[8][9] |
| Body Protection | Standard long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if work is performed in a certified chemical fume hood.[4] | If significant aerosolization is anticipated outside of a fume hood, consult with your institution's EHS for respirator recommendations. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational protocol is essential for the safe handling of this compound.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible.
- Assemble all necessary equipment and reagents.
- Don all required PPE as specified in the tables above.
2. Handling:
- Conduct all weighing and solution preparation within the chemical fume hood to minimize inhalation exposure.[4]
- Avoid direct contact with skin and eyes.
- Use compatible labware (e.g., glass, polyethylene).
- Keep containers of this compound closed when not in use.[1]
3. In Case of a Spill:
- For small spills, absorb the material with an inert absorbent such as sand or earth.[1]
- Collect the absorbed material into a suitable, closed container for disposal.[1][10]
- Clean the spill area with soap and water.
- Treat all spill cleanup materials as hazardous waste.[10]
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Determination:
2. Waste Segregation & Collection:
- Collect waste in a designated, properly labeled hazardous waste container.[11]
- The container should be made of a compatible material (e.g., glass or polyethylene) with a secure, tight-fitting lid.[11]
- The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[10]
- Do not mix with incompatible waste streams. Keep separate from aqueous solutions, acids, bases, and oxidizers.[10]
3. Decontamination of Labware:
- Rinse contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone).
- Collect the solvent rinse as hazardous waste in a separate, appropriately labeled container for halogen-free solvent waste.[11]
4. Arrange for Disposal:
- Once the waste container is full, or you are finished generating this waste stream, contact your institution's EHS office to schedule a waste pickup.[10]
- Do not dispose of this compound by pouring it down the sink.[10]
Visual Workflow Guides
The following diagrams illustrate the key decision-making processes for personal protective equipment selection and waste disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. This compound | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.it [fishersci.it]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. leelinework.com [leelinework.com]
- 7. Gloves, Nitrile, Acid-Resistant, #8 | Flinn Scientific [flinnsci.ca]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
